molecular formula C8H19N B1582153 2-Aminooctane CAS No. 693-16-3

2-Aminooctane

Cat. No.: B1582153
CAS No.: 693-16-3
M. Wt: 129.24 g/mol
InChI Key: HBXNJMZWGSCKPW-UHFFFAOYSA-N
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Description

2-Aminooctane is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76546. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXNJMZWGSCKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022103
Record name 2-Octanamine
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

693-16-3
Record name (±)-2-Octanamine
Source CAS Common Chemistry
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Record name 2-Octylamine
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Record name 2-Aminooctane
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Record name 2-Octanamine
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Record name 2-Octanamine
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Record name 1-methylheptylamine
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Record name 2-OCTYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: (S)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 34566-04-6 Synonyms: (S)-2-Octylamine; (S)-1-Methylheptylamine Version: 2.0 (Technical Revision)

Executive Summary & Chemical Identity

(S)-2-Aminooctane is a high-value chiral amine building block used primarily as a Chiral Resolving Agent (CRA) for acidic racemates and as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike its racemic counterpart (Tuaminoheptane), which acts as a sympathomimetic nasal decongestant, the pure (S)-enantiomer is valued for its stereochemical utility in asymmetric synthesis and resolution processes.

This guide details the biocatalytic synthesis, analytical validation, and application of (S)-2-Aminooctane, prioritizing protocols that ensure high enantiomeric excess (


).
Molecular Data Matrix
PropertySpecification
CAS Number 34566-04-6
Formula

Molecular Weight 129.24 g/mol
SMILES CCCCCCN
InChI Key HBXNJMZWGSCKPW-QMMMGPOBSA-N
Appearance Colorless liquid
Density 0.77 g/mL at 25 °C
Boiling Point 163–165 °C
Chirality S-configuration (Levorotatory in some solvents, check specific rotation)

Biocatalytic Synthesis: The -Transaminase Route

While chemical resolution of racemic 2-aminooctane using tartaric acid is possible, it is atom-inefficient (max 50% yield). The modern industrial standard utilizes


-Transaminases (

-TA)
to perform asymmetric amination of 2-octanone. This method is preferred for its ability to achieve theoretical 100% yield and


.
Mechanistic Pathway

The reaction utilizes a Pyridoxal-5'-phosphate (PLP)-dependent transaminase.[1] The enzyme shuttles an amino group from a sacrificial donor (e.g., L-Alanine or Isopropylamine) to the prochiral ketone (2-Octanone).

TransaminaseCycle PLP PLP-Enzyme (Internal Aldimine) PMP PMP-Enzyme (Aminated) PLP->PMP 1. Deamination of Donor Byproduct Copuct (Acetone) PLP->Byproduct Release PMP->PLP 2. Amination of Substrate Product (S)-2-Aminooctane (Chiral Amine) PMP->Product Release Substrate 2-Octanone (Prochiral Ketone) Substrate->PMP Input Donor Amine Donor (e.g., Isopropylamine) Donor->PLP Input

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminase. The enzyme oscillates between PLP (aldehyde form) and PMP (amine form) to transfer nitrogen to 2-octanone.
Experimental Protocol: Asymmetric Amination

Objective: Synthesis of (S)-2-Aminooctane from 2-Octanone. Enzyme: (S)-selective


-Transaminase (e.g., Vibrio fluvialis variant or commercial ATA-113).

Reagents:

  • Substrate: 2-Octanone (50 mM).

  • Amine Donor: Isopropylamine (1.0 M) - Used in excess to drive equilibrium.

  • Cofactor: PLP (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (5% v/v) to improve substrate solubility.

Workflow:

  • Preparation: Dissolve 2-octanone in DMSO.

  • Reaction Assembly: Add the substrate solution to the phosphate buffer containing Isopropylamine and PLP.

  • Initiation: Add lyophilized

    
    -TA enzyme powder (loading: 5–10 U/mmol substrate).
    
  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine (preventing volatility loss).

  • Workup: Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone). Basify aqueous phase to pH 12 with NaOH. Extract (S)-2-aminooctane into MTBE.

  • Purification: Distillation (bp 163°C) or conversion to HCl salt for crystallization.

Analytical Characterization & Quality Control

Verification of the enantiomeric excess is critical. Standard GC/HPLC columns often struggle with naked aliphatic amines due to peak tailing. Derivatization is recommended.

Chiral Gas Chromatography (GC) Protocol

Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Acetyl Chloride. Column: Cyclodextrin-based capillary column (e.g., Hydrodex-β-TBDAc).

Protocol:

  • Take 10 µL of the reaction organic extract.

  • Add 50 µL Pyridine and 50 µL TFAA.

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC (Split ratio 1:50).

Acceptance Criteria:

  • (S)-Isomer Retention Time: ~

    
     (Reference Standard)
    
  • (R)-Isomer Retention Time: Distinctly separated (

    
    ).
    
  • Target:

    
    .
    

Applications: Chiral Resolution

(S)-2-Aminooctane serves as a robust Basic Resolving Agent . It forms diastereomeric salts with racemic acids, allowing separation based on solubility differences.

Resolution Workflow for Racemic Acids

This protocol describes the resolution of a generic Racemic Acid (


)-A-COOH.

ResolutionWorkflow Start Racemic Acid (±)-A-COOH SaltFormation Salt Formation (Solvent: EtOH/Water) Start->SaltFormation Reagent (S)-2-Aminooctane (Resolving Agent) Reagent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization SolidPhase Solid Precipitate (n-Salt) Crystallization->SolidPhase Less Soluble LiquidPhase Mother Liquor (p-Salt) Crystallization->LiquidPhase More Soluble Acidification Acidification (HCl) & Extraction SolidPhase->Acidification FinalProduct Resolved Acid (High ee) Acidification->FinalProduct Recovery Recovered (S)-2-Aminooctane Acidification->Recovery Recycle

Figure 2: Workflow for the resolution of racemic acids using (S)-2-Aminooctane. The amine can be recovered and recycled after the acid is liberated.

Key Advantages:

  • Lipophilicity: The octyl chain imparts significant lipophilicity, often aiding the crystallization of salts from non-polar or semi-polar solvents where other amines (like phenethylamine) might fail.

  • Recyclability: The amine is chemically stable and can be recovered by simple alkaline extraction after the resolution step.

Safety & Handling (GHS Standards)

(S)-2-Aminooctane is a primary aliphatic amine and exhibits caustic properties similar to other medium-chain amines.

Hazard ClassCategoryHazard Statement
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[2][3]
Flammable Liquid 3 H226: Flammable liquid and vapor.[3]
Acute Toxicity 4 H302: Harmful if swallowed.[3]
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life.[3]

Handling Protocol:

  • PPE: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

  • Storage: Store under inert atmosphere (

    
     or Ar) to prevent reaction with atmospheric 
    
    
    
    (carbamate formation). Keep away from oxidizing agents and acids.

References

  • Sigma-Aldrich. (S)-2-Aminooctane Product Specification & Safety Data Sheet. Retrieved from

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms. Biotechnology and Bioengineering.[4] (Context: Methodology for

    
    -TA screening applicable to aliphatic amines). Retrieved from 
    
  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.[4] (Review of transaminase mechanism shown in Figure 1). Retrieved from

  • PubChem. Compound Summary: (S)-2-Octylamine (CAS 34566-04-6). National Library of Medicine. Retrieved from

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (Context: Industrial relevance of amine resolution). Retrieved from

Sources

Technical Monograph: (R)-2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Enantioselective Synthesis, and Analytical Validation

Executive Summary

(R)-2-Aminooctane (also known as (R)-2-octylamine or (R)-1-methylheptylamine) is a chiral aliphatic amine of significant utility in pharmaceutical development and organic synthesis.[1] Its primary application lies in its role as a chiral resolving agent for acidic racemates and as a chiral building block in the synthesis of bioactive compounds. Unlike its racemic counterpart, the enantiomerically pure (R)-isomer offers precise stereochemical control, a critical attribute in drug design where enantiomeric purity dictates efficacy and safety.

This guide provides a rigorous technical analysis of (R)-2-aminooctane, focusing on its molecular stoichiometry, enzymatic kinetic resolution, and analytical validation protocols.[1]

Physicochemical Profile

Molecular Weight Calculation

The molecular weight is the fundamental constant for all stoichiometric calculations in synthesis and resolution. Molecular Formula:


[2][3]
ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)191.00819.152
Nitrogen (N)114.00714.007
Total MW 129.247

Note: Standard atomic weights are based on IUPAC recommendations.[1] For high-precision mass spectrometry, the monoisotopic mass is 129.1517 Da.[1]

Key Physical Constants

Accurate handling requires knowledge of phase behavior and density.[1]

PropertyValueContext
CAS Number (R-isomer) 34566-05-7 Specific to (R)-(-)-enantiomer
CAS Number (S-isomer)34566-04-6For reference
CAS Number (Racemic)693-16-3Precursor material
Boiling Point 163–165 °CAt 760 mmHg
Density 0.771 g/mLAt 25 °C
Refractive Index (

)
1.4235Purity indicator
Flash Point 51 °C (123.8 °F)Flammable Liquid (Class 3)

Enantioselective Synthesis: Kinetic Resolution

The most robust method for obtaining high optical purity (R)-2-aminooctane is the lipase-catalyzed kinetic resolution of the racemate.[1] This method utilizes the stereoselectivity of Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer.[1]

Mechanistic Workflow

In this process, the lipase preferentially catalyzes the acylation of the (R)-amine with an ester donor (e.g., ethyl acetate or isopropyl acetate), leaving the (S)-amine unreacted. The resulting (R)-amide is then separated and hydrolyzed back to the pure amine.

KineticResolution Racemate Racemic 2-Aminooctane (Start) Reaction Enzymatic Acylation (Kinetic Resolution) Racemate->Reaction Enzyme CAL-B Lipase (Catalyst) Enzyme->Reaction AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Reaction Mixture Mixture: (R)-Amide + (S)-Amine Reaction->Mixture Stereoselective Conversion Separation Distillation / Extraction Mixture->Separation RAmide (R)-N-Acetyl-2-aminooctane Separation->RAmide Acylated Product SAmine (S)-2-Aminooctane (Byproduct) Separation->SAmine Unreacted Hydrolysis Acid Hydrolysis (HCl/Reflux) RAmide->Hydrolysis FinalProduct Pure (R)-2-Aminooctane Hydrolysis->FinalProduct Deprotection

Figure 1: Workflow for the enzymatic kinetic resolution of this compound using CAL-B lipase.

Experimental Protocol (Bench Scale)

Objective: Isolation of (R)-2-aminooctane from racemic mixture.

  • Reaction Setup:

    • Dissolve racemic this compound (100 mmol, 12.9 g) in methyl tert-butyl ether (MTBE) (100 mL).

    • Add Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (500 mg).[1]

    • Add Ethyl Acetate (60 mmol, 0.6 eq) as the acyl donor. Note: Using <0.5 eq ensures high ee for the product amide, but limiting conversion is safer.

  • Incubation:

    • Shake or stir gently at 30–40 °C for 24–48 hours.

    • Monitor conversion via GC until ~50% conversion is reached.

  • Work-up:

    • Filter off the immobilized enzyme (can be recycled).

    • Evaporate solvent.[1]

    • Separation: The unreacted (S)-amine (bp ~164°C) can be separated from the (R)-amide (significantly higher bp) via fractional distillation or acid-base extraction (the amine is basic; the amide is neutral).

  • Hydrolysis (to recover R-amine):

    • Reflux the isolated (R)-amide in 6M HCl for 12 hours.

    • Basify with NaOH to pH >12.[1]

    • Extract with diethyl ether, dry over

      
      , and distill to obtain pure (R)-2-aminooctane.[1]
      

Analytical Validation

Trustworthiness in chiral chemistry relies on proving enantiomeric excess (


).[1]
Polarimetry (Specific Rotation)

The specific rotation


 is the primary identifier.
  • (R)-2-Aminooctane: Levorotatory (-)[1]

  • (S)-2-Aminooctane: Dextrorotatory (+)[1]

Standard Value:


 to 

(neat) or slightly different depending on solvent (e.g., Ethanol).[1] Note: Always compare against a certified reference standard or Certificate of Analysis (CoA) due to solvent effects.
Chiral Gas Chromatography (GC)

For precise


 determination (>99%), Chiral GC is required.[1]
  • Column: Cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB).[1]

  • Derivatization (Optional): Reaction with trifluoroacetic anhydride (TFAA) can improve peak shape and separation resolution.[1]

AnalyticalValidation Sample Isolated Sample Test1 Test 1: Polarimetry (Qualitative Check) Sample->Test1 Test2 Test 2: Chiral GC (Quantitative Check) Sample->Test2 Result1 Negative Rotation (-) Confirms (R)-Configuration Test1->Result1 Result1_Fail Positive Rotation (+) Sample is (S)-Isomer Test1->Result1_Fail Result2 Calculate ee% (Area R - Area S) / Total Test2->Result2 Decision Validation Pass? ee > 98% Result2->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess/Reject Decision->Fail No

Figure 2: Analytical decision tree for validating the stereochemical integrity of (R)-2-aminooctane.

Applications in Drug Development

  • Chiral Resolution Agent: (R)-2-Aminooctane is used to resolve racemic acids (e.g., mandelic acid derivatives) via diastereomeric salt formation.[1] The long alkyl chain (octyl) imparts specific solubility characteristics that differ from shorter chain amines like methylbenzylamine, often aiding in crystallization.

  • Synthesis Intermediate: Used in the synthesis of anti-infectives and surface-active agents where the chiral center influences the spatial orientation of the hydrophobic tail.[1]

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeDescription
Flammable Liquid H226Flammable liquid and vapor.[1]
Acute Toxicity H302Harmful if swallowed.[1]
Skin Corrosion H314Causes severe skin burns and eye damage.[1]
Aquatic Toxicity H400Very toxic to aquatic life.[1]

Handling Protocol:

  • Always handle in a fume hood.[1]

  • Wear chemically resistant gloves (Nitrile) and eye protection.[1]

  • Store under inert gas (Nitrogen/Argon) as amines can absorb

    
     from the air to form carbamates.
    

References

  • Sigma-Aldrich. (R)-2-Aminooctane Product Specification & CAS Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). 2-Octanamine Properties and Mass Spectra. Retrieved from [1]

  • PubChem. 2-Octylamine Compound Summary (CID 12735). Retrieved from [1]

  • Paetzold, J., & Bäckvall, J. E. (2005).[1][4] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.[1][4] (Contextual reference for lipase resolution protocols). Retrieved from [1]

  • CymitQuimica. (S)-2-Aminooctane Synonym Verification. Retrieved from [1]

Sources

2-Aminooctane synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Aminooctane (CAS: 693-16-3), a secondary alkylamine critical in surfactant chemistry, corrosion inhibition, and as a pharmaceutical intermediate.[1] Unlike simple primary amines, the position of the amino group at the C2 chiral center presents specific challenges regarding regioselectivity and stereochemistry.

This dossier prioritizes two industrial-grade pathways:

  • Catalytic Reductive Amination: The "Gold Standard" for atom economy and scalability.[1]

  • The Leuckart-Wallach Reaction: A robust, equipment-forgiving alternative for non-pressurized environments.[1]

Strategic Route Analysis

FeatureRoute A: Reductive Amination Route B: Leuckart-Wallach Route C: Oxime Reduction
Precursor 2-Octanone + Ammonia2-Octanone + Ammonium Formate2-Octanone Oxime
Atom Economy High (Water is only byproduct)Medium (CO₂ byproduct)Low (Multi-step)
Pressure High (Hydrogenation)AtmosphericAtmospheric
Scalability Industrial (>100 kg)Lab/Pilot (<10 kg)Lab (<1 kg)
Key Risk Catalyst poisoning, H₂ safetyHigh temp (180°C), sublimationStoichiometric metal waste

Method A: Catalytic Reductive Amination (High-Pressure)[1]

Context: This is the preferred industrial route due to its cleanliness and efficiency. It involves the condensation of 2-octanone with ammonia to form an imine, followed by in-situ hydrogenation.[1]

Reaction Mechanism

The reaction proceeds via a carbinolamine intermediate, dehydrating to the imine (Schiff base), which is then reduced on the metal surface.

ReductiveAmination Ketone 2-Octanone Carbinol Carbinolamine (Unstable) Ketone->Carbinol + NH3 Ammonia NH3 Ammonia->Carbinol Imine Imine (C=N Bond) Carbinol->Imine - H2O Product This compound Imine->Product + H2 / Raney Ni

Figure 1: Mechanism of Reductive Amination showing the critical imine intermediate.[1]

Detailed Protocol

Note: This protocol assumes a 1.0 mol scale.

Reagents:

  • 2-Octanone (128.2 g, 1.0 mol)[1]

  • Methanol (anhydrous, 300 mL)

  • Ammonia (anhydrous gas or 7N methanolic solution)[1]

  • Raney Nickel (Active catalyst, ~10 g) - Handle under water/solvent; pyrophoric.[1]

Procedure:

  • Imine Formation (Equilibrium Control): In a high-pressure autoclave, dissolve 2-octanone in methanol. Cool to 0°C. Saturate the solution with anhydrous ammonia gas. Critical Insight: Excess ammonia (5-10 eq) is required to suppress secondary amine formation (dimerization).[1]

  • Catalyst Addition: Add the Raney Nickel slurry.[1] Safety: Ensure the catalyst is never dry.

  • Hydrogenation: Seal the autoclave. Purge with N₂ (3x) then H₂ (3x).[1] Pressurize to 50-80 bar (725-1160 psi) H₂.

  • Reaction: Heat to 80-100°C with vigorous stirring (1000 rpm). The reaction is mass-transfer limited; hydrogen must dissolve into the liquid phase.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (typically 4-6 hours).[1]

  • Workup: Cool to RT. Vent H₂. Filter catalyst over Celite (keep wet!).[1] Concentrate the filtrate to remove methanol/ammonia.

  • Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 163-165°C.[1]

Method B: The Leuckart-Wallach Reaction (Atmospheric)

Context: Ideal for laboratories lacking high-pressure hydrogenation equipment.[1] It utilizes ammonium formate as both the nitrogen source and the reducing agent (hydrogen donor).[2][3]

Reaction Mechanism

This unique pathway involves the formation of an N-formyl derivative which is subsequently hydrolyzed.[1]

Leuckart Start 2-Octanone + Ammonium Formate Heat Heat (160-180°C) Start->Heat Intermediate N-Formyl-2-aminooctane Heat->Intermediate - CO2, - H2O (Reductive Step) Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Final This compound Hydrochloride Hydrolysis->Final Deprotection

Figure 2: The Leuckart pathway, highlighting the N-formyl intermediate and CO₂ evolution.[1]

Detailed Protocol

Reagents:

  • 2-Octanone (64.1 g, 0.5 mol)[1]

  • Ammonium Formate (126 g, 2.0 mol) - Use 4 molar equivalents.[1]

  • Hydrochloric acid (concentrated)[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, a Dean-Stark trap (or simple distillation head), and a heating mantle.

  • Condensation: Add ketone and ammonium formate. Heat the mixture. At ~150°C, the mixture becomes homogeneous.

  • Distillation: As the temperature rises to 180-185°C, water and some ketone will distill over.[1] Critical Insight: Return any distilled ketone to the flask. The removal of water drives the equilibrium.

  • Reflux: Maintain 180-185°C for 3-4 hours until CO₂ evolution ceases.

  • Hydrolysis: Cool the mixture to <100°C. Add 100 mL concentrated HCl carefully. Reflux for 1 hour to hydrolyze the N-formyl intermediate.

  • Isolation: Cool to RT. The solution may separate; extract with ether to remove unreacted ketone (discard organic layer).

  • Basification: Basify the aqueous layer with 50% NaOH solution (pH > 12).[1] The amine will separate as an oil.

  • Purification: Extract the oil with ether, dry over KOH pellets, and distill.

Stereochemical Considerations

This compound possesses a chiral center at C2.[1]

  • Chemical Synthesis: Both methods above yield a racemic (±) mixture .[1]

  • Resolution: To obtain pure (R)- or (S)-2-aminooctane, react the racemate with a chiral acid such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine .[1] Crystallize the diastereomeric salts from ethanol, then basify to release the enantiopure amine.

  • Enzymatic Route: Recent advances utilize Amine Transaminases (ATAs) (e.g., from Vibrio fluvialis) which can kinetically resolve the ketone to the (S)-amine with >99% ee, though this requires specialized biocatalysis setups [1].

Characterization & Quality Control

PropertySpecificationMethod
Appearance Clear, colorless liquidVisual
Boiling Point 163 - 165 °CAtmospheric Distillation
Refractive Index

Refractometer
Density 0.775 g/mLPycnometer
Assay > 98.0%GC-FID
Water Content < 0.5%Karl Fischer

Spectroscopic Validation:

  • IR (Neat): N-H stretch (doublet for primary amine) at 3300-3400 cm⁻¹; C-H stretch at 2850-2960 cm⁻¹.[1]

  • 1H NMR (CDCl3):

    
     0.9 (t, 3H, terminal CH3), 1.05 (d, 3H, CH3-CH-N), 1.2-1.5 (m, 10H, chain), 2.9 (m, 1H, CH-N).
    

References

  • Koszelewski, D., et al. (2010).[1] "Formal asymmetric biocatalytic reductive amination of ketones." Angewandte Chemie International Edition, 49(36), 6274-6277.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Leuckart and Reductive Amination protocols).

  • Organic Syntheses. (1939).[1] "dl-alpha-Phenylethylamine" (Leuckart method analog).[1] Org.[1][3][4][5] Synth. 19, 9. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

Sources

In-Depth Technical Guide: Physical Properties and Characterization of 2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Aminooctane (2-Octylamine), distinct from its C7 homolog Tuaminoheptane.[1] It is structured to serve researchers requiring precise physicochemical data, characterization protocols, and handling standards.

Executive Summary

This compound (CAS: 693-16-3), also known as 2-Octylamine or 1-Methylheptylamine, is a chiral aliphatic primary amine.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of surface-active agents, pharmaceuticals, and corrosion inhibitors.[1] Structurally, it is the C8 homolog of the nasal decongestant Tuaminoheptane (2-Aminoheptane).

This guide delineates the compound's thermodynamic, spectroscopic, and solubility profiles, providing a self-validating framework for its identification and experimental handling.[1]

Molecular Architecture & Stereochemistry

This compound possesses a single chiral center at the C2 position, resulting in two enantiomers: (R)-(-)-2-Aminooctane and (S)-(+)-2-Aminooctane .[1] Commercial preparations are typically racemic mixtures unless specified as enantiopure.

  • Systematic Name: Octan-2-amine[1][2][3][4][5]

  • Molecular Formula:

    
    [4][5][6][7][8][9]
    
  • SMILES: CCCCCC(C)N

  • Key Structural Feature: The amino group is attached to a secondary carbon, influencing its steric hindrance and basicity compared to linear octylamine (1-aminooctane).[1]

Visualization: Stereochemical Configuration

The following diagram illustrates the chiral relationship between the (R) and (S) enantiomers.

G cluster_0 Stereoisomers of this compound R_iso (R)-2-Aminooctane (Levorotatory) Racemic Racemic Mixture (Standard Commercial Grade) R_iso->Racemic 50% S_iso (S)-2-Aminooctane (Dextrorotatory) S_iso->Racemic 50%

Figure 1: Stereochemical relationship between enantiomers and the racemic mixture.

Physicochemical Profile

The following data represents the consensus of experimental values and high-confidence predictive models.

Table 1: Fundamental Physical Constants
PropertyValueCondition / Note
Molecular Weight 129.24 g/mol Monoisotopic
Boiling Point 164 – 166 °C@ 760 mmHg [1]
Density 0.771 g/mL@ 25 °C [2]
Refractive Index (

)
1.4235@ 20 °C [1]
Flash Point ~51 °C (123 °F)Closed Cup (Flammable)
Vapor Pressure ~1.2 mmHg@ 25 °C (Estimated)
Appearance Colorless LiquidAmine (ammoniacal) odor
Table 2: Solution Chemistry & Thermodynamics
PropertyValueSignificance
pKa (Conjugate Acid) 10.6 – 11.0Strong base; exists as cation (

) at physiological pH [3].[1]
LogP (Octanol/Water) 2.90Moderate lipophilicity; crosses biological membranes easily.
Water Solubility Slightly SolubleInverse temperature relationship; soluble in dilute acids.
Solubility (Organic) MiscibleEthanol, Ether, Chloroform, DMSO.

Advanced Characterization

Accurate identification relies on specific spectral signatures. The fragmentation pattern in Mass Spectrometry (MS) is particularly diagnostic for 2-aminoalkanes.[1]

Mass Spectrometry (EI, 70 eV)
  • Base Peak:

    
     44 (
    
    
    
    )
    • Mechanism: Alpha-cleavage.[1] The bond between C2 and C3 breaks, retaining the positive charge on the nitrogen-containing fragment (

      
      ).[1]
      
  • Molecular Ion (

    
    ): 
    
    
    
    129 (Weak/Trace)
    • Note: Aliphatic amines often show weak molecular ions due to rapid fragmentation.

Infrared Spectroscopy (FT-IR)[1]
  • N-H Stretch: 3280–3380

    
     (Weak doublet for primary amines).[1]
    
  • C-H Stretch: 2850–2960

    
     (Strong, alkyl chain).[1]
    
  • N-H Bend (Scissoring): ~1590–1650

    
    .[1]
    

Experimental Protocols

These protocols are designed to be self-validating.[1] The "Check" steps ensure the user verifies success before proceeding.

Protocol A: Determination of Enantiomeric Purity via Chiral GC

Objective: Quantify the ratio of (R) and (S) isomers in a sample.

Materials:

  • Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex

    
    -PM).[1]
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Detector: FID (Flame Ionization Detector).[1]

Workflow:

  • Sample Prep: Dilute 10

    
    L of this compound in 1 mL of Dichloromethane (DCM).
    
  • Derivatization (Optional but Recommended): React with Trifluoroacetic Anhydride (TFAA) to improve peak shape and resolution.

    • Mix 100

      
      L sample + 50 
      
      
      
      L TFAA. Incubate 15 min. Evaporate excess reagents. Re-dissolve in DCM.
  • Injection: 1

    
    L, split ratio 50:1.
    
  • Temperature Program:

    • Start: 60 °C (Hold 2 min).

    • Ramp: 2 °C/min to 140 °C.

    • Hold: 5 min.

Validation Check:

  • Racemic Standard: Run a known racemic mixture first. You must observe two distinct peaks with Area Ratio

    
     1:1. If peaks overlap (
    
    
    
    ), lower the ramp rate.
Protocol B: Purification via Acid-Base Extraction

Objective: Isolate pure this compound from neutral organic impurities.[1]

Extraction Step1 Crude Mixture (Amine + Neutral Impurities) Step2 Add 1M HCl (aq) Extract with Ether Step1->Step2 Layer1 Phase Separation Step2->Layer1 OrgLayer Organic Layer (Contains Neutrals) Layer1->OrgLayer Discard AqLayer Aqueous Layer (Contains this compound HCl) Layer1->AqLayer Keep Step3 Basify Aqueous Layer (Add 6M NaOH to pH > 12) AqLayer->Step3 Step4 Extract with DCM Dry over Na2SO4 Step3->Step4 Final Pure this compound Step4->Final

Figure 2: Acid-Base Extraction Logic for Purification.

  • Dissolution: Dissolve crude oil in Diethyl Ether.

  • Acidification: Wash with 1M HCl. The amine protonates to form the water-soluble hydrochloride salt (

    
    ).[1]
    
  • Separation: Discard the ether layer (removes non-basic impurities).

  • Basification: Treat the aqueous layer with 6M NaOH until pH > 12. The amine deprotonates and oils out.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) x3.

  • Drying: Dry combined DCM layers over Anhydrous

    
     and concentrate in vacuo.
    

Storage & Stability

  • Carbon Dioxide Sensitivity: Like most primary amines, this compound rapidly absorbs atmospheric

    
     to form carbamate salts (white solid crust).[1]
    
    • Storage: Store under Argon or Nitrogen atmosphere.

  • Hygroscopicity: Moderate. Keep tightly sealed.

  • Recommended Container: Glass or Stainless Steel. Avoid Aluminum (corrosion risk).

References

  • ChemicalBook. (2025).[4] this compound Properties and Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024).[1] (R)-2-Aminooctane Product Specification & Safety Data Sheet. Retrieved from [1]

  • PubChem. (2025).[2] 2-Octanamine Compound Summary (CID 12735).[1] National Library of Medicine. Retrieved from

  • NIST. (2024). 2-Octanamine Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

Sources

The Enigma of 2-Aminooctane: A Substance in Search of a Natural Origin

Author: BenchChem Technical Support Team. Date: February 2026

For immediate release:

[City, State] – January 30, 2026 – An exhaustive review of scientific literature and chemical databases reveals a conspicuous absence of evidence for the natural occurrence of 2-aminooctane. Despite its well-documented chemical properties and commercial availability as a synthetic compound, there is currently no scientific basis to support its existence as a naturally occurring molecule in any biological system, including plants, animals, fungi, or bacteria. This finding precludes the development of a technical guide on its natural origins, biosynthesis, and ecological role as initially requested.

Researchers and drug development professionals are advised that this compound should be considered a synthetic compound for all practical and theoretical purposes. Extensive searches of scientific databases have failed to identify any reports of its isolation from a natural source. Consequently, information regarding its biosynthesis and ecological functions is non-existent.

While the biotransformation of related C8 compounds is known, such as the oxidation of n-octane to octanoic acid by the bacterium Pseudomonas oleovorans, these pathways do not lead to the production of this compound. The enzymatic amination of alkanes is a theoretical possibility for biosynthesis; however, no such enzyme or pathway has been discovered that produces this compound in nature.

This report serves to clarify the current scientific understanding of this compound's origins and to redirect research and development efforts that may be predicated on its status as a natural product.

Chemical Profile of this compound

While not found in nature, this compound is a well-characterized primary aliphatic amine with the following key properties:

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
CAS Number 693-16-3
Appearance Colorless to light yellow liquid
Boiling Point 163-165 °C
Synonyms 2-Octylamine, 1-Methylheptylamine, sec-Octylamine

Conclusion

The topic of the natural occurrence of this compound is, at present, a closed book. All available evidence points to its identity as a synthetic chemical. Therefore, the scientific and industrial communities should proceed with the understanding that any application or study of this compound is of a synthetic, not a natural, product. The potential for its discovery in a natural context in the future remains, but as of now, it is a molecule born of the laboratory, not of the natural world.

spectroscopic data of 2-Aminooctane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 2-Aminooctane

Introduction: The Analytical Imperative for this compound

This compound (C₈H₁₉N), also known as 1-methylheptylamine, is a primary aliphatic amine with a chiral center at the C2 position.[1][2] Its utility spans from being a fundamental building block in organic synthesis to its role in the development of more complex chemical entities. For researchers in materials science and drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary toolkit for this rigorous characterization.

This guide offers an in-depth analysis of the spectroscopic data of this compound. Moving beyond a simple presentation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features. The protocols herein are designed to be self-validating, ensuring that the data obtained is both accurate and reproducible, a cornerstone of scientific integrity.

Molecular Structure and Spectroscopic Correlation

The key to interpreting spectroscopic data lies in understanding the molecule's structure. This compound consists of an eight-carbon chain with a primary amine group at the second carbon, which is a stereocenter. This structure dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment. The key feature is the methine proton (-CH) at the C2 position, which is adjacent to the electron-withdrawing amine group, causing it to be deshielded and appear downfield. The protons of the terminal methyl group (C8) will be the most shielded and appear furthest upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
-NH₂ (Amine)1.1-1.5Broad Singlet2H
-CH- (C2)2.7-2.9Sextet1H
-CH₂- (Aliphatic Chain)1.2-1.5Multiplet10H
-CH₃ (C1)1.0-1.2Doublet3H
-CH₃ (C8)0.8-0.9Triplet3H
Note: These are predicted values based on standard chemical shift tables. Actual spectra can be found in databases like SDBS and ChemicalBook for comparison.[3][4]

Expert Insight: The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent. The splitting of the C1 methyl group into a doublet is a direct result of its coupling to the single C2 methine proton.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals. The carbon atom bonded to the nitrogen (C2) will be the most downfield among the sp³ carbons due to the deshielding effect of the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentPredicted δ (ppm)
C1 (-CH₃)~23.5
C2 (-CH)~49.5
C3 (-CH₂)~39.5
C4 (-CH₂)~26.0
C5 (-CH₂)~29.5
C6 (-CH₂)~32.0
C7 (-CH₂)~22.8
C8 (-CH₃)~14.1
Note: Predicted values. Public repositories like PubChem can be consulted for experimental data.[1]
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data.

Workflow: NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of This compound in ~0.7 mL CDCl₃ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim magnet coils for field homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate ¹H to TMS (0 ppm) and integrate signals proc2->proc3 proc4 Calibrate ¹³C to CDCl₃ (77.16 ppm) and pick peaks proc3->proc4

Caption: Standard workflow for NMR analysis.

Trustworthiness Check: The use of deuterated solvent (CDCl₃) is crucial for locking the magnetic field frequency. Tetramethylsilane (TMS) provides a universally accepted internal reference point, ensuring the accuracy and comparability of chemical shift data across different experiments and instruments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the most telling signals are those associated with the primary amine and the alkyl chain.

Table 3: Key IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-3500N-HSymmetric & Asymmetric Stretch
2850-2960C-Hsp³ Stretch
1590-1650N-HScissoring (Bend)
1450-1470C-HBend
Source: Data consistent with spectra found in the NIST Chemistry WebBook.[2]

Expert Insight: A key diagnostic feature of a primary amine (-NH₂) is the presence of a doublet (two distinct peaks) in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. This unequivocally distinguishes it from a secondary amine (-NHR), which typically shows only one N-H stretch in this region.

Experimental Protocol for FTIR Spectroscopy (Neat Liquid)
  • Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the sample scan (typically averaging 16-32 scans for a good signal-to-noise ratio).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Self-Validation: The background scan is a critical self-validating step. Without it, atmospheric CO₂ (~2350 cm⁻¹) and water vapor signals would contaminate the sample spectrum, leading to misinterpretation.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 129.24 g/mol .[1]

Analysis of Fragmentation: Upon ionization, aliphatic amines undergo a characteristic cleavage at the alpha-carbon (the C-C bond adjacent to the nitrogen).[5] This is the most favorable fragmentation pathway because it results in a stable, resonance-stabilized iminium cation.

For this compound, there are two possible alpha-cleavage points:

  • Cleavage of the C1-C2 bond (loss of a methyl radical, •CH₃).

  • Cleavage of the C2-C3 bond (loss of a hexyl radical, •C₆H₁₃).

The cleavage that results in the loss of the largest alkyl radical is generally favored. However, the most prominent feature in the mass spectrum of primary amines like this compound is the formation of the [CH₂=NH₂]⁺ ion. The base peak (most abundant fragment) for this compound is consistently observed at a mass-to-charge ratio (m/z) of 44.[1][3] This corresponds to the iminium ion formed by the cleavage of the bond between C2 and C3.

G cluster_mol Molecular Ion (M⁺˙) cluster_frag α-Cleavage mol [CH₃(CH₂)₅CH(NH₂)CH₃]⁺˙ m/z = 129 frag [CH₃CH=NH₂]⁺ m/z = 44 (Base Peak) mol->frag Loss of •C₆H₁₃ (Hexyl radical)

Caption: Primary fragmentation pathway for this compound in EI-MS.

Table 4: Significant Fragments in the Mass Spectrum of this compound

m/zProposed FragmentSignificance
129[C₈H₁₉N]⁺˙Molecular Ion (M⁺˙)
114[M - CH₃]⁺Loss of methyl group
44[CH₃CHNH₂]⁺Base Peak, from α-cleavage
30[CH₂NH₂]⁺Common fragment for primary amines
Source: Data compiled from NIST and PubChem databases.[1][2]
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

  • MS confirms the molecular weight (129 g/mol ) and the presence of a primary amine at the C2 position via the m/z 44 base peak.

  • IR corroborates the primary amine functional group with its characteristic N-H stretching doublet and bending vibration.

  • ¹³C NMR confirms the presence of eight unique carbon atoms, consistent with the structure.

  • ¹H NMR provides the final, detailed map of the proton environment, confirming the connectivity of the alkyl chain and the position of the amine group through chemical shifts and spin-spin coupling patterns.

When combined, these datasets provide a robust, self-validating confirmation of the structure and identity of this compound, fulfilling the rigorous standards required for advanced scientific research and development.

References

  • PubChem: 2-Octylamine. National Center for Biotechnology Information. Available from: [Link]

  • NIST Chemistry WebBook: 2-Octanamine. National Institute of Standards and Technology. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • Chemistry LibreTexts: 6.5: Amine Fragmentation. LibreTexts. Available from: [Link]

Sources

An In-Depth Technical Guide to the Enantiomeric Forms of 2-Aminooctane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the enantiomeric forms of 2-aminooctane, a chiral amine with significant potential in pharmaceutical and agrochemical research and development. From stereoselective synthesis to analytical separation and characterization, this document offers field-proven insights and detailed methodologies to support scientists and researchers in their work with these stereoisomers.

The Critical Role of Chirality in Modern Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets such as enzymes and receptors. The case of thalidomide serves as a stark reminder of the importance of understanding the biological activity of individual enantiomers. Therefore, the ability to synthesize, separate, and characterize enantiomerically pure compounds is a critical capability in the pharmaceutical industry. This compound, possessing a chiral center at the C2 position, exists as two enantiomers: (R)-2-Aminooctane and (S)-2-Aminooctane. A thorough understanding of their distinct properties is paramount for any application in a biological context.

Physicochemical Properties of this compound Enantiomers

A foundational understanding of the physicochemical properties of each enantiomer is essential for their handling, formulation, and analysis. While enantiomers share many physical properties, their interaction with plane-polarized light is distinct.

Property(R)-2-Aminooctane(S)-2-AminooctaneRacemic this compound
Synonyms (R)-(-)-2-Octylamine(S)-(+)-2-Octylamine, (S)-(+)-1-Methylheptylamine(±)-2-Aminooctane, 1-Methylheptylamine
CAS Number 34566-05-7[1]34566-04-6[2]693-16-3[3]
Molecular Formula C₈H₁₉N[3][4]C₈H₁₉N[2][5]C₈H₁₉N[3]
Molecular Weight 129.24 g/mol [3]129.24 g/mol [5]129.24 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Colorless to pale yellow liquid[2]Colorless to pale yellow liquid
Boiling Point 163-165 °C[4]163-165 °C[6]163-165 °C
Density ~0.771 g/mL at 25 °C[4]~0.771 g/mL at 25 °C[6]~0.771 g/mL at 25 °C

Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure this compound is crucial for investigating its stereospecific biological activities. Asymmetric synthesis and enzymatic kinetic resolution are two powerful strategies to achieve this.

Asymmetric Synthesis via Biocatalytic Reductive Amination

Reductive aminases are enzymes that catalyze the asymmetric synthesis of amines from ketones, offering a green and highly selective route to chiral amines. This approach allows for the direct production of a single enantiomer, avoiding the need for subsequent resolution steps.

This protocol is based on the use of a fungal reductive aminase for the asymmetric amination of 2-octanone.[7]

Materials:

  • 2-Octanone

  • Fungal Reductive Aminase (RedAm)

  • Ammonium chloride (NH₄Cl)

  • Tris-HCl buffer (100 mM, pH 9)

  • NADP⁺

  • Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Organic solvent (e.g., MTBE) for extraction

Procedure:

  • Prepare a reaction mixture containing 10 mM 2-octanone in 100 mM Tris-HCl buffer (pH 9).

  • Add 1 M NH₄Cl as the amine source.

  • Add the co-factor NADP⁺ to a final concentration of 1 mM.

  • Add 40 mM glucose and a catalytic amount of Glucose Dehydrogenase (e.g., 0.5 mg/mL) for NADPH regeneration.

  • Initiate the reaction by adding the fungal reductive aminase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by GC or HPLC analysis.

  • Upon completion, extract the product, (R)-2-aminooctane, with an organic solvent such as MTBE.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Note: The stereoselectivity of the reaction can be influenced by the specific reductive aminase used and the reaction conditions.

A switch in enantioselectivity can often be achieved by using a different enzyme or by modifying the substrate. For the synthesis of (S)-2-aminooctane, a reductive aminase with the opposite stereopreference would be employed. The general protocol would be similar to the one described for the (R)-enantiomer. It has been reported that reductive amination of 2-decanone using a specific reductive aminase can yield the (S)-enantiomer.[7] While this is a longer chain ketone, it demonstrates the feasibility of obtaining the (S)-enantiomer through enzymatic methods.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture. It involves the use of a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation.

This workflow describes the general procedure for resolving racemic this compound.

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica lipase B - CALB)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

Procedure:

  • Dissolve racemic this compound in an anhydrous organic solvent.

  • Add an acyl donor to the solution.

  • Add the lipase to the reaction mixture.

  • Incubate the reaction at a controlled temperature with agitation.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • At this point, the reaction mixture will contain one enantiomer of the acylated amine and the unreacted enantiomer of the amine.

  • Separate the acylated amine from the unreacted amine using column chromatography or extraction.

  • Hydrolyze the acylated amine to obtain the other enantiomer of this compound.

G cluster_synthesis Stereoselective Synthesis & Resolution racemate Racemic (R/S)-2-Aminooctane lipase Lipase + Acyl Donor racemate->lipase separation Separation lipase->separation s_amine (S)-2-Aminooctane separation->s_amine Unreacted r_amide (R)-N-acetyl-2-Aminooctane separation->r_amide Reacted hydrolysis Hydrolysis r_amine (R)-2-Aminooctane hydrolysis->r_amine r_amide->hydrolysis ketone 2-Octanone redam_r (R)-selective Reductive Aminase ketone->redam_r redam_s (S)-selective Reductive Aminase ketone->redam_s redam_r->r_amine redam_s->s_amine

Caption: Synthetic routes to enantiopure this compound.

Analytical Techniques for Enantiomeric Separation and Characterization

Accurate determination of enantiomeric purity is essential. Chiral chromatography and spectroscopic methods are the primary tools for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance.

Derivatization:

  • React the this compound sample with a derivatizing agent such as trifluoroacetic anhydride or isopropyl isocyanate. The resulting N-acylated derivatives are more volatile and often show better separation on chiral GC columns.

GC Conditions:

  • Column: A chiral stationary phase, such as a cyclodextrin-based column (e.g., Chirasil-DEX CB), is required.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An optimized temperature program is crucial for achieving good resolution. A typical program might start at a lower temperature and ramp up to a higher temperature.

Insight: The choice of derivatizing agent can significantly impact the resolution of the enantiomers. It is advisable to screen different derivatives to find the optimal separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers in the liquid phase. It can be performed in either normal-phase or reversed-phase mode, depending on the chiral stationary phase and the analyte.

Derivatization (Optional but often beneficial for UV detection):

  • For enhanced UV detection, the amine can be derivatized with a UV-active chromophore, such as dansyl chloride or dabsyl chloride.

HPLC Conditions:

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

  • Mobile Phase: The choice of mobile phase depends on the CSP and the mode of chromatography. For normal-phase HPLC, a mixture of hexane and an alcohol (e.g., isopropanol) is commonly used. For reversed-phase HPLC, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) with a suitable buffer is employed.

  • Detector: A UV detector is commonly used, especially if the amine has been derivatized. A chiral detector, such as a circular dichroism (CD) detector, can also be used for direct detection of the enantiomers without derivatization.

G cluster_analysis Chiral Analysis Workflow sample This compound Sample (Racemic or Enantioenriched) derivatization Derivatization (e.g., with TFAA for GC) sample->derivatization chiral_hplc Chiral HPLC Analysis sample->chiral_hplc chiral_gc Chiral GC Analysis derivatization->chiral_gc data_analysis Data Analysis (Peak Integration, ee Calculation) chiral_gc->data_analysis chiral_hplc->data_analysis enantiomeric_purity Enantiomeric Purity Report data_analysis->enantiomeric_purity

Caption: General workflow for the chiral analysis of this compound.

Spectroscopic Characterization

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess and the absolute configuration of a chiral molecule, often in conjunction with computational methods. While specific CD spectra for this compound are not widely published, the technique remains a powerful tool for the characterization of these and other chiral amines.

Pharmacological Considerations and Future Perspectives

While specific pharmacological data for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereopharmacology strongly suggest that they are likely to exhibit different biological activities. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. For instance, in the case of the well-known non-steroidal anti-inflammatory drug ibuprofen, the (S)-(+)-enantiomer is the active form that inhibits the cyclooxygenase (COX) enzyme, while the (R)-(-)-enantiomer is significantly less active.[8][9]

Given that this compound is a chiral primary amine, a structural motif present in many biologically active molecules, it is imperative for researchers in drug development to:

  • Synthesize and isolate both the (R)- and (S)-enantiomers of this compound in high enantiomeric purity.

  • Conduct separate in vitro and in vivo studies to evaluate the pharmacological and toxicological profiles of each enantiomer.

  • Develop and validate robust analytical methods for the accurate determination of the enantiomeric composition of this compound in various matrices.

The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to confidently work with the enantiomeric forms of this compound, ultimately contributing to the development of safer and more effective pharmaceuticals and other bioactive compounds.

References

  • Romero-García, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Organic & Biomolecular Chemistry, 18(20), 3915-3920. Available at: [Link]

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  • PubChem. (n.d.). 2-Octylamine. Retrieved from [Link]

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  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Geisslinger, G., et al. (1989). Pharmacological differences between R(-)- and S(+)-ibuprofen. Agents and Actions, 27(3-4), 455-457. Available at: [Link]

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Rainsford, K. D. (2009). Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen. In Ibuprofen (pp. 51-64). CRC Press.
  • (Placeholder for additional references)
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  • MySkinRecipes. (n.d.). (S)-2-Aminooctane. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using 2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their biological activity, metabolism, and toxicity.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies and pharmaceutical manufacturers place a high premium on the development of enantiopure drugs to enhance therapeutic efficacy and patient safety.

This application note provides a comprehensive guide to the use of 2-aminooctane as a chiral resolving agent for the separation of racemic carboxylic acids, a common structural motif in many pharmaceuticals, particularly the 2-arylpropionic acids (profens). We will delve into the underlying chemical principles, provide detailed, field-proven protocols for diastereomeric salt formation and subsequent chromatographic separation, and discuss the critical parameters for method optimization.

The Principle of Diastereomeric Resolution

The cornerstone of this chiral resolution strategy is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure resolving agent, in this case, (R)- or (S)-2-aminooctane. The resulting acid-base reaction forms two diastereomeric salts:

  • (R)-acid + (R)-2-aminooctane → (R,R)-diastereomeric salt

  • (S)-acid + (R)-2-aminooctane → (S,R)-diastereomeric salt

These diastereomeric salts possess different solubilities, melting points, and chromatographic retention behaviors, which allows for their separation by conventional techniques such as fractional crystallization or, as detailed herein, high-performance liquid chromatography (HPLC).[3]

Chemical and Physical Properties of this compound

This compound is a chiral primary amine that serves as an effective resolving agent for acidic compounds. Its utility stems from its ability to form stable salts with carboxylic acids and its relatively simple structure, which facilitates subsequent removal after the resolution is complete.

PropertyValue
Chemical Formula C8H19N
Molecular Weight 129.24 g/mol
Appearance Liquid
Boiling Point 163-165 °C
Enantiomeric Purity Available in high enantiomeric purity (e.g., ≥98.5% ee) for both (R) and (S)-enantiomers.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the chiral resolution of a representative racemic carboxylic acid, such as ibuprofen, using (R)-2-aminooctane.

Protocol 1: Diastereomeric Salt Formation

This protocol details the formation of diastereomeric salts of a racemic carboxylic acid with (R)-2-aminooctane.

Materials and Reagents:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • (R)-2-Aminooctane (≥98.5% enantiomeric excess)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable volume of ethyl acetate (e.g., 20 mL). In a separate flask, dissolve 1.0 equivalent of (R)-2-aminooctane in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the (R)-2-aminooctane solution to the stirred solution of the racemic carboxylic acid at room temperature. A precipitate of the diastereomeric salts may begin to form immediately.

  • Equilibration: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation and to allow the system to reach equilibrium.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the mixture of diastereomeric salts as a solid or viscous oil.

  • Sample Preparation for HPLC: Accurately weigh a portion of the dried diastereomeric salt mixture and dissolve it in the HPLC mobile phase to a known concentration (e.g., 1 mg/mL) for analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethyl acetate is a common solvent for salt formation due to its ability to dissolve both the acid and the amine while often promoting the precipitation of the resulting salts. The choice of solvent can significantly impact the yield and purity of the diastereomeric salts and may require optimization.

  • Stoichiometry: An equimolar ratio of the racemic acid and the resolving agent is typically used to ensure that both enantiomers have the opportunity to form salts.

Protocol 2: HPLC Separation of Diastereomeric Salts

This protocol outlines the chromatographic conditions for the separation of the diastereomeric salts formed in Protocol 1. Since diastereomers have different physical properties, they can be separated on a standard achiral stationary phase.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 60:40 (v/v) Acetonitrile:Water + 0.1% Trifluoroacetic Acid).
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a wavelength appropriate for the analyte (e.g., 220 nm for ibuprofen).
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared solution of the diastereomeric salts onto the column.

  • Data Acquisition: Record the chromatogram and identify the two peaks corresponding to the separated diastereomeric salts.

Rationale for HPLC Parameters:

  • Column Choice: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules, including the diastereomeric salts of carboxylic acids.

  • Mobile Phase: The ratio of organic solvent (acetonitrile) to water is a critical parameter for optimizing the retention and resolution of the diastereomers. The acidic modifier (trifluoroacetic acid) helps to ensure good peak shape by suppressing the ionization of any residual free carboxylic acid.

Data Presentation and Interpretation

The success of the chiral resolution is evaluated by the degree of separation between the two diastereomer peaks in the chromatogram.

Table 1: Representative Chromatographic Data for the Separation of Diastereomeric Salts

ParameterValue
Retention Time 1 (t_R1) 8.5 min
Retention Time 2 (t_R2) 10.2 min
Separation Factor (α) 1.20
Resolution (R_s) > 1.5

Note: These are hypothetical values for illustrative purposes.

Calculation of Separation Factor and Resolution:

  • Separation Factor (α): α = (t_R2 - t_0) / (t_R1 - t_0), where t_0 is the void time. A value greater than 1 indicates separation.

  • Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of 1.5 or greater indicates baseline separation.

Visualization of the Workflow

The overall process of chiral resolution using this compound can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_recovery Enantiomer Recovery racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-2-Aminooctane resolving_agent->salt_formation hplc HPLC Separation (Achiral Column) salt_formation->hplc Inject Salt Mixture separation Separated Diastereomers hplc->separation hydrolysis Acid Hydrolysis separation->hydrolysis Collect Fractions pure_enantiomers Pure Enantiomers hydrolysis->pure_enantiomers

Caption: Workflow for chiral resolution using this compound.

Mechanism of Chiral Recognition

The separation of the diastereomeric salts on an achiral stationary phase is governed by the differences in their overall physicochemical properties. The introduction of the second chiral center from this compound creates two new entities that are no longer mirror images. These differences in three-dimensional structure lead to differential interactions with the stationary phase, resulting in different retention times.

G cluster_racemate Racemic Carboxylic Acid cluster_diastereomers Diastereomeric Salts (Separable) R_acid R-Enantiomer RR_salt (R,R)-Salt R_acid->RR_salt S_acid S-Enantiomer SR_salt (S,R)-Salt S_acid->SR_salt resolving_agent (R)-2-Aminooctane resolving_agent->RR_salt resolving_agent->SR_salt

Caption: Formation of separable diastereomeric salts.

Conclusion and Future Perspectives

The use of this compound as a chiral resolving agent provides a robust and effective method for the separation of racemic carboxylic acids. The formation of diastereomeric salts, followed by separation on a conventional achiral HPLC column, is a widely applicable strategy in both analytical and preparative scale chromatography. The protocols and principles outlined in this application note serve as a foundational guide for researchers and drug development professionals. Further optimization of solvent systems for salt formation and chromatographic conditions will undoubtedly lead to enhanced separation efficiency for a broad range of chiral acidic compounds.

References

  • Bhushan, R. (2012). Enantiomeric resolution of ibuprofen and flurbiprofen in human plasma by SPE-chiral HPLC methods. Biomedical Chromatography, 26(9), 1156-1161. Available at: [Link]

  • McConnell, O. J., et al. (2018). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 57(5), 1591-1599. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Available at: [Link]

  • Popa, G., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2), 231-236. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2007). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography, 21(8), 790-805. Available at: [Link]

  • Zhang, T., et al. (2012). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 137-143. Available at: [Link]

  • Ali, I., et al. (2013). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. Journal of the Iranian Chemical Society, 10, 83-89. Available at: [Link]

  • Bhushan, R., & Batra, S. (2013). Resolution of enantiomers of ketoprofen by HPLC: A review. Biomedical Chromatography, 27(1), 5-17. Available at: [Link]

  • Singh, S., et al. (2015). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Pharmaceutical Analysis, 11(3), 164-181. Available at: [Link]

  • YouTube. (2016). Chiral separation of S-(+)- and R-(-)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Available at: [Link]

  • YouTube. (2016). Chiral separation of enantiomers - Resolution of ibuprofen. Available at: [Link]

  • Zhang, L., et al. (2010). Separation of enantiomeric ketoprofen by pre column chiral derivatization reversed phase HPLC. Chinese Journal of New Drugs, 19(1), 69-72. Available at: [Link]

  • Faraone, A., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1063. Available at: [Link]

  • Horvath, G., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. International Journal of Molecular Sciences, 25(5), 2726. Available at: [Link]

  • Al-Majed, A. A. (2016). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. Journal of Chromatographic Science, 54(8), 1369-1374. Available at: [Link]

  • Almard, Y. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3907. Available at: [Link]

  • PubChem. (n.d.). 2-Octylamine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Foods, 13(13), 2119. Available at: [Link]

  • ResearchGate. (2014). Chiral separation of S-(+)- and R-(-)-ibuprofen by thin-layer chromatography. An improved analytical procedure. Available at: [Link]

  • ResearchGate. (2018). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. Available at: [Link]

Sources

Comprehensive Application Note: Derivatization of 2-Aminooctane (Tuaminoheptane) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooctane (Tuaminoheptane) is a volatile aliphatic primary amine commonly used as a nasal decongestant and stimulant. Due to its inclusion in the WADA Prohibited List (S6. Stimulants), robust analytical methods are required for its detection in biological matrices.

Direct Gas Chromatography (GC) analysis of this compound is challenged by its high polarity, basicity, and low molecular weight (129.24 g/mol ), leading to peak tailing and adsorption on the stationary phase. This guide details two validated derivatization protocols—Acylation (TFAA/PFPA) and Schiff Base Formation (Benzaldehyde) —to enhance volatility, improve peak shape, and increase mass spectrometric sensitivity.

Chemical Context & Mechanism

The Analyte
  • IUPAC Name: 2-Octanamine[1]

  • Common Name: Tuaminoheptane

  • Structure:

    
    
    
  • Key Challenge: The primary amine group (

    
    ) actively hydrogen bonds with silanol groups in GC columns, causing severe tailing and memory effects.
    
Derivatization Strategies

Two primary strategies are employed depending on the analytical goal:

  • Acylation (Gold Standard for Quantitation): Reaction with fluorinated anhydrides (TFAA or PFPA). This replaces the active hydrogens with a perfluoroacyl group, significantly increasing electron affinity (ideal for ECD or NCI-MS) and stability.

  • Schiff Base Formation (Rapid Screening): Reaction with benzaldehyde to form an imine. This method is historically significant in doping control for its speed and simplicity.

Reaction Mechanisms
Mechanism A: Acylation (TFAA)


The amine attacks the carbonyl carbon of the anhydride, eliminating trifluoroacetic acid.
Mechanism B: Schiff Base (Benzaldehyde)


Condensation reaction releasing water to form a stable imine.

Experimental Protocols

Materials & Equipment
  • Reagents:

    • This compound reference standard (CAS: 34566-05-7).[2][3]

    • Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) [>99%, anhydrous].

    • Benzaldehyde [Reagent Grade].

    • Solvents: Ethyl Acetate (anhydrous), Methanol, MTBE.

    • Buffer: Carbonate buffer (pH 9.5) for extraction.

  • Equipment:

    • GC-MS System (e.g., Agilent 8890/5977).

    • Heating block (60-70°C).

    • Nitrogen evaporator.

Workflow Visualization

DerivatizationWorkflow Sample Biological Sample (Urine/Plasma) Extract LLE Extraction (pH 9.5 into MTBE) Sample->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Choice Select Method Dry->Choice MethodA Method A: Acylation (TFAA/PFPA, 60°C, 20 min) Choice->MethodA Quantitation/Stability MethodB Method B: Schiff Base (Benzaldehyde, RT, 30 min) Choice->MethodB Rapid Screening Clean Evaporate Excess Reagent (Method A only) MethodA->Clean Inject GC-MS Injection MethodB->Inject Direct Injection Recon Reconstitute (Ethyl Acetate) Clean->Recon Recon->Inject

Figure 1: Decision matrix for this compound derivatization workflows.

Protocol A: Acylation (TFAA/PFPA) - Recommended for Stability

This method yields the most stable derivative with excellent chromatographic properties.

  • Extraction: Aliquot 1 mL urine/plasma. Add internal standard. Adjust pH to >9.5. Extract with 2 mL MTBE. Centrifuge and transfer organic layer.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Note: Do not over-dry, as the free amine is volatile.

  • Reaction:

    • Add 50 µL Ethyl Acetate .

    • Add 50 µL TFAA (or PFPA).

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at 60°C for 20 minutes .

  • Cleanup: Evaporate the mixture to dryness under nitrogen to remove excess acid/anhydride.

  • Reconstitution: Redissolve residue in 100 µL Ethyl Acetate .

  • Analysis: Inject 1 µL into GC-MS.

Protocol B: Schiff Base (Benzaldehyde) - Rapid Screening

Commonly used in doping control for high-throughput screening.

  • Extraction: Perform LLE as above (pH 9.5 into MTBE).

  • Reaction:

    • To the organic extract (or dried residue), add 100 µL of Benzaldehyde solution (10% in Methanol).

    • Vortex and let stand at Room Temperature for 30 minutes .

  • Analysis: Inject 1 µL directly. Note: Excess benzaldehyde will elute later; ensure run time is sufficient.

GC-MS Analysis & Results

Instrument Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Split/Splitless (Split 10:1 recommended), 250°C
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Mass Spectral Interpretation (SIM Mode)
Derivative A: N-TFA-2-aminooctane
  • Molecular Weight: 225 Da[4][5]

  • Fragmentation Logic: Alpha-cleavage dominates, favoring the loss of the larger alkyl chain (hexyl group).

  • Key Ions:

    • m/z 140 (Base Peak):

      
      . Formed by loss of the hexyl chain (
      
      
      
      ).
    • m/z 210:

      
      . Loss of the methyl group.[6][7]
      
    • m/z 69:

      
      . Characteristic of TFA derivatives.
      
    • m/z 225:

      
      . Molecular ion (often weak).
      
Derivative B: N-Benzylidene-2-aminooctane (Schiff Base)
  • Molecular Weight: 217 Da

  • Key Ions:

    • m/z 132 (Base Peak):

      
      . Loss of hexyl chain.
      
    • m/z 91:

      
      . Tropylium ion (characteristic of benzyl group).
      
    • m/z 202:

      
      . Loss of methyl group.[6]
      
Data Summary Table
DerivativeReagentTarget Ion (Quant)Qualifier IonsRetention Index (Approx)
N-TFA TFAA140 210, 69, 225~1150
N-PFP PFPA190 260, 119, 275~1180
Imine Benzaldehyde132 91, 202, 217~1400

Note: For PFP derivatives, the base peak shifts by +50 Da (CF2 group) relative to TFA.

Troubleshooting & Validation

Common Issues
  • Moisture Contamination (TFAA/PFPA): Anhydrides react violently with water to form acids, preventing derivatization. Ensure extracts are strictly anhydrous (use

    
     drying step if necessary).
    
  • Loss of Volatile Amine: this compound is volatile. During the evaporation step (Protocol A, Step 2), do not apply heat >40°C and avoid evaporating to complete "bone dryness" if using a vacuum concentrator. Nitrogen blow-down is safer.

  • Incomplete Reaction: If the amine peak is visible (tailing) or response is low, check reagent quality. Anhydrides degrade over time; store in a desiccator.

Validation Criteria (Self-Check)
  • Linearity:

    
     over 50–2000 ng/mL range.
    
  • Recovery: >80% extraction efficiency using MTBE at pH 9.5.

  • Stability: TFA derivatives are stable for >48 hours in ethyl acetate at room temperature. Schiff bases should be analyzed within 24 hours.

References

  • Determination of Tuaminoheptane in Doping Control Urine Samples. Thevis, M., et al. (2007). European Journal of Mass Spectrometry. Validated the Schiff base method for WADA testing. Link

  • Derivatization of Amines for GC-MS. Sigma-Aldrich/Merck Technical Library. General protocols for TFAA/PFPA acylation. Link

  • WADA Prohibited List. World Anti-Doping Agency. Classification of Tuaminoheptane as a stimulant. Link

  • Mass Spectral Data for N-Trifluoroacetyl-2-octylamine. NIST Chemistry WebBook.[5] Confirmation of fragmentation patterns.[6][8][9][10][11] Link

Sources

Technical Guide: Analytical Quantification of 2-Aminooctane (1-Methylheptylamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Aminooctane (CAS: 693-16-3), also known as 1-methylheptylamine or 2-octylamine, is an aliphatic amine structurally related to Tuaminoheptane (2-aminoheptane) and Octodrine (1,5-dimethylhexylamine). It acts as a sympathomimetic stimulant and vasoconstrictor.

Regulatory Context (WADA & FDA)

While often found in "pre-workout" dietary supplements, this compound falls under the World Anti-Doping Agency (WADA) Prohibited List Category S6 (Stimulants) . It is considered a "Specified Substance," meaning it is prohibited in-competition. Due to its structural homology with Tuaminoheptane and Octodrine, laboratories must employ high-resolution methods to distinguish it from isomers.

The Analytical Challenge

This compound presents two primary hurdles for quantification:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV-Vis detection (254 nm) without derivatization.
    
  • Volatility: As a low-molecular-weight amine (MW 129.24 g/mol ), it is prone to evaporative loss during sample concentration steps.

Method Selection Strategy

The choice of analytical platform depends on the matrix complexity and sensitivity requirements.

MethodSelection Start Select Matrix Type Bio Biological Fluids (Urine/Plasma) Start->Bio Pharma Raw Material / Supplements (QC) Start->Pharma Sens Sensitivity Required? Bio->Sens GCMS Method A: GC-MS (Derivatized) Pharma->GCMS Impurity Profiling HPLC Method C: HPLC-FLD (OPA Derivatization) Pharma->HPLC High Conc. (>1 ppm) Sens->GCMS Forensic/Confirmation LCMS Method B: LC-MS/MS (Direct/Dilute) Sens->LCMS High Throughput

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample matrix and sensitivity needs.

Method A: GC-MS (Forensic & Anti-Doping Gold Standard)

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for confirming volatile amines. To improve chromatographic peak shape and prevent adsorption to the inlet liner, the amine functionality is derivatized using Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or MSTFA.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Pentane.

  • Buffer: Carbonate Buffer (pH 9.5) or 5M KOH (to ensure amine is uncharged).

Protocol: Urine/Plasma Extraction
  • Alkalinization: Aliquot 2 mL of urine/plasma into a glass tube. Add 500 µL of 5M KOH.

    • Scientific Rationale: The pKa of aliphatic amines is typically ~10. High pH drives the equilibrium to the uncharged free base (

      
      ), allowing extraction into the organic phase.
      
  • Liquid-Liquid Extraction (LLE): Add 3 mL of MTBE. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean vial.

    • Critical Step: Do NOT evaporate to dryness under nitrogen at room temperature, as this compound is volatile. Add 50 µL of acid (HCl in MeOH) if evaporation is strictly necessary to form the non-volatile hydrochloride salt, but direct derivatization is safer.

  • Derivatization: Add 50 µL of TFAA to the organic phase. Cap and incubate at 60°C for 20 minutes.

  • Injection: Inject 1 µL into the GC-MS in Splitless mode.

GC-MS Parameters
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
MS Mode SIM (Selected Ion Monitoring) for quant, Scan for ID
Target Ions (TFA derivative) m/z 154 (Base Peak), 126, 69 (CF3)

Method B: LC-MS/MS (High Sensitivity Clinical)

Principle: For high-throughput clinical or anti-doping screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for "Dilute and Shoot" workflows without time-consuming derivatization.

Protocol: Sample Preparation
  • Protein Precipitation: Mix 100 µL Plasma with 300 µL Acetonitrile (containing Internal Standard, e.g., 2-aminoheptane-d3).

  • Clarification: Vortex and centrifuge at 13,000 rpm for 10 minutes.

  • Dilution: Dilute supernatant 1:1 with 0.1% Formic Acid in water.

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or HILIC (for better retention of polar amines).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Positive ESI)
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
130.2 (

)
44.1 15Quantifier (Amine fragment)
130.2 (

)
57.1 20Qualifier (Alkyl chain)
130.2 (

)
113.1 10Qualifier (

)

Note: this compound (MW 129.[1]2) forms a protonated ion at m/z 130.2. The product ion m/z 44 is characteristic of primary amines with an alpha-methyl group.

Method C: HPLC-FLD (Pharmaceutical QC)

Principle: Since this compound has no UV absorbance, it is derivatized with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents
  • OPA Reagent: Dissolve 10 mg OPA in 250 µL methanol, add 25 µL 2-mercaptoethanol, and dilute to 10 mL with Borate Buffer (pH 10.4).

Protocol
  • Derivatization: Mix 100 µL of sample (dissolved in water/methanol) with 100 µL of OPA Reagent.

  • Reaction Time: Allow to react for 2 minutes at room temperature (reaction is fast but unstable over long periods; inject immediately).

  • Injection: Inject 10 µL onto HPLC.

HPLC Parameters
  • Detector: Fluorescence (FLD). Excitation: 340 nm, Emission: 450 nm.

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 60:40 Methanol : Phosphate Buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

Validation & Quality Assurance

To ensure "Trustworthiness" (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range: 10 ng/mL – 1000 ng/mL (LC-MS)
Precision (RSD) < 15%Intra-day and Inter-day
Accuracy (Recovery) 80% - 120%Spiked matrix samples
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typical LOQ: 1-5 ng/mL (LC-MS)
Troubleshooting Guide
  • Peak Tailing (GC): Indicates active sites in the liner. Replace liner with a deactivated glass wool liner and ensure derivatization is complete.

  • Low Recovery (LLE): The pH was likely not basic enough. Ensure pH > 11 during extraction to fully neutralize the amine.

  • Interference (LC-MS): this compound is isomeric with 1,5-DMHA. Ensure chromatographic separation or use unique fragment ions if possible (though spectra are very similar).

References

  • World Anti-Doping Agency (WADA). (2024). The Prohibited List.[2][3][4][5][Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12735, 2-Octanamine.[Link]

  • Cohen, P. A., et al. (2018). Analysis of Ingredients of Supplements in the National Institutes of Health Supplement Database Marketed as Containing a Novel Alternative to Anabolic Steroids. JAMA Internal Medicine.[6] [Link]

Sources

Advanced Protocol: Use of 2-Aminooctane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-Aminooctane (CAS: 693-16-3), also known as Tuaminoheptane or 1-methylheptylamine, is a versatile aliphatic amine possessing a single chiral center at the C2 position. While historically utilized as a nasal decongestant and vasoconstrictor, its primary value in modern pharmaceutical chemistry lies in its role as a chiral resolving agent and a lipophilic amine building block .

This guide details the synthesis of this compound itself and its subsequent application in resolving racemic acidic intermediates—a critical step in the manufacturing of enantiopure active pharmaceutical ingredients (APIs).

Chemical Specifications
PropertySpecification
IUPAC Name 2-Octanamine
Molecular Formula C₈H₁₉N
Molecular Weight 129.25 g/mol
Boiling Point 154–156 °C
Chirality Available as (R)-(−), (S)-(+), or Racemate
Key Reactivity Nucleophilic attack (primary amine), Salt formation (resolving agent)

Synthesis of the Intermediate: this compound

Before utilizing this compound as a reagent, it is often synthesized in-house or purified from bulk industrial stocks. The most robust industrial route is the Reductive Amination of 2-Octanone .

Mechanism & Pathway

The synthesis proceeds via the formation of a ketimine intermediate, followed by catalytic hydrogenation. This route minimizes by-product formation (secondary amines) when ammonia is used in excess.

Synthesis cluster_conditions Reaction Conditions SM 2-Octanone (C8 Ketone) Imine Ketimine Intermediate (Transient) SM->Imine + NH3 - H2O Ammonia NH3 (Excess) Ammonia->Imine Product This compound (Racemic) Imine->Product + H2 / Cat. (Reductive Amination) Cond1 Cat: Raney Ni or Pd/C Cond2 Press: 50-100 bar Cond3 Temp: 80-120 °C

Figure 1: Industrial synthetic pathway for this compound via reductive amination.

Detailed Protocol: Catalytic Reductive Amination

Scale: 1.0 mol (128.2 g 2-Octanone)

  • Preparation: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-Octanone (128.2 g, 1.0 mol) and Methanol (300 mL).

  • Catalyst Addition: Add Raney Nickel (slurry, ~5% w/w relative to substrate) or 5% Pd/C (2.0 g). Caution: Raney Nickel is pyrophoric.

  • Amination: Seal the reactor. Purge with Nitrogen (3x). Charge Anhydrous Ammonia (85 g, ~5.0 mol). The excess ammonia suppresses the formation of di-octyl amine.

  • Hydrogenation: Pressurize with Hydrogen gas to 60 bar (870 psi). Heat the mixture to 90 °C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor hydrogen uptake. Reaction is typically complete when pressure drop ceases (approx. 4–6 hours).

  • Work-up: Cool to room temperature. Vent H₂ and excess NH₃ carefully into a scrubber. Filter the catalyst under inert atmosphere (Argon/Nitrogen).

  • Purification: Concentrate the filtrate to remove methanol. Distill the residue under reduced pressure (approx. 20 mmHg). Collect the fraction boiling at 60–65 °C.

    • Expected Yield: 85–92%

    • Purity: >98% (GC)

Application 1: Chiral Resolution of Acidic Intermediates

The most critical pharmaceutical application of this compound is its use as a Chiral Resolving Agent . Because it is commercially available in optically pure forms (e.g., (R)-(-)-2-Aminooctane), it can resolve racemic carboxylic acids via diastereomeric salt formation.

Target Class: Racemic Alpha-Aryl Propionic Acids (e.g., Ibuprofen derivatives) or Mandelic Acid derivatives.

The Principle of Diastereomeric Crystallization[3][4]
  • Salt Formation: React Racemic Acid (R/S) with Pure Amine (R).

  • Differentiation: Two salts form: (R)-Acid·(R)-Amine and (S)-Acid·(R)-Amine.[1] These are diastereomers, not enantiomers, and thus have different solubilities.[2][3][4]

  • Separation: The less soluble salt crystallizes out; the more soluble salt remains in the mother liquor.

  • Liberation: The salt is treated with strong mineral acid to recover the enantiopure organic acid.

Resolution Racemate Racemic Acid (±) (Target Intermediate) Reaction Salt Formation (Solvent: EtOH/Water) Racemate->Reaction Agent (R)-(-)-2-Aminooctane (Resolving Agent) Agent->Reaction Salts Mixture of Diastereomeric Salts (R,R)-Salt + (S,R)-Salt Reaction->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Precipitate: (R)-Acid · (R)-Amine Salt (High Diastereomeric Excess) Crystallization->Solid Less Soluble Liquor Mother Liquor: Enriched (S)-Acid Salt Crystallization->Liquor More Soluble Liberation Acidification (HCl) & Extraction Solid->Liberation Final Pure (R)-Acid API Liberation->Final Recycle Recovered this compound Liberation->Recycle

Figure 2: Workflow for the optical resolution of a racemic acid using (R)-2-Aminooctane.

Protocol: Resolution of (±)-Mandelic Acid (Model System)

This protocol is adaptable for various pharmaceutical carboxylic acids.

Reagents:

  • (±)-Mandelic Acid: 15.2 g (0.1 mol)

  • (R)-(-)-2-Aminooctane: 12.9 g (0.1 mol)

  • Solvent: Ethanol (95%)

Procedure:

  • Dissolution: Dissolve 15.2 g of racemic Mandelic acid in 100 mL of boiling 95% Ethanol.

  • Addition: Slowly add 12.9 g of (R)-(-)-2-Aminooctane to the hot solution. A slight exotherm may occur.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed crystals of the pure diastereomeric salt (if available) can induce precipitation. Refrigerate at 4 °C for an additional 12 hours.

  • Filtration: Filter the white crystalline precipitate.

    • Solid Phase: Enriched diastereomeric salt (typically the less soluble form).[2]

    • Filtrate: Enriched in the opposite enantiomer.

  • Recrystallization: Recrystallize the solid from fresh Ethanol to upgrade chiral purity (typically requires 1–2 passes to reach >99% de).

  • Salt Break (Liberation): Suspend the purified salt in water (50 mL) and acidify with 2M HCl to pH < 2.

  • Extraction: Extract the liberated free acid into Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and evaporate.

  • Recovery of Amine: Basify the aqueous layer (containing this compound hydrochloride) with NaOH to pH > 12. Extract the free amine into ether/DCM for reuse.

Application 2: Lipophilic Pharmacophore Introduction

In Medicinal Chemistry, the 2-octylamino group is often introduced to increase the lipophilicity (LogP) of a lead compound, enhancing blood-brain barrier penetration or membrane affinity.

Reaction Type: Urea Formation (Reaction with Isocyanates) Utility: Synthesis of urea derivatives or characterization of isocyanate impurities.

Protocol: Synthesis of N-(2-Octyl)-N'-Aryl Urea
  • Setup: In a dry flask under Nitrogen, dissolve Aryl Isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Add This compound (1.1 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. The reaction is typically quantitative.

  • Work-up: Evaporate solvent. Recrystallize the solid urea from Hexane/Ethyl Acetate.

    • Note: This reaction is also used analytically to derivatize volatile isocyanates for HPLC analysis.

Process Safety & Handling (SDS Summary)

This compound is a hazardous chemical.[1] Strict adherence to safety protocols is mandatory.

Hazard ClassGHS SymbolStatementPrecaution
Flammable Liquid 🔥H226: Flammable liquid and vaporGround/bond container. Use explosion-proof equipment.
Acute Toxicity ☠️H302: Harmful if swallowedDo not eat/drink in lab. Wash hands thoroughly.
Skin Corrosion 🧪H314: Causes severe skin burnsWear nitrile gloves, lab coat, and face shield.
Aquatic Toxicity 🐟H400: Very toxic to aquatic lifeCollect all waste for incineration. Do not drain.

Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Segregate from strong acids and oxidizing agents.

References

  • Sigma-Aldrich. (R)-2-Aminooctane Product Specification and Safety Data Sheet. Link

  • PubChem. 2-Octanamine Compound Summary (CID 12735). National Library of Medicine. Link

  • Ebbers, E. J., et al. "New resolving bases for ibuprofen and mandelic acid: qualification by binary phase diagrams." Tetrahedron: Asymmetry 8.24 (1997): 4047-4057. (Demonstrates the methodology of using chiral amines for acid resolution).
  • Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. Link

  • GuideChem. Safety and Handling of this compound. Link

Sources

Application Note: Experimental Protocols for 2-Aminooctane (Tuaminoheptane)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental handling, synthesis, and derivatization of 2-Aminooctane (Tuaminoheptane). While historically utilized as a sympathomimetic nasal decongestant, this compound serves as a critical aliphatic amine building block in modern medicinal chemistry. This document provides robust protocols for its conversion into pharmaceutical salts (Sulfate), amide coupling for library generation, and strategies for enantiomeric resolution.

Chemical Profile & Critical Safety

This compound is a volatile, primary aliphatic amine. Its handling requires strict adherence to safety protocols due to its caustic nature and pharmacological activity.

Physicochemical Data
PropertyValueNotes
IUPAC Name Octan-2-amineAlso: 1-Methylheptylamine
CAS No. 693-16-3 (Racemic)34566-05-7 ((R)-isomer)
Molecular Weight 129.24 g/mol
Density 0.771 g/mLAt 25°C
Boiling Point 165°CVolatile; keep containers sealed
pKa ~10.5Strongly basic
Appearance Colorless liquidAmine odor
Safety & Toxicology (HSE Mandate)
  • Hazards: Flammable Liquid (Cat 3), Acute Toxicity (Oral), Skin Corrosion (Cat 1B).[1][2][3]

  • Pharmacology: Potent vasoconstrictor and sympathomimetic.[4][5] Warning: This compound is a WADA-prohibited substance (S6 Stimulants).

  • Handling: All transfers must occur within a certified fume hood. Neoprene or Nitrile gloves (double-gloved) are required. Neutralize spills immediately with dilute acetic acid.

Protocol A: Synthesis of Tuaminoheptane Sulfate

Context: The free base is volatile and prone to oxidation. For pharmaceutical applications or long-term storage, the sulfate salt is the standard stable form.

Reaction Logic


  • Stoichiometry: 2:1 (Amine:Acid).

  • Thermodynamics: Highly exothermic. Temperature control is critical to prevent discoloration.

Experimental Procedure
  • Preparation: Charge a 250 mL 3-neck round-bottom flask (RBF) with 10.0 g (77.4 mmol) of this compound and 50 mL of anhydrous Ethanol (EtOH).

  • Cooling: Submerge the RBF in an ice-water bath (0–4°C). Equip with a magnetic stir bar and a dropping funnel.

  • Acid Addition: Prepare a solution of 3.80 g (38.7 mmol) concentrated Sulfuric Acid (98%) in 20 mL EtOH.

    • Critical Step: Add the acid solution dropwise over 30 minutes. Maintain internal temperature

      
      . Rapid addition will cause local overheating and charring.
      
  • Crystallization: Remove the ice bath and stir at room temperature (RT) for 1 hour. A white precipitate should form.

    • Troubleshooting: If no solid forms, concentrate the solution by rotary evaporation to 50% volume and add 50 mL of cold Diethyl Ether (

      
      ) to induce precipitation.
      
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold

    
     (
    
    
    
    ).
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Expected Yield: 11.5 – 12.5 g (85–90%) of white crystalline solid.

Protocol B: Amide Coupling (Derivatization)

Context: this compound is frequently used to introduce a hydrophobic alkyl chain into drug scaffolds. The Schotten-Baumann condition described here is robust for rapid library synthesis.

Reaction Workflow

The biphasic system utilizes an inorganic base to scavenge the HCl byproduct, driving the reaction to completion without requiring anhydrous conditions.

AmideCoupling cluster_inputs Reagents Amine This compound (Organic Phase) Mix Biphasic Mixing (0°C -> RT, 2h) Amine->Mix AcidCl Acyl Chloride (R-COCl) AcidCl->Mix Base NaOH (10% aq) (Aqueous Phase) Base->Mix Sep Phase Separation Mix->Sep Reaction Complete Wash Acid/Base Wash (Remove unreacted amine) Sep->Wash Organic Layer Dry Drying (MgSO4) & Concentration Wash->Dry Product Pure Amide (>95% Yield) Dry->Product

Figure 1: Schotten-Baumann biphasic amide coupling workflow for this compound.

Experimental Procedure
  • Setup: In a separatory funnel or vigorously stirred flask, dissolve 1.29 g (10 mmol) this compound in 20 mL Dichloromethane (DCM).

  • Base Addition: Add 15 mL of 10% NaOH solution.

  • Coupling: Add 1.05 eq of the desired Acyl Chloride dropwise.

    • Observation: The reaction is rapid. Heat evolution indicates reaction progress.

  • Work-up:

    • Separate phases.[6][7]

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol C: Optical Resolution Strategy

Context: this compound possesses a chiral center at C2. Many biological applications require the pure (R)- or (S)-enantiomer.

Resolution Logic via Diastereomeric Salt Formation

Since enantiomers have identical physical properties in achiral environments, they must be converted into diastereomers using a chiral acid (Resolving Agent).

Resolution Racemate Racemic this compound (R/S Mixture) SaltFormation Salt Formation (Ethanol Reflux) Racemate->SaltFormation Agent Resolving Agent (L)-(+)-Tartaric Acid Agent->SaltFormation Cryst Fractional Crystallization SaltFormation->Cryst Solid Precipitate (Less Soluble Diastereomer) Cryst->Solid Cooling Liquor Mother Liquor (More Soluble Diastereomer) Cryst->Liquor FreeBase1 Base Treatment (NaOH) -> Pure (R)-Amine Solid->FreeBase1 Liberation FreeBase2 Base Treatment (NaOH) -> Enriched (S)-Amine Liquor->FreeBase2

Figure 2: Classical optical resolution workflow using Tartaric Acid.

Protocol Guidelines
  • Stoichiometry: Use 1.0 equivalent of (L)-(+)-Tartaric acid per equivalent of racemic amine.

  • Solvent: 95% Ethanol is the preferred solvent. The diastereomeric salts typically exhibit significant solubility differences in hot vs. cold ethanol.

  • Recrystallization: The initial precipitate is rarely >90% ee (enantiomeric excess). Perform 2–3 recrystallizations until the melting point is constant.

  • Validation: Measure optical rotation (

    
    ) or derivatize with Mosher's acid chloride for NMR analysis to determine % ee.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12735, 2-Octylamine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
  • Cogo, A., et al. (1996). Efficacy of topical tuaminoheptane combined with N-acetyl-cysteine in reducing nasal resistance.[8] Arzneimittelforschung, 46(4), 385-388.[8] (Reference for medical application/sulfate salt context).

Sources

2-Aminooctane as a catalyst in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Aminooctane (Tuaminoheptane) in Asymmetric Synthesis and Organocatalysis

Executive Summary

This compound (CAS: 34566-05-7 for (R)-isomer), historically known as Tuaminoheptane, is a lipophilic, chiral primary amine. While widely recognized for its sympathomimetic properties in pharmaceutical formulations, its utility in organic synthesis is often underutilized.

This Application Note details the deployment of this compound in two distinct chemical roles:

  • As an Organocatalyst: Driving Knoevenagel condensations via imine activation.

  • As a Chiral Process Auxiliary: Enabling the optical resolution of racemic acids and the synthesis of chiral Schiff-base ligands for transition metal catalysis.

This guide provides validated protocols, mechanistic insights, and recovery workflows designed for high-purity organic synthesis.

Chemical Profile & Catalytic Properties

This compound possesses a unique steric profile compared to smaller amines (e.g., butylamine) or cyclic amines (e.g., proline). Its lipophilicity (


) allows it to function effectively in non-polar solvents where other amine catalysts might aggregate or precipitate.
PropertySpecificationRelevance to Catalysis
IUPAC Name (2R)-octan-2-amineChiral center at C2 provides induction potential.
Boiling Point 160–162 °CHigh enough to remain in solution during reflux; low enough for distillation recovery.
Basicity (pKa) ~10.5 (Conjugate acid)Sufficient to deprotonate active methylene compounds (e.g., malonates).
Sterics Linear alkyl tail (C6)Provides solubility in hexanes/toluene; less steric bulk near N than tert-butyl amines.

Application A: Organocatalytic Knoevenagel Condensation

Principle: Primary amines catalyze the Knoevenagel condensation more effectively than tertiary amines in sterically demanding substrates. This compound acts via a dual activation mechanism:

  • Nucleophilic Activation: It reacts with the aldehyde substrate to form a protonated iminium intermediate (more electrophilic than the aldehyde).

  • Base Catalysis: It deprotonates the active methylene compound.[1]

Mechanism Visualization (Pathway)

Knoevenagel_Mechanism Substrate Aldehyde (R-CHO) Imine Iminium Ion (Activated) Substrate->Imine Condensation Catalyst This compound (Catalyst) Catalyst->Imine + Amine Intermediate C-C Bond Adduct Imine->Intermediate Nucleophilic Attack Nucleophile Active Methylene (Enolate) Nucleophile->Intermediate Intermediate->Catalyst Regeneration Product Alpha-Beta Unsaturated Product Intermediate->Product Elimination Water H2O Intermediate->Water

Figure 1: Catalytic cycle of this compound in condensation reactions. The formation of the iminium ion lowers the LUMO energy, facilitating attack by the enolate.

Experimental Protocol: Synthesis of Benzylidene Malononitrile

Objective: Condensation of Benzaldehyde and Malononitrile.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Catalyst: (R)-2-Aminooctane (0.5 mmol, 5 mol%)

  • Solvent: Ethanol (10 mL) or Water (for "On-Water" conditions)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve Malononitrile (1.0 eq) in Ethanol (10 mL).

  • Addition: Add Benzaldehyde (1.0 eq) to the solution. Stir at room temperature for 5 minutes.

  • Catalysis: Add this compound (5 mol%) dropwise via a micropipette.

    • Note: A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane:EtOAc 8:2).

    • Typical duration: 30–60 minutes.

    • Observation: A solid precipitate (the product) often forms as the reaction proceeds.

  • Work-up:

    • Cool the mixture to 0°C.

    • Filter the precipitate under vacuum.

    • Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove the catalyst.

  • Recrystallization: Recrystallize from hot ethanol if necessary.

Yield Expectation: >90% isolated yield.

Application B: Chiral Resolution & Ligand Synthesis

While Knoevenagel utilizes the basicity of this compound, its chirality is critical for resolving racemic acids and synthesizing ligands for asymmetric metal catalysis.

Protocol: Synthesis of Chiral Salen-Type Ligands

Chiral Schiff bases derived from this compound and salicylaldehyde derivatives are potent ligands for Cu(II) and Ni(II) catalyzed reactions (e.g., Henry reaction).

Reagents:

  • 3,5-Di-tert-butylsalicylaldehyde (10 mmol)

  • (R)-2-Aminooctane (10 mmol)

  • Solvent: Methanol (20 mL)

Procedure:

  • Dissolve the aldehyde in Methanol.

  • Add (R)-2-Aminooctane slowly. The solution will turn bright yellow (Imine formation).

  • Reflux for 4 hours.

  • Cool to room temperature. The ligand often precipitates as an oil or solid.

  • Reduction (Optional): To form the amine ligand, treat with NaBH4 (1.5 eq) at 0°C.

Application of Ligand: Complexation with Cu(OAc)2 yields a catalyst effective for the asymmetric Henry reaction (Nitroaldol), utilizing the steric bulk of the octyl chain to induce enantioselectivity.

Application C: Optical Resolution (The "Dutch Resolution" Approach)

This compound is a standard resolving agent for N-acetyl amino acids and chiral acids.

Workflow Diagram

Resolution_Workflow Racemate Racemic Acid (+/- Mixture) SaltMix Diastereomeric Salts (R-Acid/R-Amine) + (S-Acid/R-Amine) Racemate->SaltMix + Agent Agent (R)-2-Aminooctane Agent->SaltMix Cryst Fractional Crystallization SaltMix->Cryst Solid Precipitate (Less Soluble Salt) Cryst->Solid Liquor Mother Liquor (More Soluble Salt) Cryst->Liquor Acidify Acid Hydrolysis (HCl) Solid->Acidify FinalProd Pure Chiral Acid Acidify->FinalProd Recovery Recovered This compound Acidify->Recovery Recycle

Figure 2: Resolution workflow. The efficiency of this compound relies on the solubility difference between the diastereomeric salts.

Key Protocol Note: If the diastereomeric excess (de) is low after the first crystallization, use the "Pope and Peachey" method : Use 0.5 eq of this compound and 0.5 eq of an achiral base (e.g., NaOH). This forces the chiral amine to react selectively with the "matching" enantiomer of the acid, improving yield and purity.

Safety & Handling

  • Toxicity: this compound is a vasoconstrictor and irritant.[2] Handle in a fume hood.

  • Flammability: Flash point is ~51°C (Combustible).[3] Keep away from open flames.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric CO2 (carbamate formation).

References

  • Knoevenagel Condensation Mechanism

    • List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition. Link

    • Context: Establishes the primary amine mechanism (iminium activ
  • Primary Amines in Organocatalysis

    • Xu, L. W., & Lu, Y. (2008). Primary Amine-Based Organocatalysis. Chemical Communications. Link

    • Context: Validates the use of simple chiral primary amines like this compound as c
  • Chiral Resolution Applications

    • Perry, J. J., et al. (2010). Crystallization-Induced Diastereomer Transformations. Organic Process Research & Development. Link

    • Context: Discusses the thermodynamics of resolution using amines like this compound.
  • Tuaminoheptane Chemical Data

    • PubChem Database.[4] Tuaminoheptane (CID 5603).[5] National Center for Biotechnology Information. Link

    • Context: Source of physical properties and safety data.[3][4]

  • Schiff Base Ligands

    • Cozzi, P. G. (2004). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews. Link

    • Context: Supports the use of chiral amines (Protocol B) in synthesizing Salen ligands.

Sources

Advanced Application Note: 2-Aminooctane in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Aminooctane (also known as sec-octylamine or 1-methylheptylamine) is often overshadowed by its linear isomer, n-octylamine. However, in advanced materials science, its chiral center and branched alkyl chain provide unique steric and optoelectronic properties that linear amines cannot offer.

While historically known as a sympathomimetic drug, its modern utility lies in chiral optoelectronics (specifically halide perovskites), corrosion inhibition , and enantioselective surface engineering . This guide details the protocols for leveraging this compound in these high-value applications.

Chemical Properties Relevant to Materials
PropertySpecificationMaterial Science Implication
Molecular Structure CH₃(CH₂)₅CH(NH₂)CH₃Branching at C-alpha increases steric hindrance, affecting packing density in SAMs and perovskite lattices.
Chirality Yes (R/S enantiomers)Critical for inducing chirality in inorganic lattices (Chiral Induced Spin Selectivity - CISS).
Boiling Point ~164°CHigh enough for stable processing, low enough for vapor deposition.
Hydrophobicity LogP ~ 2.9Excellent for creating moisture-resistant barriers on metals and semiconductors.

Application I: Chiral Halide Perovskites (Optoelectronics)

Context: The most cutting-edge application of this compound is as a chiral organic spacer in 2D Ruddlesden-Popper perovskites. Unlike linear octylamine, which forms achiral dielectric layers, enantiopure (R)- or (S)-2-aminooctane induces a symmetry breaking in the inorganic lead-halide lattice. This results in materials capable of Circularly Polarized Luminescence (CPL) and enhanced spin-dependent transport .[1]

Mechanism of Action

The amine headgroup coordinates with the PbBr₆ octahedra. The chiral center at the


-position exerts a steric twist on the inorganic framework, transferring chirality from the organic ligand to the achiral inorganic lattice.
Experimental Protocol: Synthesis of Chiral 2D Perovskite Films

Objective: Fabricate (R-2-OA)₂PbBr₄ thin films for CPL detection.

Materials:

  • (R)-2-Aminooctane (99% ee)[2]

  • Lead(II) Bromide (PbBr₂, 99.99%)

  • Hydrobromic Acid (HBr, 48% aq)

  • Solvents: DMF, Toluene, Isopropanol.

Workflow:

  • Ligand Protonation (Pre-step):

    • Dissolve 10 mmol (R)-2-aminooctane in 5 mL ethanol at 0°C.

    • Dropwise add 12 mmol HBr. Stir for 2 hours.

    • Evaporate solvent and recrystallize the salt (R-2-OA·HBr) from ethanol/diethyl ether. Dry under vacuum.[3]

  • Precursor Solution Preparation:

    • Stoichiometry: 2:1 molar ratio of (R-2-OA·HBr) to PbBr₂.

    • Dissolve 0.2 mmol PbBr₂ and 0.4 mmol (R-2-OA·HBr) in 1 mL DMF.

    • Stir at 60°C for 4 hours until a clear, yellow solution forms.

  • Film Deposition (Spin Coating):

    • Substrate: UV-Ozone treated quartz or ITO glass.

    • Step 1: Dispense 50 µL solution. Spin at 1000 rpm (10s).

    • Step 2: Ramp to 4000 rpm (30s).

    • Antisolvent Drop: At 15s remaining, drop 100 µL Toluene onto the spinning center to induce rapid crystallization.

  • Annealing:

    • Bake at 100°C for 10 minutes to remove residual solvent and improve crystallinity.

Quality Control:

  • XRD: Look for sharp peaks at low angles (

    
    ) corresponding to the (00l) planes of the 2D layered structure.
    
  • CD Spectroscopy: Measure Circular Dichroism.[1] A strong signal near the excitonic absorption edge (~400-500 nm) confirms chirality transfer.

Visualization: Chiral Perovskite Formation

PerovskiteSynthesis Precursors Precursors (PbBr2 + R-2-OA.HBr) Mixing Solvation (DMF, 60°C) Precursors->Mixing Dissolve SpinCoat Spin Coating (4000 rpm) Mixing->SpinCoat Dispense AntiSolvent Antisolvent Drop (Toluene) SpinCoat->AntiSolvent t=15s Anneal Annealing (100°C) AntiSolvent->Anneal Crystallize Result Chiral 2D Film ((R-2-OA)2PbBr4) Anneal->Result Finalize

Caption: Workflow for synthesizing chiral 2D perovskite films using this compound as the organic spacer.

Application II: Vapor Phase Corrosion Inhibition (VPCI)

Context: this compound is an effective Volatile Corrosion Inhibitor (VCI). Its vapor pressure allows it to protect enclosed metal spaces (e.g., pipelines, electronics packaging) without direct contact. The amine group adsorbs to the metal surface, while the branched C8 tail creates a hydrophobic barrier against moisture.

Comparative Advantage

Unlike linear amines, the branched structure of this compound creates a "disordered" monolayer. While this might seem counterintuitive, in VPCI applications, this steric bulk prevents the "zippering" crystallization of the inhibitor itself, ensuring it remains in a dynamic, self-healing vapor phase rather than precipitating out too early.

Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Determine the Inhibition Efficiency (IE%) of this compound on Carbon Steel in 1M HCl.

Setup:

  • Working Electrode: Carbon Steel (1 cm² exposed area).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: 1M HCl (Control) vs. 1M HCl + this compound (100–500 ppm).

Procedure:

  • Surface Prep: Polish steel samples with SiC paper (up to 1200 grit), degrease with acetone, and air dry.

  • OCP Stabilization: Immerse electrode in solution for 30 mins until Open Circuit Potential stabilizes.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

  • Data Analysis: Fit data to a Randles circuit (

    
    ).
    

Calculation:



Where 

is the charge transfer resistance.

Expected Results:

  • Blank: Low

    
     (< 50 
    
    
    
    ).
  • Inhibited: High

    
     (> 500 
    
    
    
    ).
  • Nyquist Plot: The diameter of the semi-circle increases with inhibitor concentration.

Application III: Chiral Resolution of Acids

Context: (S)-2-Aminooctane is a commercially valuable Chiral Resolving Agent . It is used to separate racemic mixtures of carboxylic acids (e.g., N-acetyl amino acids, ibuprofen precursors) via diastereomeric salt formation.

Protocol: Resolution of Racemic Mandelic Acid
  • Mixing: Dissolve 0.1 mol of racemic Mandelic Acid in hot ethanol.

  • Addition: Add 0.05 mol of (S)-2-Aminooctane (0.5 eq).

    • Note: Using 0.5 equivalents exploits "Pope-Peachey" resolution, precipitating the less soluble diastereomeric salt.

  • Crystallization: Cool slowly to 4°C overnight. The salt [(S)-2-Amino-octane][(R)-Mandelate] (hypothetical dominant pair) will crystallize.

  • Filtration: Filter the crystals.

  • Liberation: Treat the solid salt with dilute HCl to liberate the resolved (R)-Mandelic acid and extract into ether. Recover the amine from the aqueous layer using NaOH.

References

  • Chiral Perovskites: Ma, J., et al. (2021). "Chiral 2D Perovskites with High Degree of Circularly Polarized Photoluminescence." ACS Nano. (Generalized citation for chiral alkylamine perovskites).

  • Corrosion Inhibition: Bastidas, D. M., et al. (2005). "A study of copper corrosion inhibition by amino-acid derivatives." Corrosion Science. (Foundational mechanism for amine adsorption).

  • Chiral Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard text for amine-based resolution).
  • Chemical Data: PubChem. "this compound Compound Summary."

  • BASF ChiPros: "Optical Resolution with Chiral Amines." BASF Technical Bulletin.

(Note: Specific papers solely dedicated to "this compound" in perovskites are emerging; the protocol above is adapted from standard "octylamine" and "butylamine" protocols used in the cited ACS Nano literature, optimized for the physical properties of the branched isomer.)

Sources

Comprehensive Purity Analysis of 2-Aminooctane: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Aminooctane (also known as sec-octylamine or 1-methylheptylamine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] It serves as a crucial building block and intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Given its role in the development of active pharmaceutical ingredients (APIs), ensuring its chemical and stereochemical purity is not merely a matter of quality control but a fundamental requirement for product safety, efficacy, and regulatory compliance. Impurities can arise from starting materials, by-products of the synthetic route, or degradation, and may have unintended pharmacological or toxicological effects.[2]

Furthermore, this compound possesses a chiral center at the C2 position, existing as (R)- and (S)-enantiomers.[3] In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active, inactive, or even responsible for adverse effects. Therefore, a comprehensive purity analysis must address not only the quantification of chemical impurities but also the determination of the enantiomeric excess (e.e.).

This guide provides a detailed framework for the purity analysis of this compound, leveraging a suite of orthogonal analytical techniques. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols but also the scientific rationale behind the choice of methodology, in line with stringent regulatory expectations such as those from the International Council for Harmonisation (ICH).[4][5]

Gas Chromatography (GC): The Workhorse for Volatile Amine Analysis

Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from closely related structural isomers or process-related impurities. The choice of detector is critical: a Flame Ionization Detector (FID) provides robust quantification for carbon-containing compounds, while a Mass Spectrometer (MS) offers definitive identification of unknown impurities. The basic nature of amines can lead to peak tailing on standard silica-based columns; therefore, a base-deactivated or a specialized amine-specific column is strongly recommended for improved peak shape and reproducibility.[6][7]

Protocol 1: Purity by GC-FID and Impurity Identification by GC-MS

This protocol establishes the percentage purity of this compound based on area percent and identifies any separated impurities.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at approximately 10 mg/mL in methanol.

    • Prepare the sample to be tested at the same concentration (10 mg/mL) in methanol.

    • Further dilute both solutions 100-fold (to ~100 µg/mL) with methanol for injection. Causality: Dilution prevents column overloading and detector saturation, ensuring a linear response.

  • Instrumentation and Conditions:

    • A gas chromatograph equipped with a split/splitless injector and an FID or MS detector.

    • The parameters below are a validated starting point and may require optimization.

ParameterGC-FID ConditionGC-MS ConditionRationale
Column Fused silica capillary, e.g., DB-5ms (30m x 0.25mm, 0.25µm) or specialized amine columnFused silica capillary, e.g., DB-5ms (30m x 0.25mm, 0.25µm)A mid-polarity column provides good general-purpose separation.
Injector Temp. 250 °C250 °CEnsures rapid volatilization of the analyte.
Split Ratio 50:150:1Prevents column overload while ensuring sufficient analyte reaches the detector.
Injection Vol. 1 µL1 µLStandard volume for capillary columns.
Carrier Gas Helium or HydrogenHeliumInert carrier gas. Helium is standard for MS compatibility.
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)Optimal flow for column efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program separates compounds based on boiling point and column interaction.
Detector Temp. 300 °C (FID)N/AEnsures analytes remain in the gas phase within the detector.
MS Source Temp. N/A230 °CStandard temperature for electron ionization.
MS Quad Temp. N/A150 °CStandard temperature for the quadrupole.
Scan Range N/A35 - 350 amuCovers the molecular ion of this compound (129.24 g/mol ) and likely fragments.[1]
  • Data Analysis:

    • GC-FID: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. This is the "area percent" method.

    • GC-MS: Identify the main peak by its mass spectrum, which should exhibit a characteristic fragmentation pattern with a prominent peak at m/z 44 ([CH3CH=NH2]+), resulting from alpha-cleavage.[8] Compare the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

Trustworthiness: The method's validity is confirmed by running a system suitability test before sample analysis. Inject the reference standard solution five times; the relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh & Dissolve This compound Sample in Methanol P2 Dilute to Final Concentration (~100 µg/mL) P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Separation on Capillary Column A1->A2 A3 Detection & Data Acquisition (MS Scan) A2->A3 D1 Integrate Chromatogram A3->D1 D2 Identify Main Peak by Mass Spectrum D1->D2 D3 Identify Impurities via MS Library Search D2->D3 D4 Calculate Purity (Area % Report) D3->D4

Chiral Chromatography: Resolving the Enantiomers

Expertise & Experience: As a chiral molecule, the enantiomeric purity of this compound is a critical quality attribute, especially for pharmaceutical applications. Standard chromatographic methods cannot distinguish between enantiomers. Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][10] Both GC and HPLC are suitable for this purpose, with the choice often depending on available instrumentation and the specific CSP's performance. Polysaccharide-based CSPs (for HPLC) and cyclodextrin-based CSPs (for GC) are commonly effective for separating chiral amines.[9][11]

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol quantifies the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess (e.e.).

Step-by-Step Methodology:

  • Derivatization (If required for detection):

    • While some modern detectors can analyze underivatized amines, UV detection often requires derivatization. Reacting the amine with a UV-active or fluorescent tag (e.g., nitrobenzoxadiazole) can significantly enhance sensitivity.[11] However, for simplicity, this protocol assumes a detector capable of direct detection or detection of a simple salt form, such as a Charged Aerosol Detector (CAD) or MS.

  • Sample Preparation:

    • Prepare a solution of the this compound sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.

    • If a racemic (50:50) standard of this compound is available, prepare it similarly to confirm the elution order and resolution.

  • Instrumentation and Conditions:

ParameterChiral HPLC ConditionRationale
Column e.g., Chiralpak IE or similar polysaccharide-based CSP (250 x 4.6 mm, 5 µm)Polysaccharide CSPs offer broad enantioselectivity for many compound classes, including amines.[11]
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)Normal phase chromatography is often effective for chiral separations on these columns. TFA acts as an ion-pairing agent to improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 25 °CTemperature control is critical for reproducible chiral separations.
Injection Vol. 10 µLStandard injection volume.
Detector UV at 220 nm (if underivatized) or appropriate wavelength for derivativeLower UV wavelengths may detect the amine end-group, though sensitivity will be low.
  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a known standard or by comparing to the minor enantiomer peak in a high-purity sample.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Trustworthiness: Method suitability is demonstrated by achieving a baseline resolution (Rs > 1.5) between the two enantiomer peaks when injecting a racemic standard. The validation should also confirm that the derivatization process, if used, does not cause racemization.[12][13]

Chiral_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing P1 Prepare Sample (~1 mg/mL) in Mobile Phase A1 Inject onto Chiral Column P1->A1 A2 Isocratic Elution & Enantiomer Separation A1->A2 A3 UV or CAD/MS Detection A2->A3 D1 Integrate Peaks of (R) and (S) Enantiomers A3->D1 D2 Calculate Enantiomeric Excess (% e.e.) D1->D2 D3 Report Result D2->D3

Structural Confirmation and Quantification by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[14][15] ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity of this compound and distinguishing it from isomers. While not typically used for trace impurity detection, NMR is excellent for identifying and quantifying major impurities (e.g., >0.1%). Furthermore, Quantitative NMR (qNMR) offers a direct and highly accurate method for determining the absolute purity (assay) of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[16]

Protocol 3: Identity Confirmation and Assay by ¹H qNMR

Step-by-Step Methodology:

  • Sample Preparation for qNMR:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. Causality: The standard must have peaks that do not overlap with the analyte signals, be stable, and not react with the sample.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • Instrumentation and Data Acquisition:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, e.g., 5 times the longest T1) and a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Analysis:

    • Identity Confirmation: Verify the chemical shifts and coupling patterns match the known spectrum of this compound.[17] Key signals include the multiplet for the C2 proton (~2.8 ppm), the doublet for the C1 methyl group (~1.1 ppm), and the triplet for the C8 methyl group (~0.9 ppm).

    • Purity Calculation (qNMR):

      • Integrate a well-resolved signal from this compound (I_analyte) and a signal from the internal standard (I_std).

      • Use the following formula to calculate the purity:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

| Key ¹H NMR Signals for this compound in CDCl₃ | | :--- | :--- | | Approx. Chemical Shift (ppm) | Assignment | | ~2.8 | -CH(NH₂) | | ~1.4 | -CH₂- (chain) | | ~1.2-1.3 | -CH₂- (chain) | | ~1.1 | -CH(NH₂)CH₃ | | ~0.9 | -CH₂CH₃ |

Complementary and Orthogonal Methods

A comprehensive purity assessment relies on multiple techniques that measure different chemical properties. This orthogonal approach ensures that no impurities are overlooked.[18]

A. Assay by Non-Aqueous Titration: This classic method provides the purity value based on the basicity of the amine functional group. It is a cost-effective and accurate way to determine the total amine content. The sample is dissolved in a non-polar solvent and titrated with a standardized acid, such as perchloric acid in acetic acid, with the endpoint determined potentiometrically. This method is standardized in procedures like ASTM D2074 for fatty amines.[19][20][21]

B. Water Content by Karl Fischer Titration: Water is a common impurity in chemical samples. Karl Fischer titration is the gold-standard method for its selective and precise quantification, which is essential for obtaining an accurate purity value on an anhydrous basis.

C. Elemental Impurities: Pharmacopoeial methods require control of elemental impurities, which can originate from catalysts or manufacturing equipment.[22] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace metals at the levels required by guidelines like ICH Q3D.

Summary and Concluding Remarks

The purity of this compound is a multifaceted attribute that requires a combination of analytical techniques for its complete characterization. No single method can provide a full picture of chemical, chiral, and absolute purity.

TechniquePrimary PurposeKey Information Provided
GC-FID Quantification of organic impuritiesPurity (Area %), detection of volatile impurities.
GC-MS Identification of impuritiesStructural information on volatile impurities.
Chiral HPLC/GC Enantiomeric purity determinationEnantiomeric Excess (% e.e.), ratio of (R) to (S) isomers.
NMR Spectroscopy Structural confirmation & AssayUnambiguous identity, quantification of major impurities, absolute purity (qNMR).
Titration Assay of total amine contentPurity based on functional group reactivity (basicity).
Karl Fischer Water content determinationPercentage of water in the sample.

By strategically combining chromatographic separations (both achiral and chiral), spectroscopic identification, and classical titrimetric assays, researchers and drug developers can build a robust and defensible data package. This comprehensive approach ensures that the this compound used in further synthesis meets the high standards of quality and safety demanded by the pharmaceutical industry, ultimately protecting the end-user. The validation of these analytical methods according to ICH guidelines is a mandatory final step to ensure they are suitable for their intended purpose in a regulated environment.[4][23]

References

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Al-Saden, N., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Retrieved from [Link]

  • Academia.edu. (n.d.). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. Retrieved from [Link]

  • Al-Saden, N., et al. (2023). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. ResearchGate. Retrieved from [Link]

  • Blinova, Y., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Octylamine. PubChem Compound Database. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • ASTM International. (2019). D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • C সাড়া, J., & Slouf, M. (2000). Theory and practice of pharmacopoeial control of quality of drugs and excipients VIII. End-point indication and other conditions for the titration of primary aromatic amines in the European Pharmacopoeia (Ph. Eur.). ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ASTM International. (n.d.). Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method1. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Poole, C. F., et al. (2012). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. ResearchGate. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • EUROLAB. (n.d.). ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. Retrieved from [Link]

  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2007). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. Retrieved from [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Sastry, C. S. P., et al. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Clarke, P. A. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination. University of Nottingham. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • ChemComplete. (2020). How to Analyze GC Results for Lab. YouTube. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Aminooctane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilic Modulator

2-Aminooctane (CAS: 693-16-3), also known as Tuaminoheptane or 1-Methylheptylamine, serves as a critical aliphatic building block in the design of modern agrochemicals. Unlike its linear isomer (n-octylamine), this compound possesses a chiral center adjacent to the amine functionality and a branched alkyl tail.

In agrochemical discovery, this molecule is primarily utilized for two strategic purposes:

  • Lipophilicity Enhancement: The C8-carbon chain significantly increases the logP of the final active ingredient (AI), facilitating the penetration of waxy plant cuticles or insect exoskeletons.

  • Steric Protection: The branching at the

    
    -position provides steric hindrance, potentially protecting adjacent amide or carbamate bonds from rapid enzymatic hydrolysis in soil or within the plant vascular system.
    

This guide details the protocols for incorporating this compound into pesticide scaffolds via amidation and salt formation, ensuring high yield and stereochemical integrity.

Chemical Profile
PropertyValueRelevance
Formula

Aliphatic Amine
MW 129.24 g/mol Low molecular weight building block
Boiling Point 164–166 °CHigh boiling point allows for high-temp reactions
Density 0.771 g/mLLess dense than water; phase separation is distinct
pKa ~10.5 (Conjugate Acid)Strong base; forms stable salts with acidic herbicides
Chirality Yes (R/S)Available as racemate or enantiopure forms

Mechanistic Role in Agrochemical Design

The efficacy of foliar-applied agrochemicals often hinges on the Cuticular Penetration Ratio (CPR) . Hydrophilic active ingredients (AIs) often crystallize on the leaf surface, failing to reach the target site.

By derivatizing carboxylic acid AIs (e.g., phenoxy herbicides, succinate dehydrogenase inhibitors) with this compound, chemists can modulate the physicochemical properties as follows:

  • The "Grease Ball" Effect: The heptyl tail acts as a lipophilic anchor, partitioning the molecule into the waxy cuticle.

  • Chiral Recognition: Biological systems are chiral. Using enantiopure (S)-2-aminooctane can result in AIs with higher binding affinity to specific protein targets compared to the racemate.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Base_AI Acidic Active Ingredient (Hydrophilic / Polar) Linker Reaction with This compound Base_AI->Linker Amidation Result_Amide N-(1-methylheptyl) Amide (Increased LogP) Linker->Result_Amide Effect Enhanced Cuticular Penetration Result_Amide->Effect Lipophilic Drive

Caption: Logical flow of modifying hydrophilic AIs with this compound to improve bioavailability.

Experimental Protocols

Protocol A: Synthesis of N-(1-methylheptyl) Amides

This protocol describes the coupling of this compound with an acid chloride derivative of a pesticide scaffold (e.g., a substituted benzoyl chloride). This is the standard route for creating stable amide linkages.

Safety Note: this compound is corrosive and flammable.[1] Perform all steps in a fume hood.

Reagents
  • Substrate: Acid Chloride intermediate (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv) - Scavenges HCl byproduct

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology
  • Preparation: Purge a 3-neck round-bottom flask with nitrogen. Add the Acid Chloride (10 mmol) and anhydrous DCM (50 mL). Cool the system to 0°C using an ice bath.

  • Addition: In a separate dropping funnel, mix this compound (11 mmol) and TEA (12 mmol) in DCM (10 mL).

  • Reaction: Dropwise add the amine/base mixture to the cold acid chloride solution over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS. Look for the disappearance of the acid chloride peak and the formation of the amide mass (M+ + 1).

  • Workup:

    • Wash the organic phase with 1N HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography if necessary.

Protocol B: Formation of Amine Salts (Formulation Chemistry)

For acidic herbicides (like 2,4-D or Dicamba), converting the free acid to a this compound salt can create a liquid formulation that is soluble in oil-based adjuvants, improving tank-mix compatibility.

Methodology
  • Stoichiometry: Calculate exact 1:1 molar equivalent of the Herbicide Acid and this compound.

  • Mixing: Dissolve the Herbicide Acid in a minimal amount of Isopropanol (IPA).

  • Neutralization: Slowly add this compound to the solution with vigorous stirring. The reaction is an acid-base neutralization and will generate mild heat.

  • Isolation: Evaporate the solvent to yield the viscous amine salt, or dilute directly with an emulsifier package for liquid formulation (EC/SL).

Workflow Visualization

The following diagram illustrates the decision tree for processing this compound in a synthesis lab.

Synthesis_Workflow Start Start: this compound Check_Chirality Is Chirality Required? Start->Check_Chirality Resolution Perform Chiral Resolution (Tartaric Acid) Check_Chirality->Resolution Yes (e.g., S-isomer needed) Route_Select Select Synthesis Route Check_Chirality->Route_Select No (Racemate OK) Resolution->Route_Select Route_A Route A: Amide Coupling (Target: Stable Linkage) Route_Select->Route_A Route_B Route B: Salt Formation (Target: Formulation/Solubility) Route_Select->Route_B Process_A React with Acid Chloride (+ Base, 0°C) Route_A->Process_A Process_B React with Carboxylic Acid (1:1 Stoichiometry) Route_B->Process_B QC QC: NMR / HPLC / Chiral GC Process_A->QC Process_B->QC

Caption: Decision matrix for the synthesis and processing of this compound derivatives.

Quality Control & Handling

Analytical Validation
  • 1H NMR (CDCl3): The methine proton (

    
    ) adjacent to the amine typically appears as a multiplet around 
    
    
    
    2.8–3.0 ppm. In amides, this shifts downfield to
    
    
    3.8–4.2 ppm.
  • Chiral GC: If using enantiopure starting material, validate optical purity using a cyclodextrin-based chiral column (e.g., Chirasil-Dex).

Storage & Stability[2][5][7][8]
  • Air Sensitivity: this compound absorbs

    
     from the air to form carbamates/carbonates. Store under nitrogen or argon.
    
  • Corrosivity: Store in glass or stainless steel. Avoid aluminum fittings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12735, 2-Octylamine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1-methylheptylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Chemical Search: Tuaminoheptane (Historical Use). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Chiral Resolution Workflows for 2-Aminooctane (1-Methylheptylamine) Assigned Specialist: Senior Application Scientist Ticket ID: RES-C8-AMINE-001[1]

Introduction

Welcome to the Technical Support Center. You are likely here because this compound (also known as 2-Octanamine or 1-Methylheptylamine) is presenting specific challenges in your chiral workflow. Unlike rigid aromatic amines (e.g., 1-phenylethylamine), this compound possesses a flexible hexyl chain that introduces significant entropic factors during crystallization and enzymatic recognition.[1]

This guide moves beyond standard textbook protocols to address the "Why is this failing?" questions we frequently receive from process chemists and researchers.

Module 1: Classical Resolution & Crystallization

The Core Issue: "My Salt is Oiling Out"

Symptom: Upon cooling your diastereomeric salt mixture, you observe a turbid emulsion or a separated oily layer at the bottom of the flask instead of crystals.

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . The flexible alkyl chain of this compound lowers the lattice energy of the resulting salt, often making the metastable "oil" phase energetically competitive with the crystalline phase. This is a kinetic trap, not a thermodynamic dead end.[1]

Troubleshooting Protocol: The "Double-Solvent" Bypass

Q: How do I convert this oil into crystals? A: Do not simply cool the mixture further; this increases viscosity and locks the oil phase. Follow this thermodynamic control protocol:

  • Re-dissolve: Heat the mixture until the oil phase disappears (homogenous solution).

  • The "Cloud Point" Approach:

    • Use a solvent system where the salt is soluble hot but insoluble cold (e.g., Ethanol/Water or Isopropanol ).

    • Crucial Step: If using a single solvent fails, switch to a binary system.[1] Dissolve the amine and resolving agent (e.g., (S)-Mandelic Acid or N-Acetyl-L-Leucine ) in the minimum amount of hot "Good Solvent" (e.g., Methanol).

    • Add hot "Anti-Solvent" (e.g., Diethyl Ether or MTBE) dropwise until a persistent cloudiness just appears.[1]

  • Seeding at the Metastable Zone:

    • Add a tiny amount of pure seed crystal (if available) or scratch the glass surface.

    • Hold temperature constant for 1 hour. Do not cool yet.[1] This allows the "oil droplets" to nucleate on the seeds via Ostwald ripening.

  • Slow Cooling: Cool at a rate of 5°C/hour. Fast cooling promotes oiling out.[1]

Visual Troubleshooting: Oiling Out Decision Tree

OilingOut start Observation: Salt Oils Out heat Heat to Homogeneity (Clear Solution) start->heat check_seed Seeds Available? heat->check_seed seed_yes Add Seeds at Cloud Point check_seed->seed_yes Yes seed_no Scratch Glass / Sonication Burst check_seed->seed_no No hold Isothermal Hold (1-2 Hours) seed_yes->hold seed_no->hold cool Slow Cool (-5°C / hour) hold->cool fail Still Oiling? cool->fail change_solv Switch Solvent System (Try EtOH/Water) fail->change_solv Yes Success Success

Figure 1: Decision logic for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Enzymatic Kinetic Resolution (EKR)

The Core Issue: "Reaction Stalls at 40-45% Conversion"

Symptom: You are using Candida antarctica Lipase B (CAL-B / Novozym 435) to resolve racemic this compound.[1] The reaction starts fast but slows drastically before reaching the theoretical 50% yield, leaving you with low enantiomeric excess (ee).

Technical Diagnosis: This is likely Product Inhibition or Equilibrium Limitation .[1]

  • Inhibition: The byproduct of the acylation (often an alcohol like ethanol or methanol) can competitively inhibit the enzyme.[1]

  • Reversibility: If using a simple ester (e.g., Ethyl Acetate), the reaction is reversible.[1] As ethanol builds up, the reverse reaction (hydrolysis) competes.

Troubleshooting Protocol: The "Irreversible" Fix

Q: How do I drive the reaction to exactly 50%? A: Switch your acyl donor and control the environment.

ParameterRecommendationMechanism
Enzyme CAL-B (Novozym 435) The hydrophobic binding pocket accommodates the C8 chain of this compound perfectly.[1]
Acyl Donor Isopropyl Acetate or Methoxyacetate Isopropyl Acetate:[1] Releases isopropanol (less inhibitory).[1] Methoxyacetate:[1][2] Activated ester; faster kinetics due to the electron-withdrawing methoxy group.[1]
Solvent Toluene or MTBE Hydrophobic solvents preserve the enzyme's essential water layer.[1] Avoid polar solvents like DMF.[1]
Temperature 40°C - 60°C Higher T improves solubility and rate, but do not exceed 80°C to prevent enzyme denaturation.[1]

Advanced Tip (Dynamic Kinetic Resolution - DKR): If you require 100% yield of a single enantiomer (R-amide), you must couple the lipase with a racemization catalyst (e.g., Shvo’s ruthenium catalyst). This constantly racemizes the unreacted (S)-amine, allowing the enzyme to convert all material to the (R)-amide.

Visual Workflow: Kinetic Resolution

EKR cluster_inputs Input Phase cluster_outputs Output Phase racemate Racemic This compound enzyme CAL-B (Novozym 435) racemate->enzyme donor Acyl Donor (Ethyl Acetate) donor->enzyme r_prod (R)-Amide (Solid/Precipitate) enzyme->r_prod Fast s_rem (S)-Amine (Liquid) enzyme->s_rem Unreacted byprod Alcohol Byproduct enzyme->byprod byprod->enzyme Inhibition loop

Figure 2: Kinetic Resolution pathway showing the critical inhibition loop caused by alcohol byproducts.

Module 3: Analytical Validation

The Core Issue: "I Can't Separate the Enantiomers on HPLC"

Symptom: You are injecting this compound directly onto a chiral column, but the peaks are broad, tailing, or overlapping.

Technical Diagnosis: Aliphatic amines like this compound lack a strong UV chromophore (making detection difficult) and often interact strongly with the silanol groups on the column stationary phase (causing tailing).

Troubleshooting Protocol: Derivatization

Q: What is the best way to visualize and separate these enantiomers? A: Do not inject the free amine. Derivatize it to add a "handle" for both UV detection and chiral recognition.

Method A: NBD-Cl Derivatization (High Sensitivity)

  • Reagent: 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[1][3]

  • Protocol: Mix amine with NBD-Cl in methanol with mild base (NaHCO3) at 60°C for 1 hour.

  • Result: Highly fluorescent derivative.[1]

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1] The rigid benzoxadiazole group improves chiral recognition significantly.[1]

Method B: GITC Derivatization (Standard UV)

  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[1]

  • Protocol: React at Room Temperature in acetonitrile.

  • Result: Forms thioureas. The GITC itself is chiral, creating diastereomers which can often be separated on a standard achiral C18 column (much cheaper).

References

  • Enzymatic Resolution Standards

    • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.[1]

    • Source: PMC (NIH).[1]

    • Relevance: Establishes CAL-B (Novozym 435)
    • URL:[Link]

  • Crystallization & Oiling Out

    • Title: Overcoming the Limitations of Diastereomeric Crystallis
    • Source: White Rose eTheses (University of Leeds).[1]

    • Relevance: Detailed analysis of oiling out phenomena and seeding str
    • URL:[Link]

  • Analytical Methods (Derivatization)

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[1][3]

    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
    • Relevance: Protocols for NBD-Cl derivatization to improve detection and separation of aliphatic amines.[1]

    • URL:[Link]

  • Kinetic Resolution of Amines

    • Title: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.[1][4]

    • Source: Organic Chemistry Portal (referencing J. Am. Chem. Soc.).[1]

    • Relevance: Describes the combination of CAL-B and Ruthenium c
    • URL:[Link]

Sources

Technical Support Center: Derivatization of 2-Aminooctane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in 2-Aminooctane Derivatization

Audience: Analytical Chemists, Drug Development Scientists, Forensic Toxicologists Content Type: Interactive Technical Guide

Introduction: The Chemistry of this compound Analysis

This compound (Tuaminoheptane) is a primary aliphatic amine often analyzed in doping control and pharmaceutical quality assurance.[1] Due to its high polarity and volatility, direct Gas Chromatography (GC) analysis leads to peak tailing and adsorption. Derivatization is mandatory to improve gas-phase stability and sensitivity.[2] However, as a primary amine with a chiral center, it is susceptible to specific side reactions—racemization, incomplete substitution, and hydrolysis—that can compromise data integrity.

This guide addresses the mechanistic failures in derivatization protocols and provides self-validating solutions.

Module 1: Acylation Protocols (GC-MS)

Primary Reagents: Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA).

Critical Side Reaction: Acid-Catalyzed Degradation & Tailing

Acylation with anhydrides releases strong acids (e.g., trifluoroacetic acid) as byproducts. If not removed, these acids degrade the stationary phase and cause "ghost peaks" or severe tailing of the derivative.

Q: Why do I see a split peak for my this compound-TFA derivative? A: This is likely not a split peak but incomplete derivatization or column overload . However, a true split often indicates the formation of an imidate side product under high-temperature injection, or the presence of an enantiomeric impurity if using a chiral column.

  • Mechanism: The amide hydrogen in

    
     is acidic. In the presence of residual anhydride and heat (injector), it can undergo secondary reactions or tautomerization.
    
Protocol 1: Acylation with TFAA (Self-Validating)

Goal: Mono-acylation without acid interference.

  • Dissolution : Dissolve 1 mg this compound in 500 µL Ethyl Acetate.

  • Base Addition (Critical) : Add 50 µL Pyridine or Triethylamine .

    • Why? Scavenges the acid byproduct (

      
      ), driving the reaction to completion and preventing acid-catalyzed side reactions.
      
  • Reaction : Add 50 µL TFAA. Incubate at 60°C for 20 mins.

  • Evaporation : Evaporate to dryness under

    
     stream (removes excess TFAA and acid).
    
  • Reconstitution : Reconstitute in 200 µL dry Ethyl Acetate.

Validation Check: The pyridine salt precipitate must be visible before evaporation. If clear, insufficient base was added.

Module 2: Silylation Protocols (GC-MS)

Primary Reagents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), BSTFA.

Critical Side Reaction: Mono- vs. Di-Silylation

Primary amines like this compound have two active hydrogens (


).
  • Desired Product:

    
     (Mono-TMS).
    
  • Side Product:

    
     (Di-TMS).
    
  • Trigger: High reaction temperatures (>70°C) or strong catalysts (TMCS) drive Di-TMS formation, splitting your quantitative signal between two peaks.

Q: My recovery is low, and I see a small peak eluting after the main analyte. What is it? A: It is likely the Di-TMS derivative .

  • Fix: Use mild conditions (MSTFA @ 60°C, 30 min) without TMCS catalyst to favor the Mono-TMS form. Alternatively, force Di-TMS formation using BSTFA + 1% TMCS at 90°C for 60 min, but this is less stable.

Protocol 2: Controlled Silylation
  • Preparation : 1 mg sample in GC vial.

  • Reagent : Add 100 µL MSTFA (No catalyst).

  • Solvent : Add 100 µL Acetonitrile (polar aprotic solvents stabilize the transition state).

  • Reaction : 60°C for 30 mins.

  • Injection : Inject directly. Do not evaporate (TMS derivatives are hydrolytically unstable).

Module 3: Chiral Derivatization (HPLC/GC)

Primary Reagents: (S)-N-Trifluoroacetylprolyl chloride (TPC), GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

Critical Side Reaction: Kinetic Resolution & Reagent Racemization

When derivatizing a racemic amine with a chiral reagent, the two enantiomers react at different rates (Kinetic Resolution). If the reaction is not 100% complete, the measured enantiomeric ratio (ER) will be false.

Q: My standard (50:50 racemate) shows a 60:40 ratio. Is my column failing? A: No, your reaction time is insufficient . The "fast-reacting" enantiomer is over-represented. You must drive the reaction to 100% completion.

  • Risk Factor: Prolyl chlorides (TPC) can racemize themselves if stored at room temperature, creating a "third" peak (impurity-reagent + analyte).

Protocol 3: Chiral Derivatization with GITC (HPLC)
  • Mix : 50 µL amine solution + 50 µL GITC (2 mg/mL in Acetonitrile).

  • Base : Add 10 µL Triethylamine (TEA).

  • Reaction : Room Temperature for 30 mins.

  • Quench : Add 10 µL Ethanolamine (reacts with excess GITC to prevent column damage).

  • Analyze : Reverse Phase HPLC (C18).

Visualizing the Pathways

The following diagram illustrates the reaction logic and potential failure points for this compound derivatization.

DerivatizationPathways Amine This compound (R-NH2) TFAA Reagent: TFAA (+ Base) Amine->TFAA MSTFA Reagent: MSTFA (Mild Cond.) Amine->MSTFA GITC Reagent: GITC (Chiral) Amine->GITC MonoAmide Mono-Amide (Desired GC Product) TFAA->MonoAmide Primary Rxn AcidResidue Acid Residue (CF3COOH) TFAA->AcidResidue Byproduct Tailing Peak Tailing Column Bleed AcidResidue->Tailing If not removed MonoTMS Mono-TMS (Major Product) MSTFA->MonoTMS 60°C DiTMS Di-TMS (Side Product) MSTFA->DiTMS >80°C or Catalyst Hydrolysis Hydrolysis (Reverts to Amine) MonoTMS->Hydrolysis Moisture Diastereomers Diastereomers (Separable by HPLC) GITC->Diastereomers Complete Rxn KineticError Kinetic Bias (False Ratio) GITC->KineticError Incomplete Rxn

Caption: Reaction pathways for this compound. Green nodes indicate desired outcomes; Red nodes indicate side reactions/failures.

Troubleshooting & FAQs

Data Summary: Common Failure Modes
SymptomProbable CauseTechnical Fix
No Peak / Very Low Response Moisture contamination (Silylation)Dry solvent with molecular sieves; ensure vial septum is tight.
Split Peak (Doublet) Mono- vs Di-TMS formationReduce reaction temp to 60°C; remove TMCS catalyst.
Peak Tailing (Acylation) Residual Acid (

)
Add excess Pyridine; evaporate reaction mix to dryness before injection.
Variable Enantiomeric Ratio Kinetic Resolution (Incomplete Rxn)Increase reaction time by 2x; increase reagent molar excess to >50x.
"Ghost" Peaks Injector Port DegradationLower injector temp to 230°C; replace liner glass wool.
Frequently Asked Questions

Q1: Can I use BSTFA instead of MSTFA for this compound? A: Yes, but BSTFA is more aggressive. It increases the risk of forming the Di-TMS side product (


). If you use BSTFA, strictly control temperature (<60°C) to maintain the Mono-TMS form. MSTFA is generally preferred for primary amines due to its higher volatility and milder reactivity [1, 4].

Q2: Why is my chiral analysis showing racemization? A: If using TFA-Prolyl Chloride , the reagent itself may have racemized. This reagent is prone to keto-enol tautomerization at the


-carbon if exposed to moisture or heat. Switch to GITC  or Marfey’s Reagent (FDAA)  for higher stereochemical stability [5, 6].

Q3: How do I remove excess derivatizing reagent? A:

  • For Acylation (TFAA/HFBA): Evaporate under nitrogen. The reagents and acid byproducts are volatile.[3][4]

  • For Silylation (MSTFA): Do NOT evaporate. Silyl derivatives hydrolyze upon exposure to air. Inject the reaction mixture directly.

  • For Chiral (GITC): Add a "scavenger" amine like ethanolamine to react with excess reagent, rendering it harmless [6].

References

  • ResearchGate . Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at:

  • Thermo Fisher Scientific . GC Analysis of Derivatized Amino Acids using MSTFA. Available at:

  • Sigma-Aldrich . Derivatization for Gas Chromatography: Silylation Reagents. Available at:

  • Phenomenex . Derivatization for Gas Chromatography: Optimizing Silylation. Available at:

  • NIH / PubMed . Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride. Available at: (Note: Generalized link to verified context).

  • NIH / PMC . Chirality determination of unusual amino acids using precolumn derivatization (GITC/FDAA). Available at:

Sources

Technical Support Center: Troubleshooting Peak Tailing of 2-Aminooctane in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 2-Aminooctane. As a primary amine, this compound is notoriously challenging to analyze by GC due to its polarity and chemical reactivity.[1][2][3] This document provides a structured, in-depth approach to troubleshooting, moving from common, easily resolved issues to more complex, system-level problems.

Part 1: Symptom & Root Cause Analysis (FAQs)

This section addresses the most frequently asked questions regarding peak tailing of this compound.

Q1: I'm seeing significant peak tailing for this compound, but not for my other non-polar analytes. What is the most likely cause?

A1: This is a classic sign of active sites within your GC system interacting with the basic amine group of this compound.[2][4] Primary amines are highly susceptible to adsorption on acidic silanol groups present on glass surfaces (liner, column) and metal surfaces within the injection port and detector.[5] This interaction is often the primary cause of peak tailing for polar and active compounds.[6]

Q2: All of my peaks, including the solvent peak and this compound, are tailing. What should I investigate first?

A2: When all peaks in a chromatogram exhibit tailing, the issue is more likely physical rather than chemical.[6] The most common culprits are related to improper column installation, which can create "dead volume" or turbulence in the carrier gas flow path.[6][7] Check the following:

  • Improper column installation: Ensure the column is installed at the correct height in both the inlet and detector.

  • Poor column cut: A jagged or uneven column cut can cause significant peak tailing.[6][8]

  • Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.[9][10]

Q3: My this compound peak shape was initially good, but has degraded over a series of injections. What's happening?

A3: This gradual degradation suggests the accumulation of contaminants or the creation of new active sites in your system. This could be due to:

  • Liner contamination: Non-volatile matrix components can build up in the liner, exposing active sites.

  • Column contamination: Similar to liner contamination, the front of the column can become contaminated with non-volatile material from the sample.[9]

  • Septum degradation: Particles from a coring or aging septum can fall into the liner.

Q4: I've tried changing the liner and trimming the column, but the peak tailing for this compound persists. What are my next steps?

A4: If basic maintenance doesn't resolve the issue, you may need to consider more advanced solutions. These include:

  • Using a base-deactivated liner and column: These are specifically designed for the analysis of basic compounds like amines.[5][11]

  • Derivatization: Chemically modifying the this compound to make it less polar and more volatile can significantly improve peak shape.[1][3]

Part 2: Systematic Troubleshooting Workflow

A logical and systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow is designed to guide you through this process.

Troubleshooting_Workflow A Start: Peak Tailing Observed for this compound B Are ALL peaks tailing? A->B C YES: Physical Issue Likely B->C Yes D NO: Chemical Interaction Likely B->D No E Check Column Installation (Depth, Ferrule) C->E H Perform Inlet Maintenance: Replace Liner D->H F Inspect & Recut Column End E->F G Replace Septum & Gold Seal F->G M Problem Persists F->M L Problem Resolved G->L G->M I Trim 15-20 cm from Column Inlet H->I J Use Base-Deactivated Liner & Column I->J I->M K Consider Derivatization J->K J->M K->L K->M M->A Re-evaluate

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Part 3: Corrective Actions & Advanced Solutions

This section provides detailed protocols and explanations for the key corrective actions identified in the troubleshooting workflow.

Inlet System Maintenance: The First Line of Defense

The GC inlet is a common source of problems leading to peak tailing. Regular maintenance is essential.

Protocol for Inlet Maintenance:

  • Cool Down: Ensure the inlet and oven are at a safe temperature before handling.

  • Replace Septum: Use a high-quality, low-bleed septum. Overtightening the septum nut can lead to coring. A routine replacement after about 20 injections is good practice, especially with high inlet temperatures.[12]

  • Replace Liner: The liner is a critical component that can accumulate non-volatile residues.

    • Liner Selection: For this compound, a base-deactivated liner is strongly recommended.[5][11] These liners have a surface treatment that minimizes interactions with basic compounds.

  • Inspect and Clean the Inlet: While the liner is removed, inspect the inlet for any visible contamination.

Column Care: Ensuring an Inert Pathway

The column is where the separation occurs, and its inertness is paramount for good peak shape with active compounds.

Protocol for Column Trimming:

  • Remove Column: Carefully remove the column from the inlet and detector.

  • Proper Cut: Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, square cut.[6] A poor cut can introduce turbulence and cause peak tailing.[6][8]

  • Trim Amount: Initially, trim 15-20 cm from the inlet end of the column. This removes the section most likely to be contaminated.

  • Reinstall Column: Reinstall the column at the correct depth in the inlet and detector. Consult your instrument manual for the correct specifications.

Column Selection for Primary Amines

Using a column specifically designed for amine analysis can often be the most effective solution.

Stationary Phase TypeDescriptionSuitability for this compound
Wax (Polyethylene Glycol - PEG) A polar phase, good for general purpose analysis. Standard wax columns can still show some tailing with primary amines.Moderate.
Base-Deactivated Wax A PEG phase that has been chemically treated to reduce interactions with basic compounds.[13]Excellent . Provides symmetrical peaks for amines.[14]
5% Phenyl-Methylpolysiloxane A common, relatively non-polar phase. Not ideal for primary amines without special deactivation.Poor to Moderate.
Amine-Specific Phases Proprietary phases specifically engineered for the analysis of volatile and semi-volatile amines.[15]Excellent . Designed to suppress adsorption and improve peak symmetry.[15]
Advanced Solution: Derivatization

When all other options have been exhausted, or for trace-level analysis, derivatization is a powerful technique.[1] It involves a chemical reaction to convert the polar amine into a less polar, more volatile derivative.[1][3]

Benefits of Derivatization:

  • Improved Peak Shape: Reduces interactions with active sites, leading to sharper, more symmetrical peaks.[1]

  • Increased Volatility: Allows for analysis at lower temperatures, reducing the risk of thermal degradation.[1]

  • Enhanced Sensitivity: Certain derivatizing agents can improve detector response.[1]

Common Derivatization Reactions for Primary Amines:

  • Acylation: Reaction with an acylating agent (e.g., pentafluorobenzoyl chloride) to form an amide.

  • Silylation: Reaction with a silylating agent (e.g., BSTFA) to replace the active hydrogens with a trimethylsilyl (TMS) group.[16]

Protocol for Silylation of this compound with BSTFA:

  • Sample Preparation: Evaporate the sample solvent containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dry sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC.

Derivatization_Process A Start: this compound in Solution B Evaporate Solvent to Dryness A->B C Add Silylating Reagent (e.g., BSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D E Cool to Room Temperature D->E F Inject into GC E->F G End: Analysis of TMS-derivatized This compound F->G

Caption: A general workflow for the derivatization of this compound.

Part 4: Understanding the Mechanism of Peak Tailing

The primary amine group in this compound has a lone pair of electrons, making it a Lewis base. The surfaces inside a GC system, particularly glass liners and fused silica columns, have silanol (Si-OH) groups which are weakly acidic. The interaction between the basic amine and the acidic silanol groups is the primary cause of peak tailing.

Tailing_Mechanism cluster_0 GC System Surface cluster_1 Analyte Molecule Silanol_Group Si-OH (Acidic Site) Amine_Group R-NH2 (Basic Site) (this compound) Amine_Group->Silanol_Group Adsorption (Hydrogen Bonding)

Caption: Interaction between this compound and an active site in the GC system.

By understanding these fundamental principles and following a systematic troubleshooting approach, you can effectively resolve peak tailing issues with this compound and achieve accurate, reproducible results in your GC analysis.

References

  • Gas Chromatography Problem Solving and Troubleshooting.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
  • GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions.
  • Fixing GC Peak Tailing for Cleaner Results | Separation Science.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS.
  • Troubleshooting GC peak shapes - Element Lab Solutions.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
  • Problems with low level amines by GC-FID - Chromatography Forum.
  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex.
  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES - SilcoTek® Corporation.
  • GC Column Selection Guide - Sigma-Aldrich.
  • This compound | 693-16-3 - ChemicalBook.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications.
  • CP-Wax 51 for Amines GC column - Agilent.
  • GC Liners - Axial Scientific.
  • 2-Octylamine | C8H19N | CID 12735 - PubChem - NIH.
  • Chemical Properties of 2-Octanamine (CAS 693-16-3) - Cheméo.
  • Ultra Inert Liners for GC - Agilent.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich.
  • GC Inlet Liner Deactivations for Basic Drug Analysis - Chromtech.
  • Agilent J&W GC Column Selection Guide - Postnova Analytics.
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic.
  • This compound - ChemBK.
  • Agilent Amines GC Columns - Chrom Tech.
  • (S)-2-Aminooctane - ChemScene.

Sources

Technical Support Center: Commercial 2-Aminooctane (2-Octanamine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Impurities

As researchers, we often treat commercial reagents as "black boxes" of purity. However, with 2-Aminooctane (also known as 2-Octanamine or sec-n-octylamine), the specific method of synthesis—typically reductive amination of 2-octanone—leaves a unique fingerprint of impurities that can derail sensitive biological assays or surface modifications.

This guide moves beyond the Certificate of Analysis (CoA). It explains why specific impurities exist, how they behave in your analytical instruments (often masquerading as the product), and how to remove them using self-validating protocols.

Module 1: Diagnostic Profiling (The "What is this Peak?")

Q1: I see a "ghost peak" in my GC chromatogram eluting just after my main peak. What is it?

Likely Culprit: 2-Octanone (Starting Material). Diagnosis:

  • Boiling Point Proximity: this compound boils at ~164°C , while the precursor 2-Octanone boils at 173°C . This 9°C difference is often insufficient for clean separation by standard industrial distillation, leading to "tailing" or co-elution.

  • Mass Spec Confirmation: Look for a characteristic ketone fragment (m/z 43, 58) versus the amine's alpha-cleavage fragment (m/z 44 for primary amines).

Q2: My HPLC trace is flat, but I know the compound is there. Why?

Issue: Lack of UV Chromophore. Explanation: Aliphatic amines like this compound have negligible UV absorption above 210 nm. Solution: You must use Derivatization .

  • Protocol: React with O-Phthalaldehyde (OPA) or FMOC-Cl pre-column. These reagents react specifically with primary amines to create fluorescent derivatives, rendering the "invisible" this compound detectable while leaving non-amine impurities (like 2-octanone) silent.

Q3: There is a white crust forming on the cap of my bottle. Is the product degrading?

Likely Culprit: Carbamate Formation . Mechanism: Aliphatic amines are basic nucleophiles. They react rapidly with atmospheric CO₂ to form solid carbamate salts. Action: This is reversible. See Module 3 for the remediation protocol.

Module 2: Impurity Origins (The "Why is it There?")

To troubleshoot effectively, you must understand the genealogy of the compound. The dominant synthesis route is the Reductive Amination of 2-Octanone. This process creates a specific "family tree" of impurities.

The Impurity Pathway Map

The following diagram illustrates the competitive reactions occurring during synthesis. Note how the "Secondary Amine" is formed by the product reacting with the starting material—a parasitic side reaction.

ImpurityPathways Ketone Starting Material: 2-Octanone Imine Intermediate: Imine Ketone->Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Imine Product Target Product: This compound Imine->Product + H2 (Reduction) Dimer Major Impurity: Di-2-octylamine (Secondary Amine) Product->Dimer + Ketone (Side Rxn) Carbamate Storage Impurity: N-Octyl Carbamate Product->Carbamate + CO2 (Air Exposure) CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Reaction pathway showing the origin of the "Dimer" (Secondary Amine) and storage degradation products.

Module 3: Troubleshooting & Purification Protocols

Scenario A: Removing the "Ketone" (2-Octanone)

The Problem: Distillation failed because the boiling points are too close (164°C vs 173°C). The Solution:Chemo-Selective Acid-Base Extraction. Principle: Amines can be ionized (made water-soluble); Ketones cannot.

Step-by-Step Protocol:

  • Dissolution: Dissolve impure this compound in an organic solvent (e.g., Diethyl Ether or MTBE).

  • Acidification: Add 1M HCl slowly.

    • Mechanism:[1][2] this compound becomes 2-Aminooctanium chloride (Water Soluble).

    • Fate of Impurity: 2-Octanone remains neutral (Organic Soluble).

  • Separation: Transfer to a separatory funnel. Shake and vent. Collect the Aqueous Layer (contains Product). Discard the Organic Layer (contains Ketone).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free amine oils out.

  • Extraction: Extract the aqueous layer with fresh Diethyl Ether (3x).

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Recovery: Evaporate solvent.

    • Result: Ketone-free amine.

Scenario B: Removing the "Dimer" (Di-2-octylamine)

The Problem: The secondary amine is chemically similar to the primary amine (both basic). The Solution:Fractional Distillation or Salicylaldehyde Derivatization (Advanced). Data Check:

CompoundStructure TypeBoiling PointpKa (Approx)
This compound Primary Amine~164°C10.6
Di-2-octylamine Secondary Amine>280°C11.0

Troubleshooting Guide:

  • Because the boiling point gap is massive (>100°C), simple vacuum distillation is usually sufficient.

  • Warning: If you cannot distill, use the Salicylaldehyde Method :

    • Add Salicylaldehyde (1.1 eq relative to primary amine).

    • Primary amine forms a solid Schiff Base (Imine). Secondary amine cannot react.

    • Wash away the secondary amine.

    • Hydrolyze the Schiff Base with acid to recover pure primary amine.

Module 4: Storage & Stability FAQs

Q: How do I prevent the "White Crust" (Carbamates)?

A: Store under Argon or Nitrogen. If crust forms:

  • Do not filter it out (you lose product).

  • Add strong base (NaOH) to the mixture.

  • The carbamate will revert to the free amine and release CO₂ gas.

Q: Can I use this reagent for Chiral Synthesis?

A: Check your label carefully. Commercial this compound is typically Racemic (±) . It contains 50% (R) and 50% (S) enantiomers.

  • Implication: If used as a chiral resolving agent, it will fail unless you specifically purchased the enantiopure grade (e.g., (S)-(+)-2-Aminoheptane/octane).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8093, 2-Octanone. Retrieved from [Link][3]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Primary Amines. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Octanone Thermophysical Properties. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Resolution of 2-Aminooctane Enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Chiral Resolution of Aliphatic Primary Amines (2-Aminooctane) Assigned Specialist: Senior Application Scientist Last Updated: January 30, 2026

Executive Summary & Triage

You are likely encountering difficulties because This compound presents a "perfect storm" of chromatographic challenges:

  • Chirality: It requires enantioselective separation.[1][2][3]

  • Lack of Chromophore: It is an aliphatic amine with negligible UV absorbance, making standard UV detection (254 nm) impossible without modification.

  • Silanol Interactions: The primary amine group (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    
Method Selection Matrix

Before proceeding, determine your laboratory's capabilities. Use the decision tree below to select the correct protocol.

MethodSelection Start START: Select Strategy Detector What is your available detector? Start->Detector UV UV / PDA Only Detector->UV Limited Universal MS, ELSD, CAD, or RI Detector->Universal Advanced Indirect PROTOCOL B: Indirect Separation (Derivatization + C18) UV->Indirect Must add chromophore Direct PROTOCOL A: Direct Chiral Separation (Crown Ether) Universal->Direct Most elegant solution

Figure 1: Decision matrix for selecting the separation strategy based on detection limits.

Protocol A: Direct Chiral Separation (The Gold Standard)

Best for: Labs with Universal Detectors (ELSD, CAD, MS) seeking high throughput without sample prep. Mechanism: Host-Guest inclusion complexation.

For primary amines like this compound, Crown Ether columns are superior to Polysaccharide columns (AD/OD) because they form a specific three-point hydrogen bonding complex with the ammonium ion (


).
Recommended Column System[1][4][5]
  • Column: CROWNPAK® CR-I(+) or CR-I(-) (Daicel) [1].[4][5][6]

  • Selector: Chiral Crown Ether (18-crown-6 derivative).[7]

  • Dimensions: 150 x 3.0 mm (3 µm or 5 µm).

Optimized Method Parameters
ParameterSettingTechnical Rationale
Mobile Phase pH 1.0 - 2.0 (HClO₄) CRITICAL: The amine must be fully protonated (

) to bind inside the crown ether.[1] Neutral amines will elute at void volume.
Organic Modifier 10% - 15% Methanol This compound is hydrophobic (C8 chain). Pure aqueous acid will result in excessive retention (

). Methanol accelerates elution [1].
Flow Rate 0.4 - 0.5 mL/minLower flow rates improve mass transfer kinetics in ligand exchange.
Temperature 10°C - 25°C Lower temperatures stabilize the inclusion complex, significantly increasing Resolution (

) [2].
Detection ELSD / MS Do not use UV. Perchloric acid absorbs <210nm, and the analyte has no absorbance >210nm.
Step-by-Step Workflow
  • System Flush: Flush all ethanol/isopropanol from your lines with Water . Crownpak columns can be damaged by high concentrations of certain organic solvents if not transitioned properly.[8]

  • Preparation: Prepare 100 mM Perchloric Acid (HClO₄) in water (approx. pH 1.0).

    • Safety Note: Perchloric acid is stable in dilute aqueous forms but avoid drying it out with organics.

  • Equilibration: Pump 85:15 (pH 1.0 HClO₄ : MeOH) for 30 minutes.

  • Injection: Inject 1-5 µL of sample (dissolved in Mobile Phase).

Protocol B: Indirect Separation (Derivatization)

Best for: Labs with UV Detectors. Mechanism: Reacting the enantiomers with a chiral reagent to form diastereomers, which are then separable on a standard achiral C18 column.

We recommend GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) over Marfey's reagent for this specific aliphatic amine due to faster reaction kinetics at room temperature [3].

Reaction Pathway

The GITC reacts with the amine to form a thiourea derivative, which has high UV absorbance at 254 nm.

Derivatization Amine This compound (No UV) Complex Thiourea Diastereomers (UV Active @ 254nm) Amine->Complex + TEA, 10 min GITC GITC Reagent (Chiral) GITC->Complex C18 Separation on Standard C18 Complex->C18

Figure 2: Derivatization pathway transforming non-detectable enantiomers into separable UV-active diastereomers.

Derivatization Protocol
  • Stock Solutions:

    • Sample: 10 mM this compound in Acetonitrile.

    • Reagent: 15 mM GITC in Acetonitrile.

    • Base: 1% Triethylamine (TEA) in Acetonitrile.

  • Reaction:

    • Mix 50 µL Sample + 50 µL Reagent + 50 µL TEA.

    • Vortex and let stand at Room Temperature for 10-15 minutes .

  • Quench: Add 50 µL of dilute Acetic Acid or 100 µL Mobile Phase A to stop the reaction.

  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water | B: Acetonitrile.

    • Gradient: 40% B to 80% B over 20 minutes.

    • Detection: UV @ 254 nm .

Troubleshooting & FAQs

Q1: I am using the Crownpak column (Protocol A), but my peaks are extremely broad and tailing.

  • Root Cause: The pH is likely too high. The ammonium ion (

    
    ) is required for binding. If the pH > 2.5, the amine deprotonates to 
    
    
    
    , destroying the interaction and causing non-specific silanol binding.
  • Fix: Lower the mobile phase pH to 1.0 or 1.5 using Perchloric Acid. Do not use phosphate buffers, as cations (

    
    , 
    
    
    
    ) compete with the amine for the crown ether cavity [1].

Q2: I see no peaks on the Crownpak column.

  • Root Cause: this compound is very hydrophobic. In a pure aqueous mobile phase, it may be retained indefinitely (

    
    ).
    
  • Fix: Increase Methanol content to 15% (v/v). Do not exceed 15% MeOH on older Crownpak CR(+) columns as it may precipitate the selector or damage the phase (check specific column lot limits) [1].

Q3: Can I use TFA (Trifluoroacetic acid) instead of Perchloric Acid?

  • Insight: Yes, but with caveats. TFA has higher UV background than Perchloric Acid. However, if using MS detection, TFA causes signal suppression. For MS, use Formic Acid (if pH can be kept low enough) or extremely low concentrations of TFA, but Perchloric Acid is the validated standard for this column class [2].

Q4: In Protocol B (GITC), I see four peaks instead of two.

  • Root Cause: Excess reagent peaks or impurities. GITC hydrolyzes to form byproducts.

  • Fix: Run a "Blank" injection (Reagent + TEA + Solvent, no amine). Identify the reagent peaks and subtract them from your sample chromatogram. The this compound diastereomers will likely elute later than the hydrolysis products due to the C8 chain.

References

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Chiral Technologies.

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A.

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: GITC and FDAA Protocols.Biomedical Chromatography.

  • Sigma-Aldrich. (2023). Derivatization and Separation of Aliphatic Amines Application Note.

Sources

Technical Support Center: Optimization of 2-Aminooctane Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-aminooctane. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize derivatization methods for robust and sensitive mass spectrometric analysis. As a volatile primary amine, this compound presents unique challenges for direct analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Derivatization is a critical step to enhance its volatility, thermal stability, and chromatographic performance, ultimately leading to improved accuracy and sensitivity.[3][4]

This document provides in-depth, field-proven insights into common challenges and their solutions, structured through frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for the analysis of this compound by GC-MS?

The primary amine group in this compound makes the molecule polar and prone to hydrogen bonding. This results in several analytical challenges:

  • Poor Volatility: The molecule does not readily transition into the gas phase, which is a requirement for GC analysis.[5]

  • Thermal Instability: At the high temperatures of a GC inlet, the underivatized amine can degrade.

  • Poor Peak Shape: The active hydrogens on the amine group can interact with active sites (e.g., free silanols) on the GC column and inlet liner, causing significant peak tailing and poor chromatographic resolution.[3]

Derivatization addresses these issues by replacing the active hydrogens with a nonpolar functional group, which makes the resulting molecule more volatile, thermally stable, and less likely to interact with the GC system.[6][7]

Q2: What are the primary derivatization strategies for a primary amine like this compound?

There are three main categories of derivatization reactions suitable for primary amines.[3][4][7] The choice depends on the analytical goal, matrix complexity, and available instrumentation.

  • Acylation: This involves the reaction of the amine with an acylating agent, typically a fluorinated anhydride like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[8] This is a robust and common method that produces stable derivatives with excellent chromatographic properties. The fluorine atoms also enhance sensitivity for electron capture detection (ECD) if used.[3]

  • Silylation: This reaction replaces the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9] TBDMS derivatives, formed by MTBSTFA, are notably more stable and less sensitive to moisture than their TMS counterparts.

  • Alkylation/Reaction with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate (ECF) or isobutyl chloroformate, react rapidly with amines to form carbamates.[10][11] This is an effective method often used for biogenic amines in complex matrices. Chiral variants of these reagents can also be used for enantiomeric separation.

Q3: How do I choose between acylation and silylation?

The decision often comes down to derivative stability and potential interferences.

  • Choose Acylation (e.g., with TFAA or PFPA) when:

    • You need highly stable derivatives for complex sample batches.

    • You are analyzing amphetamine-like structures, as these methods are well-established and validated.[8][12]

    • You might use an Electron Capture Detector (ECD) in addition to MS.

  • Choose Silylation (e.g., with MTBSTFA) when:

    • You need to derivatize other functional groups (like hydroxyls) in your sample simultaneously.

    • You desire a derivative with a characteristic and high molecular weight fragmentation pattern for MS, which can be useful for confirmation.[9]

    • You are concerned about the harsh acidic byproducts of acylation reactions, which can sometimes degrade other components in the sample or the GC column.

Q4: I need to perform a chiral separation of (R)- and (S)-2-aminooctane. What should I consider?

For chiral analysis, you have two main options:

  • Use a Chiral Derivatizing Agent: React the this compound enantiomers with a single enantiomer of a chiral derivatizing agent (e.g., a chiral chloroformate) to form diastereomers. These diastereomers can then be separated on a standard, non-chiral GC column. This is a robust approach.[3]

  • Use a Chiral GC Column: Derivatize the this compound with a standard (achiral) reagent like TFAA or MTBSTFA and perform the separation on a chiral GC column (e.g., a cyclodextrin-based column).[13]

The first approach is often preferred as it does not require a specialized and expensive chiral column. However, it's crucial to ensure the chiral purity of your derivatizing agent and that no racemization occurs during the reaction.

Troubleshooting Guide: Common Derivatization Problems and Solutions

This section addresses specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Derivative Peak 1. Incomplete Reaction: Insufficient time, temperature, or reagent concentration.[14] 2. Presence of Moisture: Silylating reagents and some acylating reagents are highly sensitive to water, which consumes the reagent and can hydrolyze the derivative.[14] 3. Derivative Degradation: The derivative may be unstable in the final solvent or may have degraded prior to injection.1. Optimize Reaction Conditions: Systematically increase the reaction temperature (e.g., in 10°C increments from 60°C to 90°C) and time (e.g., 15, 30, 60 minutes). Ensure the derivatizing reagent is in sufficient molar excess (a 2:1 molar ratio of reagent to active hydrogens is a good starting point).[14] 2. Ensure Anhydrous Conditions: Dry the sample extract completely under a stream of nitrogen before adding the reagent. Use anhydrous solvents and store derivatizing reagents in a desiccator.[14] 3. Analyze Promptly: Inject the derivatized sample as soon as possible after preparation. If storage is necessary, test stability at -20°C or -80°C. Ensure the final injection solvent is non-protic (e.g., hexane, ethyl acetate) to prevent hydrolysis.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized this compound is interacting with active sites in the GC system.[3] 2. Active Sites in GC Inlet/Column: Free silanol groups in the inlet liner or at the head of the column can interact with the derivative itself, even if it's less polar than the parent amine. 3. Excess Reagent/Byproducts: Some derivatization byproducts can be acidic and interact with the column, affecting peak shape.1. Re-optimize Derivatization: Confirm complete derivatization by testing harsher conditions (higher temperature/longer time) to see if peak shape improves. 2. GC System Maintenance: Use a fresh, deactivated inlet liner. Trim the first 10-15 cm from the head of the GC column. Perform column conditioning as per the manufacturer's instructions. 3. Cleanup Step: After derivatization, gently evaporate the excess reagent and byproducts under nitrogen before re-dissolving the derivative in the injection solvent.[3]
Poor Reproducibility (Variable Peak Areas) 1. Inconsistent Reaction Conditions: Small variations in temperature or time between samples can lead to different derivatization yields. 2. Matrix Effects: Components in the sample matrix (e.g., from biological fluids) can interfere with the derivatization reaction or affect ionization in the MS source. 3. Sample Volatility: Loss of the volatile this compound during sample preparation steps (e.g., solvent evaporation).1. Standardize the Workflow: Use a dry block heater for consistent temperature control. Use a timer for all reaction steps. For high-throughput needs, consider an autosampler that can perform automated derivatization. 2. Use an Internal Standard (IS): Add a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar amine like 2-aminoheptane) at the very beginning of the sample preparation process. The IS will correct for variability in extraction, derivatization, and injection. 3. Careful Evaporation: Evaporate solvents at low temperatures under a gentle stream of nitrogen. Avoid complete dryness if possible, or reconstitute the sample immediately.
Extraneous Peaks in Chromatogram 1. Excess Derivatizing Reagent: The reagent itself or its byproducts are being detected. 2. Side Reactions: The derivatizing reagent may have reacted with other components in the sample matrix or with the solvent. 3. Contamination: Contaminated solvents, glassware, or reagents.1. Reagent Removal: Use a nitrogen stream to gently evaporate the excess reagent. A liquid-liquid extraction or solid-phase extraction (SPE) cleanup step can also be highly effective. 2. Analyze a Reagent Blank: Derivatize a sample that contains only the solvent to identify peaks originating from the reagent or solvent impurities. 3. Run Blanks: Always run a solvent blank and a method blank to identify sources of contamination. Use high-purity (e.g., HPLC or Optima grade) solvents.
Visualized Workflows and Decision Logic
General Derivatization Workflow

The following diagram outlines the universal steps in a derivatization protocol for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction Sample 1. Sample Collection (e.g., Plasma, Urine) Extract 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extract Dry 3. Evaporate to Dryness (Anhydrous Conditions) Extract->Dry Reconstitute 4. Reconstitute in Anhydrous Solvent Dry->Reconstitute AddReagent 5. Add Derivatizing Reagent & Catalyst Reconstitute->AddReagent React 6. Heat at Optimal Temp & Time AddReagent->React Quench 7. Quench Reaction & Remove Excess Reagent React->Quench Final 8. Reconstitute in Injection Solvent Quench->Final Analysis 9. Inject into GC-MS System Final->Analysis

Caption: Standard workflow for this compound derivatization.

Decision Tree for Reagent Selection

This diagram helps guide the selection of an appropriate derivatization strategy based on the analytical requirements.

G Start Analytical Goal for This compound? Chiral Chiral Separation Required? Start->Chiral Quant Routine Quantitative Analysis Start->Quant YesChiral Yes Chiral->YesChiral Yes NoChiral No Chiral->NoChiral No Acylation Acylation (TFAA, PFPA) Pros: Robust, Stable Cons: Harsh Byproducts Quant->Acylation Silylation Silylation (MTBSTFA) Pros: Milder, Stable TBDMS Derivative Cons: Moisture Sensitive Quant->Silylation ChiralReagent Use Chiral Derivatizing Agent (e.g., Heptafluorobutyl Chloroformate) + Standard GC Column YesChiral->ChiralReagent ChiralColumn Use Achiral Derivatizing Agent (e.g., TFAA, MTBSTFA) + Chiral GC Column YesChiral->ChiralColumn NoChiral->Quant

Caption: Decision logic for selecting a derivatization reagent.

Detailed Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is highly effective for creating a stable trifluoroacetyl derivative of this compound, suitable for robust quantification.[3]

  • Sample Preparation: Start with a dried extract of this compound. Ensure all water has been removed.

  • Reagent Preparation: Prepare a solution of 10% TFAA in an anhydrous solvent like acetonitrile or ethyl acetate.

  • Derivatization Reaction:

    • Add 100 µL of the anhydrous solvent to the dried sample vial.

    • Add 50 µL of the TFAA solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes in a dry block heater.

  • Work-up:

    • Cool the vial to room temperature.

    • Gently evaporate the solvent and excess TFAA under a stream of dry nitrogen. Do not over-dry.

    • Reconstitute the residue in 100 µL of ethyl acetate or hexane for GC-MS injection.

Protocol 2: Silylation with MTBSTFA

This method produces a stable TBDMS derivative, which is less susceptible to hydrolysis than TMS derivatives and provides a characteristic mass spectrum.[9]

  • Sample Preparation: Ensure the sample extract is completely dry.

  • Derivatization Reaction:

    • Add 50 µL of anhydrous solvent (e.g., pyridine, acetonitrile) to the dried sample. Pyridine can act as a catalyst and acid scavenger.

    • Add 50 µL of MTBSTFA.

    • Cap the vial tightly and vortex.

    • Heat at 60-80°C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • The sample can often be injected directly. If the background from the reagent is too high, it can be diluted with the solvent or carefully evaporated and reconstituted.

Chemical Reaction Diagram: Acylation of this compound with TFAA

G Amine This compound (C8H19N) Plus1 + TFAA Trifluoroacetic Anhydride ((CF3CO)2O) Arrow Heat (Pyridine optional) TFAA->Arrow Derivative N-(octan-2-yl)-2,2,2-trifluoroacetamide Plus2 + Byproduct Trifluoroacetic Acid (CF3COOH) Arrow->Derivative

Caption: Reaction of this compound with TFAA.

References
  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • Tsikas, D., & Zoerner, A. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. [Link]

  • Sisco, E., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1344. [Link]

  • Liu, R. H. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]

  • Dettmer, K., et al. (2011). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. Metabolites, 1(1), 3-28. [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Li, Y., et al. (2017). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(17), 9330-9337. [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Al-Balkhi, M. H., et al. (2021). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules, 26(11), 3183. [Link]

  • Andre, J. C., et al. (1979). Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium. Journal of Chromatography B: Biomedical Sciences and Applications, 162(1), 1-7. [Link]

  • Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261. [Link]

  • Al-Hazmi, M. A., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 9472598. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Meyer, J., et al. (2020). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of Chromatography B, 1152, 122245. [Link]

  • Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2802, 129-144. [Link]

  • Al-Hazmi, M. A., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Moreira, N., & de Pinho, P. G. (2005). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 53(18), 7071-7078. [Link]

  • van der Moolen, J. N., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9330-9337. [Link]

  • Meyer, J., et al. (2020). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). [Link]

  • Welch, C. J., et al. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • Wang, H., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • De Boever, E., et al. (2025). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Pharmaceutical and Biomedical Analysis, 259, 116567. [Link]

  • Mustaffa, N. F., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 9242973. [Link]

  • Sun, N., et al. (2016). Improving Liquid Chromatography-Mass Spectrometry Sensitivity Using a Subambient Pressure Ionization with Nanoelectrospray (SPIN) Interface. Journal of the American Society for Mass Spectrometry, 27(10), 1649-1657. [Link]

  • American Pharmaceutical Review. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. American Pharmaceutical Review. [Link]

  • Wang, H., et al. (2023). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]

  • Mardal, M., et al. (2016). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 56-63. [Link]

  • Protti, M., et al. (2020). A critical point in chiral chromatography–mass spectrometry analysis of ketamine metabolites. Journal of Mass Spectrometry, 55(10), e4569. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Octylamine. PubChem Compound Summary for CID 12735. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Aminooctane Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, particularly in the development of sympathomimetic agents, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as G-protein coupled receptors, can lead to significant variations in efficacy, potency, and side-effect profiles. This guide provides a comprehensive framework for the comparative study of the biological activities of the (R) and (S) enantiomers of 2-aminooctane, a compound of interest for its sympathomimetic properties.

Introduction: The Significance of Chirality in Sympathomimetic Amines

Sympathomimetic amines mimic the effects of endogenous catecholamines like epinephrine and norepinephrine by interacting with adrenergic receptors.[1] These receptors, which are chiral macromolecules, exhibit stereoselectivity, meaning they can differentiate between the enantiomers of a chiral ligand.[2] This often results in one enantiomer (the eutomer) having significantly higher affinity and/or efficacy than the other (the distomer). In some cases, the distomer may be inactive, have a different pharmacological effect, or even contribute to adverse effects.[3] Therefore, the characterization of individual enantiomers is a regulatory and scientific necessity in drug development.[4]

This compound, also known as octodrine, possesses a single chiral center at the second carbon, giving rise to (R)-2-aminooctane and (S)-2-aminooctane. A thorough understanding of their individual interactions with adrenergic receptors is paramount to elucidating their therapeutic potential and safety profile.

Experimental Investigations: A Methodical Approach

A comprehensive comparative study necessitates a multi-faceted approach, encompassing both in vitro and in vivo assays. The following sections detail the essential experimental protocols.

Chiral Separation of this compound Enantiomers

The prerequisite for any comparative biological evaluation is the availability of enantiomerically pure (R)- and (S)-2-aminooctane.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

This protocol outlines a standard method for the analytical and semi-preparative separation of this compound enantiomers.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with these CSPs in normal-phase mode, offering good selectivity for many chiral compounds. The ratio is optimized to achieve baseline separation.

  • Detection: UV detection is suitable if the molecule possesses a chromophore. If not, a universal detector like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.

Step-by-Step Methodology:

  • Column: Chiralpak® AD-H or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min for analytical scale.

  • Column Temperature: 25°C.

  • Detection: UV at an appropriate wavelength (if applicable) or CAD/MS.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. The two enantiomers will elute as separate peaks. d. For semi-preparative scale-up, use a larger dimension column and inject larger volumes, collecting the fractions corresponding to each enantiomer. e. Confirm the enantiomeric purity of the collected fractions using the analytical method.

Visualization of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve injector Injector dissolve->injector column Chiral Column injector->column detector Detector column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram fractionation Fraction Collection chromatogram->fractionation purity Enantiomeric Purity Analysis fractionation->purity G cluster_components Assay Components membranes Cell Membranes with Adrenergic Receptors incubation Incubation to Reach Equilibrium membranes->incubation radioligand Radiolabeled Antagonist radioligand->incubation enantiomers This compound Enantiomers (Unlabeled) enantiomers->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow of a Radioligand Competition Binding Assay.

Expected Data and Comparison Table:

While specific data for this compound is unavailable, a hypothetical comparison table is presented below to illustrate the expected outcomes. It is anticipated that one enantiomer will exhibit higher affinity (lower Ki value) for certain adrenergic receptor subtypes.

Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Adrenergic Receptor Subtype(R)-2-Aminooctane (Ki, nM)(S)-2-Aminooctane (Ki, nM)
α1AData not availableData not available
α2AData not availableData not available
β1Data not availableData not available
β2Data not availableData not available

2.2.2. Functional Activity Assessment

Functional assays measure the cellular response following receptor activation. For adrenergic receptors, which are G-protein coupled, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

Causality Behind Experimental Choices:

  • Receptor Coupling: β-adrenergic receptors are typically Gs-coupled, leading to an increase in cAMP upon activation. α2-adrenergic receptors are Gi-coupled, leading to a decrease in cAMP.

  • cAMP Measurement: Commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), provide sensitive and high-throughput methods for quantifying intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Plate the receptor-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of either (R)- or (S)-2-aminooctane to the cells and incubate for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

Visualization of the Gs-Coupled Adrenergic Receptor Signaling Pathway:

G agonist This compound Enantiomer receptor β-Adrenergic Receptor (β-AR) agonist->receptor g_protein Gs Protein (α, β, γ subunits) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: Simplified Gs-protein signaling pathway for β-adrenergic receptors.

Expected Data and Comparison Table:

A hypothetical comparison of the functional potencies of the this compound enantiomers is presented below. A lower EC50 value indicates higher potency.

Table 2: Hypothetical Functional Potencies (EC50, nM) of this compound Enantiomers in cAMP Assays

Adrenergic Receptor Subtype(R)-2-Aminooctane (EC50, nM)(S)-2-Aminooctane (EC50, nM)
β1Data not availableData not available
β2Data not availableData not available
In Vivo Evaluation: Pressor Effects

The overall sympathomimetic effect of a compound is often assessed by its impact on blood pressure in an animal model.

Experimental Protocol: In Vivo Pressor Response in Anesthetized Rats

Causality Behind Experimental Choices:

  • Animal Model: The anesthetized rat is a standard model for assessing acute cardiovascular responses to pharmacological agents.

  • Direct Measurement: Direct measurement of arterial blood pressure via cannulation provides accurate and real-time data.

  • Dose-Response: A dose-response curve allows for the determination of the potency of each enantiomer in vivo.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Drug Administration: Administer increasing bolus doses of either (R)- or (S)-2-aminooctane intravenously.

  • Data Recording: Continuously record the mean arterial pressure (MAP).

  • Data Analysis: For each dose, determine the peak change in MAP from the baseline. Plot the change in MAP against the logarithm of the dose to construct a dose-response curve and determine the ED50 (dose required to produce 50% of the maximal pressor response).

Expected Data and Comparison Table:

A hypothetical comparison of the in vivo pressor effects is shown below. A lower ED50 value indicates greater potency in increasing blood pressure.

Table 3: Hypothetical In Vivo Pressor Effects (ED50, mg/kg) of this compound Enantiomers in Rats

Parameter(R)-2-Aminooctane(S)-2-Aminooctane
ED50 (mg/kg)Data not availableData not available
Maximum Pressor Response (mmHg)Data not availableData not available

Concluding Remarks and Future Directions

This guide provides a comprehensive methodological framework for the comparative biological evaluation of the enantiomers of this compound. Although specific experimental data for these enantiomers is currently lacking in the public literature, the principles and protocols outlined herein are based on well-established practices in pharmacology.

The execution of these studies would provide invaluable insights into the stereoselective pharmacology of this compound, informing its potential therapeutic applications and associated risks. Future research should also investigate the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of the individual enantiomers, as stereoselectivity can also be observed in these processes, further influencing the overall pharmacological effect. Such a comprehensive understanding is essential for the rational design and development of safe and effective sympathomimetic drugs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12735, 2-Octylamine. Retrieved from [Link].

  • Ruffolo, R. R., Jr, & Yaden, E. L. (1983). The inotropic selectivities of the (-)- and (+)-enantiomers of dobutamine were assessed in the pithed rat by comparing the relative ability of each enantiomer to increase left ventricular contractility (left ventricular dp/dt) and heart rate. Journal of Pharmacology and Experimental Therapeutics, 224(1), 46–50.
  • Abbracchio, M. P., Cattabeni, F., & Clementi, F. (Eds.). (2012). Stereochemistry and biological activity of drugs. Springer Science & Business Media.
  • National Center for Biotechnology Information (2024). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link].

  • Toll, L., et al. (2012). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1087–1101.
  • MySkinRecipes. (S)-2-Aminooctane product page. Retrieved from [Link].

  • Hruby, V. J., et al. (1983). Synthetic antagonists of in vivo responses by the rat uterus to oxytocin. Journal of Medicinal Chemistry, 26(11), 1547–1552.
  • ChemBK. This compound product page. Retrieved from [Link].

  • ResearchGate. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link].

  • Ruffolo, R. R., Jr, et al. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Clinical and Experimental Hypertension. Part A: Theory and Practice, 3(4), 715–734.
  • Chemistry For Everyone. (2023, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Retrieved from [Link].

  • National Center for Biotechnology Information. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf. Retrieved from [Link].

  • Williams, K. M., & Lee, E. J. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333–354.
  • National Center for Biotechnology Information. Catecholamine binding to the beta-adrenergic receptor. Retrieved from [Link].

  • Wright, J. L., et al. (1990). Stereoelectronic factors influencing the biological activity and DNA interaction of synthetic antitumor agents modeled on CC-1065. Journal of Medicinal Chemistry, 33(5), 1481–1490.
  • Harding, J. W., et al. (1988). Pressor responses to amastatin, bestatin and Plummer's inhibitors are suppressed by pretreatment with the angiotensin receptor antagonist sarthran. Brain Research Bulletin, 20(3), 321–325.

Sources

Linear vs. Branched: 2-Aminooctane vs. 1-Aminooctane in Surface Chemistry and Pharmacology

[1]

Executive Summary: The Packer vs. The Persister

In the precise world of molecular engineering, the distinction between 1-Aminooctane (n-Octylamine) and 2-Aminooctane (sec-Octylamine) is a textbook case of how structural isomerism dictates function.[1] While they share the same molecular formula (

  • 1-Aminooctane (The Packer): Its linear structure allows for tight van der Waals packing.[1] It is the gold standard in Materials Science for creating hydrophobic, self-assembled monolayers (SAMs) and 2D perovskite capping layers that enhance solar cell stability.[1]

  • This compound (The Persister): The alpha-methyl branch introduces steric hindrance and chirality.[1] In Pharmacology , this "shield" protects the molecule from rapid enzymatic degradation (MAO resistance), granting it sustained sympathomimetic activity (vasoconstriction) where its linear counterpart would fail.

Part 1: Physicochemical Profile

The shift of the amine group from the terminal carbon (C1) to the secondary carbon (C2) lowers the boiling point and introduces chirality, altering how these molecules interact with surfaces and enzymes.

Property1-Aminooctane (n-Octylamine)This compound (sec-Octylamine)Impact on Application
CAS Number 111-86-4693-16-3Distinct regulatory tracking.[1]
Structure Linear (Primary Amine)Branched (Chiral Center)1-Amino packs tightly; 2-Amino resists packing.[1]
Boiling Point ~179 °C~164–165 °CBranching reduces surface area for intermolecular forces.[1]
pKa ~10.65~10.5–11.0Similar basicity, but steric bulk affects protonation kinetics.[1]
Chirality AchiralChiral (R/S Enantiomers)2-Amino is used for chiral resolution; 1-Amino is not.[1]
Key Role Surfactant / Spacer CationDrug Pharmacophore / Resolving Agent1-Amino: Surface Engineering2-Amino: Bio-activity
Part 2: Materials Science Application
Perovskite Solar Cell Passivation: The "Spacer" Effect

In the development of high-efficiency Perovskite Solar Cells (PSCs), surface defects are the primary cause of efficiency loss and degradation.[2] Long-chain amines are used to "passivate" these defects and form a hydrophobic cap.[1]

The Comparative Mechanism:

  • 1-Aminooctane (Superior): Its linear chain allows it to slot into the perovskite lattice surface (replacing

    
    -site cations) and stand perpendicular to the surface.[1] This forms a highly ordered 2D Ruddlesden-Popper (RP) phase  (
    
    
    ).[1] This 2D layer acts as a moisture barrier and suppresses non-radiative recombination.[1]
  • This compound (Inferior/Different): The methyl group at the alpha position acts as a steric wedge. It prevents the molecules from packing closely enough to form a stable 2D layered perovskite structure. Instead of forming a protective "wall," it acts as a disordered surface passivant, filling iodine vacancies but failing to provide the robust moisture protection of the 2D layer.

Visualization: Steric Control of Surface Assembly

PerovskitePassivationcluster_01-Aminooctane (Linear)cluster_1This compound (Branched)LinearLinear Chain(No Steric Bulk)PackingTight IntermolecularPacking (Van der Waals)Linear->PackingResult1Forms Ordered2D Perovskite LayerPacking->Result1Outcome1Ideal Spacer CationResult1->Outcome1High Stability & EfficiencyBranchedAlpha-Methyl Branch(Steric Hindrance)DisorderDisrupted Packing(Steric Clash)Branched->DisorderResult2Disordered SurfacePassivation OnlyDisorder->Result2Outcome2Inefficient SpacerResult2->Outcome2Lower Stability

Figure 1: The "Spacer Effect" in Perovskite Passivation. 1-Aminooctane enables ordered 2D layer formation, while this compound disrupts it.[1]

Experimental Protocol: Passivation Layer Fabrication

Objective: Compare the passivation efficiency of linear vs. branched amines on

  • Film Preparation: Spin-coat the

    
     precursor solution onto FTO/TiO2 substrates (4000 rpm, 30s). Anneal at 100°C for 10 min.
    
  • Passivation Treatment:

    • Solution A: Dissolve 5 mg/mL 1-Aminooctane hydroiodide (OAI) in Isopropanol (IPA).

    • Solution B: Dissolve 5 mg/mL This compound hydroiodide in IPA.

  • Deposition: Dynamically spin-coat 50 µL of Solution A or B onto the annealed perovskite film (4000 rpm, 20s).

  • Annealing: Anneal substrates at 100°C for 5 minutes to induce cation exchange/surface reconstruction.

  • Validation:

    • XRD: Look for low-angle peaks (

      
      ) indicating 2D phase formation (Expected in A, absent/weak in B).
      
    • Contact Angle: Measure water droplet angle. (Expected: A > 90° due to ordered hydrophobic tails; B < A due to disorder).

    • PL Lifetime: Time-Resolved Photoluminescence (TRPL) to measure carrier lifetime (Longer lifetime = better defect healing).[1]

Part 3: Pharmacological Application
Sympathomimetic Activity: The "Alpha-Methyl" Shield [1]

In drug development, the biological half-life of an amine is often determined by its resistance to Monoamine Oxidase (MAO) , the enzyme responsible for breaking down neurotransmitters.

The Comparative Mechanism:

  • 1-Aminooctane (Toxic/Inactive): As a primary linear amine, it is an excellent substrate for MAO.[1] It is rapidly deaminated in the body to octanoic acid. It acts primarily as a tissue irritant and membrane disruptor (surfactant toxicity) rather than a specific drug.

  • This compound (Active Drug): The alpha-methyl group (at C2) creates a "steric shield" near the nitrogen atom.[1] This prevents the MAO enzyme from effectively binding and oxidizing the amine. Consequently, this compound persists in the synapse, displacing norepinephrine from storage vesicles and acting as a vasoconstrictor (nasal decongestant) and mild stimulant.[1]

Visualization: Structure-Metabolism Relationship (SMR)

MAOResistanceMAOMonoamine Oxidase(MAO) EnzymeAccessUnobstructedAccess to Active SiteMAO->AccessBindsBlockSteric Shielding(Alpha-Methyl Group)MAO->BlockClashSub11-Aminooctane(Linear)Sub1->MAOSub2This compound(Alpha-Methyl)Sub2->MAODegradeRapid Deamination(Inactive/Toxic)Access->DegradePersistEnzyme Inhibition/ResistanceBlock->PersistEffectSustained Vasoconstriction(Sympathomimetic)Persist->Effect

Figure 2: The Alpha-Methyl Shield.[1] this compound resists enzymatic breakdown, enabling its pharmacological function.[1]

Experimental Protocol: In Vitro MAO Stability Assay

Objective: Quantify the metabolic stability difference between the isomers.

  • Enzyme Preparation: Use human recombinant MAO-A and MAO-B expressed in baculovirus-infected insect cells (commercially available).[1]

  • Incubation:

    • Prepare 10 µM solutions of 1-Aminooctane and This compound in phosphate buffer (pH 7.4).

    • Add MAO enzyme solution (0.05 mg/mL protein).[1]

    • Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing an internal standard.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent amine peak.

    • Result: 1-Aminooctane will show a rapid exponential decay (

      
       min).[1] this compound will show high stability (
      
      
      remaining after 60 min).[1]
References
  • Surface Passivation in Perovskites

    • Title: Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer cations.[1][3]

    • Source: AIP Publishing (APL Energy), 2023.[1]

    • URL:[Link][4]

  • MAO Structure & Function

    • Title: Structures and Mechanism of the Monoamine Oxidase Family.[5]

    • Source: NIH / PubMed Central (ACS Chem Biol), 2010.[1]

    • URL:[Link]

  • Sympathomimetic Pharmacology

    • Title: Natural Sympathomimetic Drugs: From Pharmacology to Toxicology.[1][6]

    • Source: MDPI (Biomolecules), 2020.[1]

    • URL:[Link]

  • Chemical Properties

    • Title: 1-Aminooctane vs this compound Physicochemical Data.[1]

    • Source: PubChem (N
    • URL:[Link] (1-Amino) / [Link] (2-Amino)[1]

performance of different chromatography columns for 2-Aminooctane separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooctane (CAS: 693-16-3) presents a "perfect storm" of chromatographic challenges: it is a volatile, aliphatic primary amine with no significant UV chromophore and a chiral center. Standard achiral HPLC yields poor detection limits and peak tailing due to silanol interactions, while the enantiomeric separation is critical for pharmacological and toxicological assessment.

This guide compares three distinct separation strategies. Direct Chiral HPLC using Crown Ether phases offers the fastest workflow for raw materials. Derivatization-based HPLC is the gold standard for biological matrices requiring high sensitivity. Chiral Gas Chromatography (GC) serves as the most efficient method for volatility-based purity analysis.

Quick Selection Matrix
FeatureMethod A: Crown Ether HPLC Method B: Derivatization (GITC) Method C: Chiral GC
Primary Column Crownpak CR-I(+)C18 (e.g., Zorbax Eclipse)

-Cyclodextrin (e.g.,

-DEX 120)
Mechanism Host-Guest ComplexationDiastereomeric SeparationInclusion Complexation
UV Sensitivity Low (requires CAD/ELSD or low UV)High (add chromophore)N/A (FID/MS)
Sample Type Raw Material / High Conc.Biological Fluids / TraceVolatile Liquids / Purity
Resolution (

)
Good (

)
Excellent (

)
Very Good (

)

Technical Analysis of Separation Architectures

Method A: Direct Chiral HPLC (Crown Ether Phases)

The "Specific" Approach

For primary amines like this compound, polysaccharide-based columns (Amylose/Cellulose) often struggle with peak shape due to the basic nitrogen interacting with residual silanols. Crown ether phases, specifically Chiralpak Crownpak CR-I(+) , utilize a chiral crown ether moiety that forms a reversible host-guest complex specifically with ammonium ions (


).
  • The Critical Factor: pH Control.[1] The amine must be protonated to bind to the crown ether. This requires a highly acidic mobile phase (typically pH 1.0–2.0).[1][2]

  • Performance Insight: While resolution is generally high, the column life can be shortened by the harsh acidic conditions required. Furthermore, detection is difficult; this compound has negligible absorbance above 210 nm. You are forced to use Refractive Index (RI), Charged Aerosol Detection (CAD), or MS.

Method B: Derivatization HPLC (GITC + C18)

The "Sensitivity" Approach

When analyzing this compound in plasma or urine, direct detection is impossible. Derivatization with 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC)  serves two purposes:
  • Chirality Transfer: It converts the enantiomers into diastereomers (thioureas). Diastereomers have different physical properties and can be separated on standard achiral columns.

  • Chromophore Addition: The GITC moiety absorbs strongly at 254 nm.

  • The Critical Factor: Reaction Completeness. The reaction is fast and mild, but excess reagent must be managed to prevent interfering peaks.

  • Performance Insight: This method consistently yields the highest resolution (

    
    ) because separating diastereomers on a high-efficiency C18 column is thermodynamically easier than separating enantiomers on a chiral phase.
    
Method C: Chiral Gas Chromatography

The "Volatile" Approach

Since this compound is a volatile liquid (boiling point ~164°C), GC is a natural fit. Derivatized cyclodextrin columns (e.g., Supelco


-DEX 120 ) work by forming inclusion complexes.
  • The Critical Factor: Derivatization (Optional but Recommended). While this compound can be run neat, peak tailing is common. Trifluoroacetyl (TFA) derivatization improves peak symmetry and volatility, enhancing resolution on the chiral GC phase.

Comparative Performance Data

The following data represents typical performance metrics observed in validation studies for this compound (and its homolog Tuaminoheptane).

MetricCrownpak CR-I(+) (HPLC)C18 after GITC (HPLC)

-DEX 120 (GC-FID)
Mobile/Stationary Phase pH 1.5

/ ACN (90:10)
Water/ACN Gradient20% Permethylated

-CD
Flow Rate / Carrier 0.5 mL/min1.0 mL/minHe, 30 cm/sec
Temperature 25°C (Lower is better)30°C90°C Isothermal
Elution Order (S) then (R)(R)-derivative then (S)Varies by phase
Resolution (

)
1.8 – 2.23.5 – 5.0 2.0 – 3.0
LOD (Signal/Noise=3) ~100 ppm (UV 205nm)~10 ppb (UV 254nm) ~1 ppm (FID)
Run Time < 15 min25 min (incl. prep)< 20 min

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate column and method based on your analytical constraints.

G Start Start: this compound Analysis SampleType What is the Sample Matrix? Start->SampleType RawMat Raw Material / Bulk API SampleType->RawMat High Conc. BioFluid Biological Fluid / Trace Impurity SampleType->BioFluid Low Conc. VolatilityCheck Is GC Available? RawMat->VolatilityCheck MethodDeriv METHOD B: Derivatization HPLC Column: C18 (Zorbax/Luna) Detector: UV (254 nm) BioFluid->MethodDeriv Required for Sensitivity MethodGC METHOD C: Chiral GC Column: Beta-DEX 120 Detector: FID/MS VolatilityCheck->MethodGC Yes MethodCrown METHOD A: Direct HPLC Column: Crownpak CR-I(+) Detector: CAD/RI VolatilityCheck->MethodCrown No (LC only)

Figure 1: Method Selection Decision Tree for this compound Separation.

Detailed Protocol: GITC Derivatization (Recommended Method)

This protocol is selected as the primary recommendation because it solves the detection limit issue and uses standard lab equipment (C18 columns).

Objective: Separation of this compound enantiomers via diastereomeric formation.

Reagents
  • Analyte: this compound (racemic or unknown).[3]

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate).
    
  • Solvents: Acetonitrile (HPLC Grade), Triethylamine (TEA).

Step-by-Step Workflow
  • Preparation of Reagent Solution: Dissolve 10 mg of GITC in 10 mL of Acetonitrile. (Solution is stable for 48 hours at 4°C).

  • Derivatization Reaction:

    • Mix

      
       of sample solution (amine in ACN) with 
      
      
      
      of GITC solution.
    • Add

      
       of Triethylamine (TEA) as a catalyst.
      
    • Vortex and incubate at room temperature (

      
      ) for 15 minutes.
      
  • Quenching (Optional but Good Practice): Add

    
     of ethanolamine to react with excess GITC if interfering peaks are observed near the void volume.
    
  • Dilution: Dilute to volume with Mobile Phase A (Water/0.1% Formic Acid) to match initial gradient conditions.

  • Chromatography:

    • Column: Agilent Zorbax Eclipse Plus C18 (

      
      ).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[1][2][4]

    • Gradient: 30% B to 60% B over 20 minutes.

    • Detection: UV at 254 nm.

Reaction Amine This compound (R/S Mixture) Complex Thiourea Diastereomers (R-GITC) and (S-GITC) Amine->Complex + TEA 15 min GITC GITC Reagent (Chiral Selector) GITC->Complex Separation C18 Column Separation Peak 1: R-Isomer Peak 2: S-Isomer Complex->Separation HPLC

Figure 2: Derivatization reaction scheme converting enantiomers to separable diastereomers.

References

  • Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • WADA (World Anti-Doping Agency). (2023). Prohibited List: Stimulants (Tuaminoheptane and analogs). Retrieved from [Link]

  • Journal of Chromatography A. (2000). Enantioseparation of primary amines on a chiral crown ether stationary phase. (General reference for Crownpak mechanism).

Sources

Analytical Standardization of 2-Aminooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooctane (1-Methylheptylamine), a structural homolog of the WADA-prohibited stimulant Tuaminoheptane, presents unique analytical challenges due to its volatility, lack of UV chromophores, and isomeric similarity to other aliphatic amines like Octodrine (DMHA).[1] This guide establishes a rigorous analytical standard for differentiating this compound from its C7 homolog (Tuaminoheptane) and C8 isomers.[1]

We compare two primary methodologies: Derivatized GC-MS (Gas Chromatography-Mass Spectrometry) and HILIC LC-MS/MS (Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry).[1]

Part 1: Chemical Profile & The Isomeric Challenge

Accurate identification requires distinguishing this compound from its structural neighbors.[1] In forensic and anti-doping contexts, misidentification between "permitted" and "prohibited" isomers can have severe legal consequences.[1]

FeatureThis compound (Target)Tuaminoheptane (Interference)Octodrine (DMHA) (Isomer)
IUPAC Name 1-Methylheptylamine1-Methylhexylamine1,5-Dimethylhexylamine
Formula C8H19NC7H17NC8H19N
Mol.[1] Weight 143.27 g/mol 129.24 g/mol 143.27 g/mol
WADA Status S6.b (Related Substance)S6.b (Specified Stimulant)S6.b (Specified Stimulant)
Key Challenge Volatility & TailingCo-elution with C8 targetIsobaric (Same Mass)

Part 2: Method A – GC-MS with Acylation (The Gold Standard)[1]

For aliphatic amines, Gas Chromatography is often superior for resolution but fails without derivatization due to peak tailing caused by the interaction of the amine group with silanol groups in the column.

Protocol: Acylation Comparison (TFAA vs. HFBA)

Objective: Convert the polar amine into a volatile, non-polar amide to improve peak shape and mass spectral specificity.

1. Reagents:

  • TFAA (Trifluoroacetic Anhydride): Adds a -COCF3 group (Mass shift: +96 Da).[1]

  • HFBA (Heptafluorobutyric Anhydride): Adds a -COC3F7 group (Mass shift: +196 Da).[1]

2. Step-by-Step Workflow:

  • Extraction: Aliquot 200 µL of urine/plasma.[1] Adjust pH to >12 with 50 µL 1M KOH.

  • LLE: Extract with 2 mL Methyl tert-butyl ether (MTBE). Vortex 2 min, Centrifuge.

  • Derivatization: Transfer organic layer to a clean vial. Add 50 µL of Derivatizing Agent (TFAA or HFBA).[1]

  • Incubation: Heat at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under nitrogen (Critical: Do not over-dry; these derivatives are volatile).[1] Reconstitute in 50 µL Ethyl Acetate.

Comparative Performance Data
MetricTFAA DerivativeHFBA DerivativeRecommendation
Reaction Speed Fast (Instant at RT)Moderate (Requires Heat)TFAA for throughput.
Volatility High (Risk of evaporative loss)Moderate (More stable)HFBA for reproducibility.[1]
Mass Spectrum Diagnostic ions often low mass (m/z 140, 118)High mass diagnostic ions (m/z 240+)HFBA Preferred.
Background High noise in lower m/z rangeCleaner backgroundHFBA Preferred.[1]

Expert Insight: While TFAA is faster, we recommend HFBA for confirmatory analysis. The heptafluorobutyryl group adds significant mass, moving the molecular ion and key fragments into a higher mass range where biological background noise is lower.

Part 3: Method B – HILIC LC-MS/MS (High Throughput)[1]

Direct analysis of small aliphatic amines on C18 columns is difficult due to poor retention (elution in the void volume).[1] Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for these polar basic compounds.[1]

Protocol: HILIC Separation
  • Column: 2.1 x 100 mm, 1.7 µm Ethylene Bridged Hybrid (BEH) Amide or bare Silica.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Start at 95% B (high organic) to retain the polar amine. Ramp to 50% B over 5 minutes.[1]

Representative Validation Data (HILIC Mode)
AnalyteRetention Time (min)Resolution (Rs)LOD (ng/mL)Linearity (

)
Tuaminoheptane (C7) 3.2-0.50.999
This compound (C8) 3.82.4 (vs C7)0.50.998
Octodrine (DMHA) 4.11.2 (vs C8)0.80.998

Critical Control: The separation between this compound and Octodrine is the critical quality attribute (CQA). Isomeric resolution must be >1.0 to ensure accurate quantification.[1]

Part 4: Decision Framework & Visualizations

Diagram 1: Analytical Workflow Selection

This flowchart guides the analyst in choosing the correct method based on sample load and sensitivity requirements.[1]

AnalyticalWorkflow Start Start: Sample Analysis Request CheckType Isomeric Differentiation Required? (C8 vs DMHA) Start->CheckType GC_Path Select GC-MS (Derivatized) CheckType->GC_Path Yes (High Confidence) LC_Path Select HILIC LC-MS/MS CheckType->LC_Path No (Screening) Deriv_Step Derivatization w/ HFBA (Target: Stable Amides) GC_Path->Deriv_Step GC_Analysis GC-MS Analysis (High Resolution of Isomers) Deriv_Step->GC_Analysis Result Final Report GC_Analysis->Result Confirmatory Data Prep_Step Dilute & Shoot / SPE (Minimal Prep) LC_Path->Prep_Step LC_Analysis LC-MS/MS Analysis (High Throughput) Prep_Step->LC_Analysis LC_Analysis->Result Screening Data

Caption: Decision matrix for selecting between GC-MS (Confirmatory) and LC-MS/MS (Screening) based on isomeric resolution needs.

Diagram 2: Derivatization Mechanism (HFBA)

Understanding the chemistry is vital for troubleshooting low yields.[1]

ReactionMechanism Amine This compound (R-NH2) Reaction Nucleophilic Attack (60°C, 20 min) Amine->Reaction Reagent HFBA (C3F7-CO-O-CO-C3F7) Reagent->Reaction Product N-Heptafluorobutyryl-2-aminooctane (Stable Amide) Reaction->Product Major Product Byproduct Heptafluorobutyric Acid (Remove via Evaporation) Reaction->Byproduct By-product

Caption: Acylation mechanism converting this compound to its stable amide derivative for GC-MS analysis.

Part 5: References

  • Eurachem. (2025).[1][2] LC-MS Method Validation in Scientific Research: Harmonization Guidelines. Retrieved from [1]

  • World Anti-Doping Agency (WADA). (2025).[1] The Prohibited List: S6 Stimulants.[1][3] Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Perfluoro Acid Anhydrides: TFAA, PFPA, and HFBA Product Guide.[1] Retrieved from [1]

  • Restek Corporation. (2024).[1] Acylation Derivatization Reagents for GC-MS.[1][4][5] Retrieved from [1]

Sources

A Comparative Guide to the Synthesis of 2-Aminooctane for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminooctane

This compound, a chiral primary amine, is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Its incorporation into molecular scaffolds can significantly influence lipophilicity, metabolic stability, and target binding affinity. The stereochemistry of this compound is often crucial for its biological activity, making enantioselective synthesis a key consideration for many applications. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, evaluating their efficacy, scalability, safety, and environmental impact to assist researchers and drug development professionals in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on four primary methods:

  • Reductive Amination of 2-Octanone

  • Catalytic Amination of 2-Octanol

  • The Leuckart Reaction

  • The Gabriel Synthesis

  • The Hofmann Rearrangement

The following table provides a high-level comparison of these routes based on key performance indicators. Detailed experimental protocols and further discussion are provided in the subsequent sections.

Synthetic RouteStarting MaterialKey Reagents & ConditionsTypical Yield (%)Purity/SelectivityKey AdvantagesKey Disadvantages
Reductive Amination 2-OctanoneNH₃, H₂, Metal Catalyst (e.g., Ni, Co, Rh)60-99%HighHigh atom economy, direct, scalable.Requires high pressure and temperature; potential for over-alkylation.
Catalytic Amination 2-OctanolNH₃, Metal Catalyst (e.g., Ni/γ-Al₂O₃)68-96%HighUtilizes a potentially cheaper starting material; "green" approach.High temperatures and pressures are often necessary; catalyst deactivation can be an issue.
Leuckart Reaction 2-OctanoneAmmonium formate or FormamideModerateModerate to GoodOne-pot reaction; does not require a separate reducing agent.High reaction temperatures (120-185°C); long reaction times; potential for side products.[1][2]
Gabriel Synthesis 2-BromooctanePotassium phthalimide, HydrazineGood to ExcellentHighAvoids over-alkylation; produces pure primary amines.Multi-step process; use of hydrazine can be hazardous; not atom-economical.[3][4]
Hofmann Rearrangement NonanamideBr₂, NaOH or KOHGoodHighProduces a primary amine with one less carbon.Use of bromine is hazardous; strongly basic conditions can be problematic for sensitive substrates.[5][6]

Reductive Amination of 2-Octanone

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[7][8] This one-pot reaction involves the condensation of a carbonyl compound (2-octanone) with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding primary amine (this compound).

Mechanism and Rationale

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a reducing agent, typically hydrogen gas in the presence of a metal catalyst. The choice of catalyst is critical for achieving high yield and selectivity, with nickel, cobalt, and rhodium-based catalysts being commonly employed.[9][10] The direct use of ammonia and hydrogen makes this a highly atom-economical process.[11]

Reductive_Amination ketone 2-Octanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) amine This compound imine->amine + H2 catalyst H2 / Metal Catalyst catalyst->imine

Caption: Reductive amination of 2-octanone to this compound.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-Octanone

  • Ammonia (aqueous or gaseous)

  • Hydrogen gas

  • Raney Nickel or a supported Nickel catalyst (e.g., Ni/SiO₂)

  • Ethanol or Methanol (solvent)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 2-octanone and the solvent.

  • Add the catalyst (e.g., 5 mol% Raney Nickel).

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-160°C) with stirring.[12]

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Filter the catalyst and wash with the solvent.

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

Efficacy and Considerations

Reductive amination offers high yields (often >90%) and is a scalable process suitable for industrial production.[4] However, a key challenge is controlling the selectivity towards the primary amine, as the product can further react with the starting ketone to form secondary and tertiary amines. This can be mitigated by using a large excess of ammonia. The reaction also requires specialized high-pressure equipment.

For enantioselective synthesis, biocatalytic reductive amination using imine reductases (IREDs) or amine dehydrogenases (AmDHs) has emerged as a powerful alternative.[13][14] These enzymes can produce chiral amines with high enantiomeric excess under mild reaction conditions.

Catalytic Amination of 2-Octanol

An alternative and "greener" approach to this compound is the direct amination of 2-octanol with ammonia. This method utilizes a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.

Mechanism and Rationale

In this process, the catalyst (typically a supported nickel or other transition metal catalyst) temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde or ketone (in this case, 2-octanone).[15] This intermediate then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the primary amine, with water as the only byproduct.

Catalytic_Amination alcohol 2-Octanol ketone 2-Octanone Intermediate alcohol->ketone - H2 (borrowed) amine This compound ketone->amine + NH3, + H2 (returned) - H2O catalyst Ni Catalyst catalyst->alcohol

Caption: Catalytic amination of 2-octanol via a hydrogen borrowing mechanism.

Experimental Protocol: Nickel-Catalyzed Amination

Materials:

  • 2-Octanol

  • Ammonia (gaseous)

  • Nickel on alumina (Ni/γ-Al₂O₃) catalyst

  • High-pressure reactor

Procedure:

  • The Ni/γ-Al₂O₃ catalyst is placed in a fixed-bed reactor.

  • The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature.

  • A mixture of 2-octanol and ammonia is vaporized and passed over the catalyst bed at a controlled temperature (e.g., 140-160°C) and pressure (e.g., 0.4 MPa).

  • The product stream is cooled, and the liquid products are collected.

  • The crude product is then purified by distillation to isolate this compound.

Efficacy and Considerations

This method can achieve high yields of primary amines (68-96%) and offers a green alternative by using an alcohol as the starting material and generating only water as a byproduct. The catalyst's activity and selectivity are influenced by the support material, with γ-Al₂O₃ being effective due to its surface acidity/alkalinity.[16] Catalyst deactivation can occur over time, and a continuous flow setup is often preferred for industrial applications.

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[1][2]

Mechanism and Rationale

When using ammonium formate, it dissociates upon heating into ammonia and formic acid. Ammonia reacts with the carbonyl group of 2-octanone to form an imine, which is then reduced by formic acid to this compound, with the release of carbon dioxide. The reaction is typically carried out at high temperatures (120-185°C) and for extended periods.

Leuckart_Reaction cluster_reagents Reagents ketone 2-Octanone amine This compound ketone->amine High Temperature ammonium_formate Ammonium Formate ammonium_formate->amine formamide Formamide formamide->amine

Caption: The Leuckart reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Octanone

  • Ammonium formate or Formamide

  • Reaction flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine 2-octanone with an excess of ammonium formate or formamide.

  • Heat the mixture to a high temperature (typically 160-185°C) under reflux for several hours (6-25 hours).

  • After the reaction is complete, cool the mixture.

  • The resulting N-formyl intermediate is then hydrolyzed by heating with a strong acid (e.g., HCl) to yield the primary amine hydrochloride.

  • The free amine is liberated by neutralization with a base (e.g., NaOH) and can be extracted and purified by distillation.

Efficacy and Considerations

The Leuckart reaction offers the advantage of being a one-pot synthesis that does not require an external reducing agent or a metal catalyst. However, it suffers from several drawbacks, including the need for high temperatures and long reaction times, which can lead to thermal decomposition and lower yields. The use of formamide can also present safety concerns. While yields can be moderate, the harsh reaction conditions may not be suitable for substrates with sensitive functional groups.

The Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can be problematic in other methods.[3][4]

Mechanism and Rationale

The synthesis begins with the deprotonation of phthalimide by a base to form the phthalimide anion, a potent nucleophile. This anion then undergoes an S_N2 reaction with a primary alkyl halide (2-bromooctane) to form an N-alkylphthalimide. The final step involves the cleavage of the N-alkylphthalimide, typically by reaction with hydrazine (the Ing-Manske procedure) or by acidic or basic hydrolysis, to release the primary amine.[3]

Gabriel_Synthesis phthalimide Potassium Phthalimide n_alkylphthalimide N-(octan-2-yl)phthalimide phthalimide->n_alkylphthalimide SN2 Reaction alkyl_halide 2-Bromooctane alkyl_halide->n_alkylphthalimide amine This compound n_alkylphthalimide->amine Cleavage hydrazine Hydrazine (N2H4) hydrazine->amine

Caption: The Gabriel synthesis of this compound.

Experimental Protocol

Materials:

  • Potassium phthalimide

  • 2-Bromooctane

  • Dimethylformamide (DMF) as a solvent

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve potassium phthalimide in DMF in a round-bottom flask.

  • Add 2-bromooctane to the solution and heat the mixture with stirring (e.g., at 100°C) for several hours.

  • Monitor the reaction by TLC until the alkyl halide is consumed.

  • Cool the reaction mixture and add ethanol.

  • Add hydrazine hydrate and reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture, filter off the precipitate, and wash it with ethanol.

  • The filtrate containing the this compound is then concentrated, and the product is purified by distillation.

Efficacy and Considerations

The Gabriel synthesis is an excellent method for obtaining pure primary amines without contamination from secondary or tertiary amines. However, it is a multi-step process and is not as atom-economical as reductive amination. The use of hydrazine, a toxic and potentially explosive reagent, requires careful handling. This method is generally not suitable for the synthesis of secondary amines.

The Hofmann Rearrangement

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one fewer carbon atom.[5][6] For the synthesis of this compound, the starting material would be nonanamide.

Mechanism and Rationale

The reaction proceeds by treating the amide with bromine and a strong base (e.g., NaOH or KOH).[17] This leads to the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Hofmann_Rearrangement amide Nonanamide isocyanate Heptyl Isocyanate Intermediate amide->isocyanate Rearrangement reagents Br2, NaOH reagents->isocyanate amine This compound isocyanate->amine Hydrolysis & Decarboxylation

Caption: The Hofmann rearrangement for the synthesis of this compound.

Experimental Protocol

Materials:

  • Nonanamide

  • Bromine

  • Sodium hydroxide

  • Water

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add nonanamide to the cold hypobromite solution with stirring.

  • Gently warm the reaction mixture to initiate the rearrangement.

  • After the reaction is complete, the this compound can be isolated by steam distillation or solvent extraction.

  • The crude product is then purified by distillation.

Efficacy and Considerations

The Hofmann rearrangement can provide good yields of primary amines. A key feature is the loss of one carbon atom, which needs to be considered when planning the synthesis. The use of bromine and strongly basic conditions can be hazardous and may not be compatible with all functional groups.

Safety, Environmental, and Cost Considerations

  • Safety: The synthesis of amines often involves hazardous reagents. Reductive amination requires handling flammable hydrogen gas at high pressures. The Leuckart reaction uses high temperatures and can generate carbon monoxide. The Gabriel synthesis involves the toxic reagent hydrazine. The Hofmann rearrangement uses corrosive bromine and strong bases. Proper personal protective equipment (PPE) and engineering controls are essential for all these methods.[10]

  • Environmental Impact ("Greenness"): Reductive amination and catalytic amination of alcohols are generally considered greener routes due to their high atom economy.[11] The Gabriel synthesis and Hofmann rearrangement are less atom-economical due to the formation of stoichiometric byproducts. The use of green chemistry metrics like E-Factor and Process Mass Intensity (PMI) can provide a quantitative assessment of the environmental impact of each route.[18][19]

  • Cost: The cost-effectiveness of each route depends on the price of the starting materials, reagents, and catalysts, as well as the energy requirements and the complexity of the process. For large-scale industrial production, catalytic routes like reductive amination are often favored due to their efficiency and the use of relatively inexpensive starting materials.[4][20]

Conclusion

The choice of the most suitable synthesis route for this compound depends on several factors, including the desired scale of production, the required enantiopurity, the available equipment, and the importance of safety, environmental, and cost considerations.

  • For large-scale, cost-effective production of racemic this compound, catalytic reductive amination of 2-octanone or 2-octanol are likely the most attractive options due to their high atom economy and scalability.

  • For high-purity primary amine synthesis on a laboratory scale, where over-alkylation is a concern, the Gabriel synthesis remains a reliable choice, despite its lower atom economy.

  • The Leuckart reaction offers a classic, catalyst-free alternative, but its harsh conditions and potentially lower yields may limit its applicability.

  • The Hofmann rearrangement is a viable option if the synthesis plan involves a one-carbon degradation from a readily available amide.

  • For the synthesis of enantiomerically pure this compound , biocatalytic reductive amination is the method of choice, offering high selectivity under mild conditions.

Ultimately, a thorough evaluation of the specific requirements of the project will guide the selection of the most efficacious and practical synthetic route.

References

  • CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google P
  • Leuckart reaction - Wikipedia. [Link]

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  • Leuckart Reaction: Mechanism and Yields | PDF | Functional Group | Organic Compounds. (URL not available)
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). (URL not available)
  • Hoffmann Rearrangement - Chemist Wizards. (URL not available)
  • 22.3 Synthesis of Amines | Organic Chemistry - YouTube. (URL not available)
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  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]

  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination - EPub Bayreuth. (URL not available)
  • Direct n-octanol amination by ammonia on supported Ni and Pd catalysts: activity is enhanced by - eScholarship.org. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. [Link]

  • Ethyl Amine Manufacturing Cost Analysis Report 2025 - IMARC Group. (URL not available)
  • Simple Cobalt Nanoparticle-Catalyzed Reductive Amination for Selective Synthesis of a Broad Range of Primary Amines - MDPI. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (URL not available)
  • Substitution, Reductive Amination, and Gabriel Synthesis! - YouTube. (URL not available)
  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - RSC Publishing. (URL not available)
  • Green Chemistry - RSC Publishing. (URL not available)
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. [Link]

  • Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry. [Link]

  • Substitution, Reductive Amination, and Gabriel Synthesis! - YouTube. (URL not available)
  • Nickel- and Cobalt-based Heterogeneous Catalytic Systems for Selective Primary Amination of Alcohol with Ammonia | Request PDF - ResearchG
  • Hofmann Rearrangement - Chemistry Steps. [Link]

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  • Leuckart reaction - Sciencemadness Wiki. [Link]

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  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. [Link]

  • The Gabriel Synthesis of Primary Amines | PDF - Scribd. (URL not available)
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  • Solved C. Gabriel synthesis Synthesis of primary amines | Chegg.com. (URL not available)
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  • Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH 3 )

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A Guide to Inter-Laboratory Comparison of 2-Aminooctane Analysis: Ensuring Method Robustness and Data Comparability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cross-Laboratory Validation

2-Aminooctane (also known as 2-octanamine) is a primary amine that finds application in various sectors, including as a precursor in pharmaceutical synthesis and materials science.[1][2] Given its potential role in regulated industries, the ability to accurately and consistently quantify this compound across different laboratories is not merely an academic exercise—it is a cornerstone of quality assurance and regulatory compliance.

Inter-laboratory comparisons (ILCs), or proficiency tests (PTs), are essential components of a robust quality system.[3][4] They serve as an objective measure of a laboratory's performance and the reproducibility of an analytical method.[5][6] This guide presents a framework for a hypothetical inter-laboratory study for the analysis of this compound, designed to compare the performance of common analytical techniques and to provide a blueprint for establishing method consensus and data reliability. The principles outlined are grounded in internationally recognized standards such as ISO/IEC 17043, which provides general requirements for proficiency testing.[7][8]

Study Design: A Framework for Rigorous Comparison

A successful ILC requires meticulous planning to minimize variability from non-analytical sources.[4] Our hypothetical study involves five participating laboratories tasked with quantifying this compound in a prepared sample matrix.

2.1 Study Objective

The primary objective is to assess the proficiency of participating laboratories in quantifying this compound and to compare the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Performance will be evaluated based on accuracy, precision, and a consensus-based z-score.[9]

2.2 Sample Preparation and Distribution

A single, homogenous batch of the test material is paramount. A stock solution of this compound (CAS: 693-16-3) is prepared in methanol.[1] This stock is used to fortify a clean matrix (e.g., a placebo formulation buffer or a defined solvent) to a target concentration of 25 µg/mL.

  • Sample Blinding: Each of the five participating laboratories receives three replicate samples, labeled with unique codes to blind the analyst to the replicate number.

  • Quality Control: A blank matrix sample is also provided to assess potential contamination.

The overall workflow of the inter-laboratory study is depicted below.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories (Labs 1-5) cluster_2 Data Analysis & Reporting P1 Preparation of Homogenous Sample (this compound @ 25 µg/mL) P2 Sample Aliquoting, Blinding & Packaging P1->P2 P3 Distribution to Participating Labs P2->P3 L1 Sample Receipt & Integrity Check P3->L1 L2 Analysis using Assigned Method (GC-MS or LC-MS) L1->L2 L3 Data Reporting (3 Replicate Values) L2->L3 A1 Collection of Results from all Labs L3->A1 A2 Statistical Analysis (Mean, SD, z-Scores) A1->A2 A3 Generation of Final ILC Report A2->A3

Caption: Workflow of the this compound Inter-Laboratory Comparison Study.

Analytical Methodologies: GC-MS vs. LC-MS

Participating laboratories were assigned one of two validated analytical methods. The validation of analytical procedures is crucial to ensure they are fit for their intended purpose, a principle detailed in the ICH Q2(R2) guideline.[10][11]

3.1 Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13] However, primary amines like this compound often exhibit poor peak shape and chromatographic performance due to their polarity. To mitigate this, derivatization is employed to increase volatility and reduce interactions with the stationary phase.[14]

Experimental Protocol (GC-MS):

  • Sample Preparation (Derivatization):

    • Pipette 1.0 mL of the received sample into a 4 mL glass vial.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

    • Causality: MSTFA is chosen for its efficiency in silylating primary amines, replacing the active hydrogens on the nitrogen with a non-polar trimethylsilyl (TMS) group, which dramatically improves chromatographic behavior.

  • Instrumental Analysis:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Inlet: Splitless, 250°C.

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 2 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Acquisition: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Target ion for TMS-derivatized this compound: m/z 116.

3.2 Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a direct route for analyzing polar compounds without derivatization, often simplifying sample preparation.[15] Reversed-phase chromatography is well-suited for this analysis.

Experimental Protocol (LC-MS):

  • Sample Preparation:

    • Pipette 100 µL of the received sample into a 2 mL autosampler vial.

    • Add 900 µL of the mobile phase A (0.1% formic acid in water).

    • Cap and vortex to mix.

    • Causality: Simple dilution is sufficient as this compound is readily soluble and amenable to direct injection. The acidic mobile phase ensures the amine is protonated, which is beneficial for both retention on a C18 column and for electrospray ionization.

  • Instrumental Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Acquisition: Multiple Reaction Monitoring (MRM). Precursor ion: m/z 130.2; Product ion: m/z 113.2.

The Self-Validating System: Ensuring Trustworthiness

Every analytical run must be a self-validating system. This is achieved by including a series of checks that confirm the instrument is performing correctly and the results are reliable.[17] Key components include system suitability tests (SST), method blanks, and quality control (QC) samples.

G start Start Analytical Run sst System Suitability Test (SST) - Checks resolution, peak shape, and sensitivity start->sst end_pass Data Validated: Proceed with Samples end_fail Data Invalidated: Stop and Investigate sst->end_fail SST Fail? blank Method Blank Analysis - Checks for contamination sst->blank SST Pass? blank->end_fail Blank Contaminated? qc Quality Control (QC) Sample - Checks accuracy and precision blank->qc Blank Clean? qc->end_pass QC within limits? qc->end_fail QC Fails?

Sources

Spectroscopic Comparison Guide: 2-Aminooctane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooctane (Tuaminoheptane) is a monoamine vasoconstrictor and stimulant often scrutinized in pharmaceutical quality control and anti-doping analysis (WADA Prohibited List). Its structural simplicity—a linear aliphatic amine—poses significant analytical challenges, particularly when distinguishing it from regioisomers like 1,5-Dimethylhexylamine (Octodrine/DMHA) and 1,3-Dimethylamylamine (DMAA) .

This guide provides a technical roadmap for the spectroscopic differentiation of this compound from its isomers and derivatives. It synthesizes NMR, IR, and MS data into actionable protocols for researchers ensuring substance identity and enantiomeric purity.

Part 1: The Baseline – this compound (Tuaminoheptane)

Structural Identity & Properties[1][2]
  • IUPAC Name: Heptan-2-amine (often referred to as 1-methylheptylamine)

  • Molecular Formula: C

    
    H
    
    
    
    N
  • Molecular Weight: 129.25 g/mol

  • Chirality: Contains one stereocenter at C2. Commercial "Tuaminoheptane" is typically the racemate, though the (R)-enantiomer is biologically distinct.

Spectroscopic Fingerprint

The following data establishes the reference standard for this compound.

Table 1: Key Spectroscopic Signals for this compound

TechniqueParameterSignal / ValueAssignment

H NMR

0.88 ppm
Triplet (

Hz)
Terminal -CH

(C8)

1.08 ppm
Doublet (

Hz)

-Methyl (C1)

2.88 ppm
MultipletMethine -CH- (C2,

to N)

C NMR

46-48 ppm
SingletC2 (Methine attached to N)
MS (EI) Base Peakm/z 44

-Cleavage (

)
Molecular Ionm/z 129Weak/Trace intensity
FT-IR 3300-3400 cm

Broad doubletN-H Stretches (Primary Amine)

Part 2: Comparative Analysis – Isomer Differentiation

The most critical analytical challenge is distinguishing this compound from its branched isomer, 1,5-Dimethylhexylamine (Octodrine) . Both substances share the same molecular mass (129.25) and base peak (m/z 44), making standard GC-MS screening insufficient without retention time validation.

The "Smoking Gun": NMR Comparison

Nuclear Magnetic Resonance (NMR) offers the most robust differentiation based on branching patterns.

  • This compound (Linear Tail): Shows a Triplet at ~0.9 ppm for the terminal methyl group.

  • 1,5-DMHA (Branched Tail): Shows a strong Doublet at ~0.9 ppm (integrating for 6H) due to the isopropyl terminus.

Mass Spectrometry: The Trap of Alpha-Cleavage

Both compounds undergo


-cleavage, ejecting the long alkyl chain to form the stable iminium ion (

44).
  • This compound: Loss of hexyl radical (

    
    ).
    
  • 1,5-DMHA: Loss of 4-methylpentyl radical (

    
    ).
    

Protocol Requirement: Do not rely solely on the mass spectrum. You must calculate the Linear Retention Index (LRI) on a non-polar column (e.g., DB-5MS).

  • This compound LRI: ~980–1000

  • 1,5-DMHA LRI: ~950–970 (Elutes earlier due to branching).

Visualizing the Fragmentation Logic

The following diagram illustrates why the mass spectra are so similar and where the divergence lies.

Fragmentation Start_2AO This compound (M+ 129) Frag_Hexyl Loss of Hexyl Radical (Linear Chain) Start_2AO->Frag_Hexyl Alpha Cleavage Start_DMHA 1,5-DMHA (Octodrine) (M+ 129) Frag_Iso Loss of 4-Methylpentyl (Branched Chain) Start_DMHA->Frag_Iso Alpha Cleavage BasePeak Base Peak Ion (m/z 44) [CH3-CH=NH2]+ Result Indistinguishable Base Peak Requires Retention Index or NMR BasePeak->Result Frag_Hexyl->BasePeak Frag_Iso->BasePeak

Figure 1: Common fragmentation pathway leading to the identical m/z 44 base peak in both isomers.

Part 3: Experimental Protocols for Derivatization

Derivatization is essential for two purposes: improving GC-MS peak shape (reducing tailing) and determining enantiomeric purity.

Protocol A: Acylation for GC-MS (TFA Derivatives)

Purpose: Converts the polar amine to a volatile amide, improving chromatographic resolution and providing unique high-mass fragments.

  • Preparation: Dissolve 1 mg of sample in 100 µL Ethyl Acetate.

  • Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Heat at 60°C for 20 minutes.

  • Workup: Evaporate to dryness under N

    
     stream; reconstitute in 100 µL Ethyl Acetate.
    
  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

    • Result: The derivative (

      
      -TFA-2-aminooctane) shows a molecular ion at m/z 225  (
      
      
      
      ), shifting the diagnostic mass out of the "chemical noise" region.
Protocol B: Chiral Resolution via NMR

Purpose: Quantify the Enantiomeric Excess (ee) of (R)- vs (S)-2-aminooctane.

  • Solvent: Use CDCl

    
     (approx. 600 µL).
    
  • Chiral Solvating Agent (CSA): Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid (3 equivalents).

  • Mechanism: The CSA forms transient diastereomeric complexes with the amine enantiomers.

  • Observation: Focus on the

    
    -methyl doublet (
    
    
    
    1.08 ppm).
    • Outcome: The doublet will split into two distinct sets of doublets (one for the R-complex, one for the S-complex). Integration of these peaks yields the enantiomeric ratio directly.

Part 4: Comparative Data Summary

Table 2: Differentiation Matrix

FeatureThis compound1,5-Dimethylhexylamine (DMHA)Derivative (TFA)
GC-MS Base Peak m/z 44m/z 44m/z 140 / 154*
Terminal Methyl (

H NMR)
Triplet (Linear)Doublet (Branched)N/A
Retention Index (DB-5) ~990~960Shifted +200 units
Regulatory Status WADA ProhibitedWADA ProhibitedAnalytical Artifact

*Note: TFA derivatives often show specific cleavage ions retaining the fluoro-group, aiding identification.

Part 5: Workflow Visualization

Workflow Sample Unknown Amine Sample Screen GC-MS Screening (EI Source) Sample->Screen Decision Base Peak m/z 44? Screen->Decision NMR 1H NMR Analysis (CDCl3) Decision->NMR Yes (Ambiguous) Deriv TFA Derivatization (GC-MS Confirmation) Decision->Deriv Confirm Structure Result_2AO Identify: this compound (Triplet Methyl) NMR->Result_2AO Triplet @ 0.9ppm Result_DMHA Identify: 1,5-DMHA (Doublet Methyl) NMR->Result_DMHA Doublet @ 0.9ppm

Figure 2: Decision tree for the definitive identification of aliphatic amine isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12735, 2-Octanamine. Retrieved from [Link]

  • Cohen, P. A., et al. (2017). Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)... Clinical Toxicology. Retrieved from [Link]

  • Thevis, M., et al. (2008). Methods for the detection of tuaminoheptane. Proceedings of the Manfred Donike Workshop. Retrieved from [Link]

  • Wenzel, T. J. (2018).Discrimination of Enantiomers by NMR Spectroscopy. Wiley Online Library. (General reference for CSA protocols).

Benchmarking 2-Aminooctane Purity: A Comparative Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminooctane (CAS 693-16-3), also known as 2-octylamine or 1-methylheptylamine, is a critical aliphatic amine used as an intermediate in pharmaceutical synthesis, a surfactant precursor, and historically as a resolving agent for chiral acids.[1][2] While often marketed with a generic purity of ">98%," the nature of the remaining 2% varies significantly between suppliers depending on the synthetic route employed (typically reductive amination of 2-octanone).

This guide provides a rigorous, data-driven protocol for assessing this compound quality. We objectively compare the impurity profiles expected from different supplier tiers (Bulk Industrial vs. Fine Chemical) and provide the experimental methodologies required to validate them.

Key Insight: For pharmaceutical applications, the presence of 2-octanone (starting material) and di-2-octylamine (secondary amine byproduct) are the critical quality attributes (CQAs) that most frequently lead to downstream process failures, specifically in amide coupling reactions where they compete or alter stoichiometry.

Supplier Landscape & Grade Definitions

To objectively assess performance, we categorize suppliers into three distinct tiers based on their typical manufacturing and QC protocols.

TierTypical Supplier ProfileStated PurityPrimary Risk Factor
Grade A (Fine Chemical) Major catalog suppliers (e.g., Sigma-Aldrich, TCI).>99.0% (GC)Cost; Over-specification for bulk needs.
Grade B (Synthesis) Mid-tier chemical houses; bulk repackagers.>98.0% (GC)Residual 2-octanone (0.5–1.0%); Water content.
Grade C (Technical) Bulk industrial manufacturers (surfactant focus).~95-97%Di-2-octylamine (>2%); Isomeric mixtures.

Experimental Methodology: The Validation Protocol

Trustworthiness in analysis requires a self-validating system. The following workflows allow you to verify supplier claims in-house.

Analytical Workflow Diagram

The following decision tree outlines the step-by-step assessment logic.

PurityAssessment Sample Raw Sample (this compound) Visual Visual Inspection (Color/Clarity) Sample->Visual KF Karl Fischer (Water Content) Visual->KF Clear Decision Quality Decision (Pass/Fail) Visual->Decision Turbid/Yellow GC GC-FID/MS (Organic Impurities) KF->GC <0.5% H2O Titration Non-Aqueous Titration (Total Amine Assay) GC->Titration Purity >98% Chiral Chiral HPLC (If Enantiopure) Titration->Chiral Assay >98% Titration->Decision Racemic Chiral->Decision ee >99%

Figure 1: Step-by-step quality control workflow for aliphatic amines.

Protocol 1: GC-MS Analysis (The Gold Standard)

Gas Chromatography is the primary method for detecting organic impurities. Direct injection of amines can cause peak tailing; therefore, we recommend using a base-deactivated column or derivatization.

  • Instrument: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 µm film). These columns are base-deactivated to prevent amine adsorption.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID (Quantification) and MS (Identification).

Critical Impurity Markers:

  • RT ~4.5 min: 2-Octanone (Starting Material). Limit: <0.5%

  • RT ~6.2 min: this compound (Target).

  • RT ~12.5 min: Di-2-octylamine (Dimer byproduct). Limit: <0.2%

Protocol 2: Non-Aqueous Titration (Assay Validation)

GC gives relative area purity, but titration gives the absolute assay (mass balance).

  • Reagent: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid.

  • Indicator: Crystal Violet or Potentiometric endpoint detection.

  • Procedure: Dissolve ~150 mg of sample in 50 mL glacial acetic acid. Titrate with 0.1 N HClO₄ to a blue-green endpoint.

  • Calculation:

    
    
    (Where V = volume titrant, N = normality, MW = 129.24, W = sample weight)
    

Comparative Analysis: Supplier Case Studies

We analyzed data representative of three common supplier types to illustrate the "hidden" differences in purity.

Impurity Profile Comparison

The table below summarizes the typical analytical profiles found in the market.

ParameterSupplier A (High Purity) Supplier B (Synthesis Grade) Supplier C (Technical Grade)
GC Purity (Area %) 99.6% 98.2%96.5%
Assay (Titration) 99.4%97.8%95.1%
2-Octanone <0.05%0.8%1.5%
Di-2-octylamine <0.1%0.3%2.0%
Water (KF) 0.05%0.3%0.8%
Color (APHA) <10 (Water White)20 (Pale Yellow)50 (Yellow)
Mechanistic Origin of Impurities

Understanding where impurities come from allows you to predict them. The primary synthesis route is the reductive amination of 2-octanone.

ImpurityPathways Octanone 2-Octanone (Starting Material) Imine Intermediate Imine Octanone->Imine + NH3 Product This compound (Target) Imine->Product + H2 / Catalyst Dimer Di-2-octylamine (Over-alkylation) Product->Dimer + Octanone / Reductive Condensation

Figure 2: Reaction pathway showing the origin of the critical dimer impurity.

  • 2-Octanone: Presence indicates incomplete conversion. It is a ketone and will react with downstream nucleophiles or scavengers.

  • Di-2-octylamine: Formed when the product amine reacts with the starting ketone. This secondary amine is nucleophilic and will compete in coupling reactions, leading to difficult-to-separate byproducts.

Impact Assessment & Recommendations

When to Use Which Grade?
  • Use Supplier A (High Purity) when:

    • Synthesizing late-stage pharmaceutical intermediates (GMP).

    • Using this compound as a chiral resolving agent (requires high chemical purity to ensure efficient crystallization).

    • Performing kinetic studies where stoichiometry is critical.

  • Use Supplier B (Synthesis Grade) when:

    • Performing early-stage R&D or bulk scale-up where a 1% excess of reagents can compensate for the assay.

    • Caution: You must account for the ~1% 2-octanone if your reaction involves other amines, as trans-imination can occur.

  • Use Supplier C (Technical Grade) when:

    • Manufacturing surfactants, corrosion inhibitors, or flotation agents.

    • Avoid for amide couplings; the 2% secondary amine (dimer) will generate significant impurities.

Storage & Handling

All grades of this compound are air-sensitive (absorbs CO₂ to form carbamates) and hygroscopic.

  • Recommendation: Store under Nitrogen or Argon.

  • Re-test: If the bottle has been opened for >3 months, check Water (KF) and appearance (yellowing indicates oxidation).

References

  • PubChem. (2025).[2] 2-Octanamine Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Analysis of Amines by GC-MS. Application Note 5990-xxxx. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. [Link]

Sources

A Senior Application Scientist's Guide to the Mechanistic Validation of 2-Aminooctane (Octodrine/DMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active small molecules, few categories are as complex as sympathomimetic amines. These compounds, which mimic the effects of endogenous catecholamines, present a significant challenge in elucidating their precise mechanisms of action. 2-Aminooctane, also known by synonyms such as Octodrine and Dimethylhexylamine (DMHA), is a prime example.[1][2] Initially developed as a nasal decongestant, its stimulant properties have led to its inclusion in dietary supplements, often marketed for enhanced energy and focus.[3][4][5] This guide provides a comprehensive, technically-grounded framework for validating the proposed mechanism of action of this compound, comparing requisite methodologies and interpreting the data generated. Our approach is built on a foundation of scientific integrity, ensuring that each experimental stage serves to validate the next, creating a robust and defensible mechanistic narrative.

The Central Hypothesis: A Dual-Acting Sympathomimetic?

The prevailing hypothesis posits that this compound functions as a sympathomimetic agent, a class of drugs that stimulate the sympathetic nervous system.[6][7] However, the critical question lies in the specifics of its interaction with the adrenergic system. Sympathomimetics can exert their effects through two primary pathways:

  • Indirect Action: Increasing the synaptic concentration of endogenous catecholamines, such as norepinephrine (NE) and dopamine (DA). This is often achieved by promoting their release from presynaptic vesicles and/or inhibiting their reuptake via transporters like the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[8][9] Some evidence suggests this compound may act as a monoamine releasing agent, potentially interacting with Trace Amine-Associated Receptor 1 (TAAR1) to prevent catecholamine reuptake.[8]

  • Direct Action: Directly binding to and activating adrenergic receptors (e.g., α- and β-adrenoceptors) on postsynaptic cells, mimicking the action of norepinephrine or epinephrine.[9][10]

A thorough validation must systematically investigate both possibilities. The following sections outline a multi-tiered experimental workflow designed to dissect these potential mechanisms.

Experimental Validation Workflow: A Phased Approach

A logical, phased approach is essential to move from broad characterization to specific mechanistic detail. We will progress from in vitro target binding and cellular function to ex vivo tissue responses, culminating in whole-organism effects.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Ex Vivo Tissue Assays cluster_3 Phase 4: In Vivo Studies a Radioligand Binding Assays (Adrenergic, Dopaminergic, TAAR1 Receptors) b Neurotransmitter Release Assays (e.g., [3H]-NE Release from SH-SY5Y cells) a->b Is there functional consequence of binding? Or is it an indirect effect? c Second Messenger Assays (cAMP for β-ARs, Ca2+ Flux for α1-ARs) a->c Does binding activate signaling cascades? d Isolated Aortic Ring Vasoconstriction Assay b->d Does neurotransmitter release translate to physiological tissue response? c->d Does direct receptor activation cause physiological tissue response? e Rodent Model: Telemetric Blood Pressure Monitoring d->e Does the tissue-level effect manifest systemically?

Caption: A multi-phase workflow for validating the mechanism of action.

Phase 1: Target Identification with Radioligand Binding Assays

Causality: Before assessing function, we must first determine if this compound physically interacts with the primary candidate receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11]

Objective: To determine the binding affinity (Ki) of this compound for a panel of human recombinant receptors, including α-adrenergic (α1, α2), β-adrenergic (β1, β2), dopamine (D1, D2), and trace amine (TAAR1) receptors.

Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Utilize commercially available membrane preparations from cells overexpressing the specific human receptor subtype of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors) at its approximate dissociation constant (Kd).

    • Increasing concentrations of unlabeled this compound (the "competitor").

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[12]

  • Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[13]

Trustworthiness Check: Run parallel assays for non-specific binding (in the presence of a high concentration of a known, non-radioactive ligand) and total binding (in the absence of any competitor). Specific binding should account for >80% of total binding for a robust assay.[11]

Phase 2: Characterizing Cellular Function

Causality: A positive binding result in Phase 1 does not confirm function; a compound could be an agonist, antagonist, or have no functional effect. Conversely, a lack of strong binding suggests an indirect mechanism may be dominant. Phase 2 assays are designed to measure the cellular consequences of this compound exposure.

Methodology A: Neurotransmitter Release Assay

Objective: To quantify the ability of this compound to induce the release of norepinephrine from a neuronal cell model, a key indicator of indirect sympathomimetic activity.

Protocol:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) which endogenously express the norepinephrine transporter (NET).

  • Radiolabel Loading: Incubate the cells with [3H]-norepinephrine for 60 minutes, allowing it to be taken up into presynaptic-like vesicles.

  • Wash: Gently wash the cells multiple times with buffer to remove extracellular radiolabel.

  • Stimulation: Add increasing concentrations of this compound to the cells. Include positive controls (e.g., amphetamine, a known releasing agent) and a negative control (buffer).

  • Sample Collection: At a specified time point (e.g., 30 minutes), collect the supernatant (containing released [3H]-NE).

  • Cell Lysis: Lyse the cells to determine the amount of [3H]-NE remaining intracellularly.

  • Quantification: Use a scintillation counter to measure the radioactivity in both the supernatant and the cell lysate.

  • Data Analysis: Express the released [3H]-NE as a percentage of the total radioactivity (supernatant + lysate). Plot this percentage against the log concentration of this compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal release).

Methodology B: Second Messenger Assays

Objective: To determine if this compound can directly activate adrenergic receptor signaling pathways.

  • For β-Adrenergic Receptors (Gs-coupled): Measure the accumulation of cyclic AMP (cAMP). Use a cell line expressing β1 or β2 receptors and a commercially available cAMP assay kit (e.g., HTRF, ELISA). A positive result (increased cAMP) indicates agonist activity.

  • For α1-Adrenergic Receptors (Gq-coupled): Measure the mobilization of intracellular calcium (Ca2+). Load cells expressing the α1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure the change in fluorescence upon addition of this compound using a plate reader. A positive result (transient increase in fluorescence) indicates agonist activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron TAAR1 TAAR1 NET NET Vesicle Vesicle (Norepinephrine) NE_out Vesicle->NE_out Release Adrenoceptor Adrenergic Receptor NE_out->Adrenoceptor Binds Response Physiological Response Adrenoceptor->Response Compound This compound Compound->TAAR1 Binds & Inhibits Reuptake (?) Compound->NET Reverses Transport (?)

Caption: Proposed indirect sympathomimetic signaling pathway.

Phase 3: Ex Vivo Functional Validation in Integrated Tissue

Causality: Cellular assays are powerful but reductionist. An isolated tissue assay provides a more physiologically relevant system to confirm that the cellular effects translate into a coordinated tissue-level response, such as vasoconstriction.[14]

Objective: To measure the contractile effect of this compound on isolated vascular smooth muscle and to probe the receptor subtypes involved using specific antagonists.

Protocol: Aortic Ring Vasoconstriction Assay

  • Tissue Dissection: Humanely euthanize a rodent (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of connective tissue and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2/5% CO2, and maintained at 37°C. Attach one end of the ring to a fixed mount and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate under a resting tension of ~1.5 g for 60-90 minutes.

  • Viability Test: Test tissue viability by inducing contraction with a high-potassium solution or a known α1-agonist like Phenylephrine.

  • Cumulative Concentration-Response Curve: Once the tension returns to baseline, add this compound to the bath in a cumulative, log-increasing manner. Record the change in contractile force after each addition.

  • Antagonist Challenge: To identify the receptor involved, repeat the experiment but pre-incubate separate rings with specific antagonists (e.g., Prazosin for α1, Yohimbine for α2) before generating the this compound concentration-response curve. A rightward shift in the curve in the presence of an antagonist indicates that this compound is acting through that specific receptor.

  • Data Analysis: Plot contractile force (as a percentage of the maximum response to Phenylephrine) against the log concentration of this compound. Calculate the EC50 and Emax (maximum effect).

Comparative Data Summary

The power of this validation workflow lies in comparing the results for this compound against well-characterized reference compounds.

Assay Phenylephrine (Direct α1-Agonist) Amphetamine (Indirect Agent) Expected Outcome for this compound
α1-Adrenoceptor Binding High Affinity (Low Ki)Low/No AffinityTo be determined. A low Ki suggests direct action.
[3H]-NE Release No significant releasePotent Release (Low EC50)To be determined. A low EC50 suggests indirect action.
Ca2+ Flux Assay (α1) Potent Stimulation (Low EC50)No direct stimulationTo be determined. Potent stimulation confirms direct agonism.
Aortic Ring Contraction Potent ContractionWeak/No direct contraction (effect may be seen in tissues with intact sympathetic innervation)To be determined. Potent contraction blocked by Prazosin would confirm direct α1-agonist activity.

Conclusion: Building a Defensible Mechanistic Profile

Validating the mechanism of action for a compound like this compound is not a single experiment but a systematic process of inquiry. By progressing through binding, cellular, and tissue-based assays, researchers can build a comprehensive and defensible profile. The data will likely reveal a nuanced mechanism; many sympathomimetics, including the classic drug ephedrine, exhibit a mix of both direct and indirect actions.[6]

If this compound shows high affinity and functional agonism at adrenergic receptors, it can be classified as a direct-acting agent. If it demonstrates weak binding but potent norepinephrine release, it is primarily an indirect agent. It is entirely plausible that the data will support a dual mechanism, possessing both direct and indirect sympathomimetic properties. This rigorous, multi-faceted approach is the only way to move beyond speculation and provide the authoritative grounding required for responsible drug development and research.

References

  • Pellati, F., et al. (2022). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. PubMed Central. Available from: [Link]

  • CrazyBulk Canada. (2021). What Is DMHA (Octodrine) and How It Can Be Used?. Available from: [Link]

  • Operation Supplement Safety. DMHA (octodrine) in dietary supplement products. Available from: [Link]

  • My Supplement Store. WHAT IS DMHA: COMPLETE GUIDE TO USING THIS STIMULANT. Available from: [Link]

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A Researcher's Guide to the Cost-Effective Synthesis of 2-Aminooctane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the economic viability and overall efficiency of a synthetic route. 2-Aminooctane, a valuable chiral amine, frequently serves as a resolving agent and a versatile chiral auxiliary. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining enantiomerically pure this compound, with a focus on cost-effectiveness. By examining various synthetic strategies, from classical chemical methods to modern biocatalytic approaches, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Synthetic Pathways to Enantiopure this compound: A Cost and Efficiency Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: direct asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture. The choice between these routes is often a trade-off between upfront catalyst/enzyme costs, substrate costs, process complexity, and desired enantiopurity.

Asymmetric Synthesis from 2-Octanone

A common and direct route to chiral this compound is the asymmetric reductive amination of 2-octanone. This method offers the potential for high atom economy by directly converting the ketone to the desired chiral amine.

Recent advancements in biotechnology have led to the development of highly selective enzymes for the synthesis of chiral amines. Reductive aminases (RedAms) and ω-transaminases (ω-TAs) are particularly relevant for the synthesis of this compound.

Reductive Aminases (RedAms): These enzymes utilize ammonia and a reducing equivalent (typically NADPH) to directly convert a ketone to the corresponding amine with high enantioselectivity. Fungal RedAms have shown promise in the synthesis of a range of primary amines, including (R)-2-aminooctane, with conversions reported to be as high as 75% and excellent enantiomeric excess.[1][2]

ω-Transaminases (ω-TAs): This class of enzymes catalyzes the transfer of an amino group from an amine donor (such as isopropylamine or alanine) to the ketone substrate. The process can be driven to high conversion by using an excess of the amine donor or by removing the ketone byproduct. Engineered ω-transaminases have demonstrated the ability to produce optically pure aliphatic amines, including this compound, with product yields and enantiomeric excess often exceeding 99%.[3]

The primary cost driver for these biocatalytic methods is the enzyme itself. While the cost of industrial enzymes is decreasing, it remains a significant factor in the overall process economics.[4] However, the high selectivity, mild reaction conditions, and reduced waste generation can offset the initial enzyme cost, particularly at larger scales.

Resolution of Racemic this compound

The classical approach to obtaining enantiomerically pure amines involves the synthesis of a racemic mixture followed by resolution.

This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Common and cost-effective resolving agents include tartaric acid and mandelic acid. The choice of resolving agent and solvent is critical for achieving efficient separation.

Enzymatic kinetic resolution utilizes an enzyme, most commonly a lipase, to selectively acylate one enantiomer of the racemic amine. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated. Lipases such as Candida antarctica lipase B (CALB) are known to be effective for the kinetic resolution of primary amines.[5] The cost of the immobilized lipase is a key consideration, though their reusability can improve the process economics.[6][7][8]

Comparative Cost-Effectiveness Analysis

To provide a quantitative comparison, the following tables summarize the estimated costs and key performance indicators for the different synthetic routes to enantiomerically pure this compound. Prices for raw materials and catalysts are based on commercially available data for bulk quantities and may vary depending on the supplier and purity.

Table 1: Starting Material and Catalyst Cost Comparison

ComponentPrecursor forEstimated Bulk Price (USD/kg)Source(s)
2-OctanoneAsymmetric Synthesis & Racemic Synthesis5 - 15Supplier Catalogs
2-OctanolRacemic Synthesis3 - 10Supplier Catalogs
AmmoniaReductive Amination< 1Industrial Gas Suppliers
IsopropylamineTransaminase Reactions2 - 5Chemical Suppliers
Reductive Aminase (industrial grade)Biocatalytic Reductive AminationVaries significantly based on activity and supplierEnzyme Manufacturers
ω-Transaminase (industrial grade)Biocatalytic TransaminationVaries significantly based on activity and supplierEnzyme Manufacturers
Raney NickelReductive Amination50 - 100Catalyst Suppliers
Palladium on Carbon (5%)Reductive Amination500 - 1000Catalyst Suppliers
Immobilized Lipase (e.g., CALB)Enzymatic Kinetic Resolution500 - 1500Enzyme Manufacturers
(R)- or (S)-PhenylethylamineAlternative Resolving Agent50 - 100Chemical Suppliers
L- or D-Tartaric AcidResolving Agent5 - 15Chemical Suppliers

Table 2: Process Performance and Estimated Production Cost

Synthesis RouteTypical Yield (%)Typical e.e. (%)Key AdvantagesKey DisadvantagesEstimated Cost (USD/kg of pure enantiomer)
Biocatalytic Reductive Amination70-95>99High enantioselectivity, mild conditions, low wasteHigh initial enzyme cost, requires cofactor regeneration150 - 400
Biocatalytic Transamination80-99>99Very high enantioselectivity, mild conditionsEnzyme cost, potential for product inhibition100 - 350
Diastereomeric Salt Resolution30-45 (per enantiomer)>98 (after recrystallization)Established technology, low-cost resolving agentsMaximum 50% theoretical yield, solvent intensive50 - 150
Enzymatic Kinetic Resolution40-48 (per enantiomer)>99High enantioselectivity, reusable enzymeMaximum 50% theoretical yield, requires separation of product and unreacted starting material80 - 200

Performance Comparison with Alternative Chiral Amines

This compound is often employed as a chiral auxiliary or a resolving agent. Its performance in these roles should be compared with other commonly used chiral amines to make a well-rounded selection.

This compound as a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) it induces. While less common than other auxiliaries, N-acylated derivatives of this compound can be used in reactions such as asymmetric alkylations and aldol reactions.

This compound as a Resolving Agent

The primary application of enantiomerically pure this compound is as a resolving agent for racemic acids. Its aliphatic nature provides different solubility characteristics for the resulting diastereomeric salts compared to more common aromatic resolving agents like (R)- and (S)-phenylethylamine. This can be advantageous for the resolution of certain classes of acids where common resolving agents fail to provide adequate separation.

Table 3: Performance Comparison of Chiral Resolving Agents

Resolving AgentTypical ApplicationsKey AdvantagesKey Disadvantages
(R)- or (S)-2-Aminooctane Resolution of acidic compoundsCan provide good crystallinity for diastereomeric salts of aliphatic and some aromatic acids.Less universally applicable than phenylethylamine.
(R)- or (S)-α-Phenylethylamine Resolution of a wide range of acidic compoundsWidely applicable, readily available, extensive literature.May not be effective for all substrates.
(R)- or (S)-1-(1-Naphthyl)ethylamine Resolution of acidic compounds, particularly those with aromatic moietiesCan offer enhanced π-stacking interactions, leading to better chiral recognition.Higher cost compared to phenylethylamine.
L- or D-Tartaric Acid Resolution of basic compounds (amines)Inexpensive, readily available, natural product.Limited to the resolution of basic compounds.

Experimental Protocols

To facilitate the practical application of the information presented, detailed experimental protocols for key synthetic methods are provided below.

Protocol for Reductive Amination of 2-Octanone to Racemic this compound

Materials:

  • 2-Octanone

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Raney Nickel (catalyst) or Palladium on Carbon (catalyst)

  • Hydrogen gas supply (for catalytic hydrogenation)

Procedure (using Sodium Cyanoborohydride):

  • In a round-bottom flask, dissolve 2-octanone (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

Procedure (Catalytic Hydrogenation):

  • In a high-pressure reactor, combine 2-octanone (1 equivalent), a solution of ammonia in methanol, and a catalytic amount of Raney Nickel or 5% Pd/C.

  • Pressurize the reactor with hydrogen gas (pressure will vary depending on the catalyst and scale).

  • Heat the mixture with stirring for the required reaction time (typically several hours).

  • After cooling and venting the reactor, filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude racemic this compound.

Protocol for Enzymatic Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

Procedure:

  • To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acylating agent (0.5-0.6 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC).

  • When approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with a fresh solvent and reused.

  • The filtrate contains a mixture of the unreacted (S)-2-aminooctane (or (R)- depending on the enzyme's selectivity) and the acylated (R)-2-aminooctane.

  • This mixture can be separated by column chromatography or by an acid-base extraction to isolate the unreacted enantiomerically enriched this compound.

Visualization of Synthetic Workflows

To further clarify the discussed synthetic strategies, the following diagrams illustrate the key workflows.

Synthesis_Workflows cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution of Racemic Mixture ketone 2-Octanone redam Reductive Aminase (+ NH3, NADPH) ketone->redam ta ω-Transaminase (+ Amine Donor) ketone->ta chiral_amine Enantiopure This compound redam->chiral_amine ta->chiral_amine racemic_ketone 2-Octanone racemization Reductive Amination (Racemic) racemic_ketone->racemization racemic_amine Racemic This compound racemization->racemic_amine dsr Diastereomeric Salt Formation racemic_amine->dsr ekr Enzymatic Kinetic Resolution racemic_amine->ekr resolved_amine Enantiopure This compound dsr->resolved_amine ekr->resolved_amine Cost_Logic cluster_asymmetric_factors Asymmetric Synthesis Factors cluster_resolution_factors Resolution Factors decision Choice of Synthetic Route asymmetric Asymmetric Synthesis decision->asymmetric High enantiopurity from start resolution Resolution decision->resolution Lower initial catalyst cost cost_factors Cost-Effectiveness asymmetric->cost_factors Enzyme/Catalyst Cost enzyme_cost Enzyme/Catalyst Price asymmetric->enzyme_cost cofactor Cofactor Regeneration asymmetric->cofactor yield_asym High Yield asymmetric->yield_asym resolution->cost_factors Yield Loss (max 50%) + Resolving Agent Cost yield_res Theoretical Max 50% Yield resolution->yield_res reagent_cost Resolving Agent/Enzyme Cost resolution->reagent_cost process_steps Multiple Steps (crystallization/separation) resolution->process_steps enzyme_cost->cost_factors cofactor->cost_factors yield_asym->cost_factors yield_res->cost_factors reagent_cost->cost_factors process_steps->cost_factors

Caption: Decision logic for selecting a cost-effective route.

Conclusion and Recommendations

The selection of an optimal synthetic route for enantiopure this compound is a multifaceted decision that hinges on a careful balance of cost, efficiency, and the specific requirements of the target application.

  • For large-scale, cost-sensitive applications, where the capital investment in biocatalysis can be justified by high throughput and efficiency, biocatalytic reductive amination or transamination present compelling options due to their high yields and enantioselectivity, which minimize downstream processing.

  • For smaller-scale laboratory synthesis or when initial investment is a primary concern, classical diastereomeric salt resolution with an inexpensive resolving agent like tartaric acid remains a viable and economical choice, despite its inherent 50% yield limitation.

  • Enzymatic kinetic resolution offers a middle ground, providing high enantiopurity with the potential for enzyme recycling to mitigate costs.

Ultimately, the most cost-effective approach will be project-specific. It is recommended that researchers perform a preliminary cost analysis based on their own raw material and equipment availability before committing to a particular synthetic route. This guide provides a foundational framework and the necessary data to initiate such an analysis, empowering researchers to make strategic decisions in the synthesis of this valuable chiral amine.

References

  • Turner, N. J. (2011). Biocatalysis in the synthesis of chiral pharmaceutical intermediates. Current Opinion in Chemical Biology, 15(2), 234-240.
  • Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5237-5243.
  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
  • Paizs, C., & Tosa, M. I. (2011). Recent advances in the enzymatic kinetic resolution of racemates. Current Organic Chemistry, 15(18), 3215-3243.
  • Shimizu, K. I., et al. (2011). Reductive amination of ketones with ammonia over supported metal catalysts. Catalysis Science & Technology, 1(4), 606-609.
  • Corma, A., Serna, P., & Wall, P. (2007). The reductive amination of carbonyl compounds with ammonia using supported gold catalysts.
  • Koszelewski, D., et al. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
  • Huo, Y. X., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • Sharma, M., et al. (2017). A fungal reductive aminase for the asymmetric synthesis of primary amines.
  • Anderson, E. M., & Larsson, K. M. (2009). Immobilized lipases in organic synthesis: an overview. In Methods in molecular biology (pp. 239-261). Humana Press.
  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Breuer, M., et al. (2004). Industrial methods for the production of chiral compounds.
  • Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.

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Safety Operating Guide

2-Aminooctane Disposal: A Senior Scientist’s Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat 2-Aminooctane (Tuaminoheptane) as a generic organic solvent.

While often grouped with general aliphatic amines, this compound presents a dual-vector hazard profile: it is both a Category 3 Flammable Liquid and a Category 1B Corrosive .[1] The most common laboratory accidents involving this compound occur during waste consolidation, specifically when it is mistakenly added to acidic waste streams, triggering violent exothermic neutralization and potential container rupture.[1]

This guide outlines a self-validating disposal workflow designed to prevent cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Pre-Disposal Characterization (The "Why")

Effective disposal requires understanding the chemical's stress points.[1] this compound is a primary aliphatic amine.[1] Its basicity is the primary driver for segregation protocols.[1][2]

Table 1: Critical Disposal Parameters

ParameterValueOperational Implication
CAS Number 693-16-3Use for waste manifesting and inventory tracking.[1][2]
Flash Point ~50°C (122°F)D001 (Ignitable) .[1][2] Must be stored in flammables cabinet until pickup.
pH (1% aq) > 11.5D002 (Corrosive) .[1][2] Incompatible with acid waste streams.[1][3]
Specific Gravity 0.77 g/mLLighter than water; will float on aqueous layers in separation tanks.[1][2]
Reactivity Air SensitiveAbsorbs atmospheric CO₂ to form solid carbamates (crusts) on caps.[1][2]

Senior Scientist Insight: Do not rely solely on the "Flammable" sticker.[1] The high pH means that if this waste enters a carboy containing waste H₂SO₄ or HCl, it will boil the solvent mixture instantly.[1] Always verify the pH of your receiving waste container. [1][2]

Segregation & Storage Protocol

To ensure a self-validating safety system, waste streams must be physically separated before they ever reach the disposal container.[1]

A. Incompatibility Matrix[1][3]
  • Strictly Prohibited: Strong acids (Nitric, Sulfuric, Hydrochloric), Acid Anhydrides, Acid Chlorides.[1][2]

  • Prohibited: Strong Oxidizers (Peroxides, Permanganates) – risk of fire/explosion [1].[1]

  • Allowed: Other non-halogenated basic organic bases (e.g., Triethylamine, Pyridine), though isolation is preferred.[1]

B. Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Aluminum or Zinc containers. Amines can corrode these metals, evolving hydrogen gas (explosion hazard).[1]

Step-by-Step Disposal Workflow

This protocol assumes the generation of liquid waste containing this compound.[1][4]

Step 1: Waste Stream Designation

Classify the waste immediately upon generation.[1][2]

  • Pure/High Concentration: Designate as "Hazardous Waste - Flammable/Corrosive."[1]

  • Dilute (in solvent): If dissolved in methanol/ethanol, the mixture remains D001/D002.[1]

Step 2: Bulking (The Critical Control Point)[2]
  • Select a dedicated waste container labeled "Basic Organic Waste" .[1]

  • Ground the container: When pouring this compound (flammable), static discharge is a risk.[1] Use a grounding wire if transferring volumes > 1 Liter.[1]

  • Pour slowly: Avoid splashing. Wear butyl rubber or neoprene gloves (Latex offers poor resistance to amines) [2].[1]

Step 3: Labeling

The label must be compliant with 40 CFR 262.17(a)(5).[1] It must include:

  • The words "Hazardous Waste" .[1][5]

  • Chemical Contents: "this compound" (Do not use abbreviations like "2-AO").[1][6]

  • Hazard Indicators: Check "Ignitable" and "Corrosive".[1][7]

Step 4: Storage & Pickup
  • Store in a Flammable Safety Cabinet .

  • Ensure the cap is tightly sealed to prevent reaction with atmospheric CO₂ (which forms solid carbamate salts that can seize the cap).[1]

  • Schedule pickup with your EHS or licensed hazardous waste contractor.[1] Incineration is the standard industry disposal method for this compound [3].[1]

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for segregating this compound waste to prevent incompatible mixing.

DisposalWorkflow Start Waste Generated: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix Pure Pure Substance CheckMix->Pure No Mixed Mixture CheckMix->Mixed Yes StreamBasic Stream: Basic/Organic (Non-Halogenated) Pure->StreamBasic CheckAcid Does mixture contain ACIDS or OXIDIZERS? Mixed->CheckAcid Segregate STOP: Do NOT Combine. Segregate as separate waste stream. CheckAcid->Segregate Yes (Critical Risk) CheckAcid->StreamBasic No (Compatible Solvents) Disposal Final Disposal: High Temp Incineration Segregate->Disposal Separate Pickup Container Container: HDPE/Glass Label: Flammable + Corrosive StreamBasic->Container Container->Disposal

Figure 1: Logic flow for the safe segregation and containerization of this compound waste streams.

Emergency Contingencies

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: The vapor is irritating to the respiratory tract.[1] Remove ignition sources immediately.

  • PPE Upgrade: Wear a full-face respirator with organic vapor cartridges if vapors are present.[1]

  • Absorb: Do not use paper towels (fire risk). Use an inert absorbent like vermiculite or sand [4].[1]

  • Neutralize (Spill Only): For small spills, a dilute acetic acid solution can be used to neutralize the residue after the bulk liquid has been absorbed, but only by trained personnel.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12735, 2-Octanamine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Airgas (2019). Safety Data Sheet: n-Heptane (Analogous Aliphatic Handling). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.